5-Fluoro-2-pyridylbenzylalcohol
Description
Structure
3D Structure
Properties
CAS No. |
1527816-25-6 |
|---|---|
Molecular Formula |
C12H10FNO |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(5-fluoropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
InChI Key |
YCYFXMLVUDNSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)F)O |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and properties of 5-Fluoro-2-pyridylbenzylalcohol
An In-depth Technical Guide to the Synthesis and Properties of (5-Fluoro-2-pyridyl)phenylmethanol
Authored by a Senior Application Scientist
Foreword: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties, small steric footprint, and ability to modulate physicochemical characteristics like lipophilicity and metabolic stability have proven invaluable in the development of novel therapeutics.[1][2][3] Fluorinated compounds are prevalent in a wide array of approved drugs, spanning therapeutic areas from oncology to infectious diseases and neurology.[1][4][5][6] The strategic incorporation of fluorine can significantly enhance a molecule's pharmacokinetic profile, target affinity, and overall efficacy.[1][6]
This guide provides a detailed technical overview of (5-Fluoro-2-pyridyl)phenylmethanol, a key heterocyclic building block that embodies the principles of fluorine-enabled drug design. We will explore its synthesis, delve into its physicochemical and spectroscopic properties, and discuss its potential applications for researchers, chemists, and professionals in drug development.
Synthesis of (5-Fluoro-2-pyridyl)phenylmethanol
The synthesis of (5-Fluoro-2-pyridyl)phenylmethanol is typically achieved through a nucleophilic addition of a phenyl group to a 5-fluoropyridine-2-carboxaldehyde, or more commonly, the addition of a 5-fluoro-2-pyridyl organometallic reagent to benzaldehyde. The latter approach, particularly via a Grignard reaction, is a robust and widely employed method in organic synthesis.
Proposed Synthetic Pathway: Grignard Reaction
The most direct and reliable method for the laboratory-scale synthesis of (5-Fluoro-2-pyridyl)phenylmethanol involves the preparation of a Grignard reagent from a suitable halogenated precursor, followed by its reaction with benzaldehyde.
Workflow for the Synthesis of (5-Fluoro-2-pyridyl)phenylmethanol
Caption: Synthetic workflow for (5-Fluoro-2-pyridyl)phenylmethanol via Grignard reaction.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-fluoropyridine
-
Magnesium turnings
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
The system is purged with dry nitrogen.
-
A solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent. The disappearance of magnesium turnings and the formation of a grayish solution are indicative of successful reagent formation.
-
-
Reaction with Benzaldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (5-Fluoro-2-pyridyl)phenylmethanol.
-
Alternative Synthetic Routes
Other modern cross-coupling reactions could also be employed, though they may require different starting materials:
-
Suzuki Coupling: Reaction of 2-fluoro-5-pyridylboronic acid with benzaldehyde in the presence of a suitable palladium catalyst.[7]
-
Stille Coupling: Coupling of 5-fluoro-2-(tributylstannyl)pyridine with benzaldehyde.[8]
These methods are powerful but often involve more expensive reagents and catalysts compared to the classical Grignard synthesis.
Physicochemical and Spectroscopic Properties
The properties of (5-Fluoro-2-pyridyl)phenylmethanol are crucial for its handling, characterization, and application in further synthetic steps.
General Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO |
| Molecular Weight | 203.21 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. |
| CAS Number | Not readily available in public databases, indicating its status as a research intermediate. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound. The following data are predicted based on the chemical structure and analysis of similar fluorinated aromatic compounds.[9][10][11]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both the pyridine and phenyl rings. The protons adjacent to the fluorine atom will exhibit characteristic splitting (coupling). |
| ¹³C NMR | Distinct signals for each carbon atom. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance in the typical range for aryl fluorides. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) at m/z = 203.21, with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic, ~3000-3100 cm⁻¹), C=N and C=C stretching (pyridine ring, ~1500-1600 cm⁻¹), and a strong C-F stretching band (~1200-1250 cm⁻¹). |
Detailed NMR Interpretation
-
¹H NMR: The spectrum would show a complex multiplet region for the aromatic protons (7.0-8.5 ppm). The proton on the carbon bearing the alcohol group (the benzylic proton) would appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 5.5-6.0 ppm. The hydroxyl proton itself would be a broad singlet, the position of which is concentration and solvent-dependent.
-
¹³C NMR: The carbon attached to the fluorine atom would exhibit a large ¹JCF coupling constant (typically >240 Hz). Other carbons in the fluoropyridine ring will show smaller ²,³,⁴JCF couplings. The benzylic carbon would resonate around 70-75 ppm.
-
¹⁹F NMR: This is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom.[9]
Applications in Research and Drug Development
(5-Fluoro-2-pyridyl)phenylmethanol is not an active pharmaceutical ingredient itself but serves as a valuable intermediate and scaffold in medicinal chemistry.
Role as a Synthetic Intermediate
The hydroxyl group of (5-Fluoro-2-pyridyl)phenylmethanol is a versatile functional handle for further chemical modifications. It can be:
-
Oxidized to the corresponding ketone, (5-fluoro-2-pyridyl)(phenyl)methanone.
-
Used in etherification reactions to introduce diverse side chains.
-
Converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.
Importance of the Fluoropyridyl Moiety
The 5-fluoropyridyl group is a privileged scaffold in drug discovery. Its incorporation can:
-
Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug.[3]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, affecting solubility and receptor interactions.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[2]
This building block is therefore highly relevant for the synthesis of novel compounds targeting a range of diseases, including cancer, viral infections, and central nervous system disorders.[4][5]
Safety and Handling
As with all laboratory chemicals, (5-Fluoro-2-pyridyl)phenylmethanol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Refer to the Material Safety Data Sheet (MSDS) for specific precursors like 5-bromo-2-fluoropyridine for detailed hazard information.[8]
Conclusion
(5-Fluoro-2-pyridyl)phenylmethanol is a strategically important building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. Its synthesis via the Grignard pathway is both practical and efficient. The presence of the fluoropyridyl moiety imparts desirable physicochemical properties that are highly sought after in modern drug design. A thorough understanding of its synthesis, properties, and spectroscopic characterization is essential for its effective utilization in the development of next-generation chemical entities.
References
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An In-depth Technical Guide to the Physicochemical Characteristics of (5-Fluoropyridin-2-yl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-2-yl)(phenyl)methanol, a derivative of benzyl alcohol, represents a compound of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive analysis of the anticipated physicochemical characteristics of (5-fluoropyridin-2-yl)(phenyl)methanol, drawing upon data from structurally related analogs and fundamental chemical principles. While experimental data for this specific molecule is not extensively available in public literature, this document serves as a robust predictive resource for researchers.
The structure of the topic compound, (5-fluoropyridin-2-yl)(phenyl)methanol, is defined as a molecule where a phenyl group and a 5-fluoropyridin-2-yl group are attached to the same carbon atom, which also bears a hydroxyl group.
Molecular Structure and General Properties
The foundational attributes of (5-fluoropyridin-2-yl)(phenyl)methanol are derived from its constituent aromatic systems and the linking carbinol moiety.
| Property | Predicted/Estimated Value | Rationale/Source |
| Molecular Formula | C₁₂H₁₀FNO | Based on structural components. |
| Molecular Weight | 203.21 g/mol | Calculated from the molecular formula. |
| CAS Number | Not assigned | No specific CAS registry number found for this exact structure. The non-fluorinated analog, phenyl(pyridin-2-yl)methanol, is registered under CAS 14159-57-0[1]. |
| Physical Form | Likely a solid at room temperature | Based on the properties of similar aromatic alcohols and the non-fluorinated parent compound. |
Predicted Physicochemical Characteristics
The introduction of a fluorine atom at the 5-position of the pyridine ring is expected to significantly influence the molecule's electronic and physical properties compared to its non-fluorinated counterpart, phenyl(pyridin-2-yl)methanol.
| Parameter | Predicted Trend/Value | Scientific Rationale |
| Melting Point | Higher than phenyl(pyridin-2-yl)methanol | The strong C-F bond and altered crystal packing due to fluorination typically lead to an increase in melting point. |
| Boiling Point | Higher than phenyl(pyridin-2-yl)methanol | Increased polarity and molecular weight due to the fluorine atom will likely elevate the boiling point. |
| Solubility | Moderate in polar organic solvents; low in water | The presence of the polar hydroxyl and pyridine nitrogen will confer some solubility in polar solvents. However, the two aromatic rings will limit aqueous solubility. Fluorine substitution can sometimes increase solubility in organic solvents. |
| pKa | The pyridine nitrogen will be less basic than in the non-fluorinated analog. | The electron-withdrawing nature of fluorine will decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom. |
| LogP | Higher than phenyl(pyridin-2-yl)methanol | Fluorine substitution generally increases the lipophilicity of a molecule, leading to a higher octanol-water partition coefficient (LogP). |
Spectroscopic Characterization: An Interpretive Guide
The structural elucidation of (5-fluoropyridin-2-yl)(phenyl)methanol would rely on a combination of spectroscopic techniques. Below are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this molecule.
-
¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons on both the phenyl and fluoropyridine rings. The protons on the fluoropyridine ring will show coupling to the ¹⁹F nucleus, resulting in characteristic splitting patterns. The methine proton of the carbinol group will appear as a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift will be influenced by the neighboring aromatic rings. The hydroxyl proton will be a broad singlet, and its position will be solvent-dependent.
-
¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbon atom bearing the fluorine will exhibit a large one-bond C-F coupling constant. The other carbons in the fluoropyridine ring will also show smaller C-F couplings. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing fluorine atom.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift will be characteristic of a fluorine attached to an aromatic ring.
A general workflow for NMR sample preparation and analysis is depicted below.
Caption: General workflow for NMR sample preparation and spectral acquisition.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3200 | O-H stretch (alcohol) | Broad and strong |
| 3100-3000 | C-H stretch (aromatic) | Medium to weak |
| 1600-1450 | C=C and C=N stretch (aromatic rings) | Multiple sharp bands of varying intensity |
| ~1250-1000 | C-F stretch | Strong |
| ~1200-1000 | C-O stretch (alcohol) | Strong |
The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl group, while a strong band in the 1250-1000 cm⁻¹ range would suggest the presence of the C-F bond. The IR spectrum of the parent compound, phenylmethanol, shows a broad O-H stretch around 3344 cm⁻¹ and a C-O stretch at 1022 cm⁻¹[2].
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z 203. Common fragmentation patterns would involve the loss of a hydrogen atom, a hydroxyl radical, the phenyl group, or the fluoropyridyl group.
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₂H₁₀FNO.
Synthetic Pathways
Caption: Plausible synthetic routes to (5-fluoropyridin-2-yl)(phenyl)methanol.
An alternative approach could involve the reduction of the corresponding ketone, (5-fluoropyridin-2-yl)(phenyl)methanone, using a reducing agent such as sodium borohydride. The synthesis of related (S)-phenyl(pyridin-2-yl)methanol derivatives has been achieved through the asymmetric hydrogenation of the corresponding ketone[3].
Safety and Handling
Specific toxicity data for (5-fluoropyridin-2-yl)(phenyl)methanol is not available. However, based on related fluorinated aromatic compounds and benzyl alcohol derivatives, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For (5-Fluoropyridin-2-yl)methanol, the safety data sheet indicates it is harmful if swallowed and causes skin and eye irritation.
Conclusion
This technical guide provides a detailed predictive overview of the physicochemical characteristics of (5-fluoropyridin-2-yl)(phenyl)methanol. By leveraging data from structurally similar compounds and fundamental principles of organic chemistry, we have outlined the expected properties, spectroscopic signatures, and potential synthetic routes for this molecule. This information is intended to serve as a valuable resource for researchers in the fields of drug discovery, medicinal chemistry, and materials science, enabling them to better anticipate the behavior of this compound in their experimental designs. Further empirical studies are warranted to confirm these predicted properties.
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U.S. Environmental Protection Agency. [5-(4-Fluorophenyl)pyridin-3-yl]methanol Properties. [Link]
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Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
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Navigating the Landscape of Fluorinated Pyridine Methanols: A Technical Guide to (5-Fluoropyridin-2-yl)methanol
An important introductory note: Initial inquiries for a technical guide on "5-Fluoro-2-pyridylbenzylalcohol" did not yield sufficient data on a well-characterized compound with this specific nomenclature in prominent chemical databases. The intended structure is likely a benzyl alcohol derivative bearing a 5-fluoro-2-pyridyl substituent. Due to the limited availability of specific technical information for this exact molecule, this guide will focus on the closely related and well-documented compound, (5-Fluoropyridin-2-yl)methanol (CAS Number: 802325-29-7). This molecule shares key structural motifs and offers a valuable platform for understanding the synthesis, properties, and applications of fluorinated pyridinylmethanols in research and development.
The Strategic Role of the 5-Fluoropyridine Moiety in Drug Discovery
The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2] The 5-fluoropyridine unit, in particular, is of significant interest to researchers and drug development professionals for several key reasons:
-
Modulation of Physicochemical Properties: The high electronegativity of the fluorine atom can significantly alter the electron distribution within the pyridine ring. This can influence the pKa of the nitrogen atom, affecting its ability to form hydrogen bonds and interact with biological targets.[1] Furthermore, the presence of fluorine can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a metabolically susceptible position can block this degradation pathway, thereby increasing the half-life and duration of action of a drug.[2]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and potency.[3]
-
PET Imaging Applications: The use of the fluorine-18 isotope (¹⁸F) in positron emission tomography (PET) has made fluorinated molecules valuable as imaging agents. The 5-fluoropyridine scaffold can be radiolabeled to create probes for in vivo imaging of biological processes and the diagnosis of diseases.[2][4]
(5-Fluoropyridin-2-yl)methanol: A Key Building Block
(5-Fluoropyridin-2-yl)methanol serves as a versatile synthetic intermediate for the introduction of the 5-fluoropyridin-2-ylmethyl moiety into more complex molecules. Its chemical structure is presented below:
Caption: Chemical structure of (5-Fluoropyridin-2-yl)methanol.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 802325-29-7 | [5][6] |
| Molecular Formula | C₆H₆FNO | [5][6] |
| Molecular Weight | 127.12 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥97% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| SMILES | OCC1=NC=C(F)C=C1 | [5] |
| InChI Key | BKLMFAZXPZQITJ-UHFFFAOYSA-N | [6] |
Synthesis of (5-Fluoropyridin-2-yl)methanol
A common synthetic route to (5-Fluoropyridin-2-yl)methanol involves a halogen-metal exchange followed by formylation and subsequent reduction. The following protocol is adapted from a known procedure.[7]
Experimental Protocol: Synthesis from 2-Bromo-5-fluoropyridine
Materials:
-
2-Bromo-5-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Lithiation: Dissolve 2-bromo-5-fluoropyridine in anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexanes) dropwise to the cooled solution, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 90 minutes.
-
Formylation: Add N,N-dimethylformamide (DMF) via syringe to the reaction mixture at -78°C.
-
Continue stirring at -78°C for an additional 2 hours.
-
Reduction: Add sodium borohydride in one portion to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purification: Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford (5-Fluoropyridin-2-yl)methanol as a clear, colorless oil.
Caption: Synthetic workflow for (5-Fluoropyridin-2-yl)methanol.
Applications in Drug Discovery and Medicinal Chemistry
(5-Fluoropyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridinylmethanol moiety itself is found in a number of biologically active compounds.[8]
Potential Roles:
-
Scaffold for Kinase Inhibitors: The 5-fluoropyridine ring can be incorporated into scaffolds designed to target the ATP-binding site of various kinases, which are crucial targets in oncology.[9]
-
Synthesis of Antiviral and Antibacterial Agents: The unique electronic properties of the fluorinated pyridine ring can be exploited in the design of novel antiviral and antibacterial compounds.[10]
-
Development of CNS-active Agents: The increased lipophilicity imparted by the fluorine atom can facilitate crossing the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the central nervous system.
-
Precursor for TRPV3 Antagonists: Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[8]
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The Strategic Incorporation of Fluorine in Medicinal Chemistry: A Technical Guide
Executive Summary
The introduction of fluorine into a drug scaffold is rarely accidental; it is a calculated strategic maneuver known as the "Fluorine Scan." This guide details the physicochemical rationale, synthetic methodologies, and validation protocols for deploying fluorine in drug design.[1] By leveraging the element's extreme electronegativity (3.98 Pauling), small Van der Waals radius (1.47 Å), and the strength of the C-F bond (~485 kJ/mol), medicinal chemists can precisely modulate metabolic stability, lipophilicity (LogP/LogD), and binding affinity without drastically altering the steric footprint of the parent molecule.[1]
Part 1: Physicochemical Foundations & Bioisosterism[2]
The "Magic Methyl" and Steric Mimicry
Fluorine is often termed a "bioisostere" for hydrogen due to their similar size, yet it acts electronically more like a hydroxyl group. This duality allows for the blocking of metabolic sites (replacing H) while introducing strong dipoles that can engage in specific protein-ligand interactions (mimicking OH or C=O).
Table 1: Comparative Physicochemical Properties
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (CH₃) | Impact on Drug Design |
|---|---|---|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 | F is the smallest bioisostere for H; minimal steric clash. |
| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 | F induces strong dipoles; lowers pKa of proximal amines. |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 | C-F bond is short and extremely stable. |
| Bond Energy (kJ/mol) | 413 | 485 | 360 | 347 | Resistance to Cytochrome P450 oxidative metabolism. |
Electronic Modulation (pKa and Lipophilicity)
Fluorine's electron-withdrawing nature (inductive effect, -I) drastically alters the pKa of neighboring functional groups.
-
Basicity Reduction: Placing a fluorine atom
or to a basic amine reduces its pKa by 1–2 units. This reduces lysosomal trapping and hERG channel inhibition while improving membrane permeability (higher fraction of uncharged species at physiological pH). -
Lipophilicity: Aromatic fluorination generally increases LogP (lipophilicity), aiding blood-brain barrier (BBB) penetration. However, aliphatic fluorination can have variable effects depending on the dipole vector sum.
Visualization: The Fluorine Effect
The following diagram illustrates the multi-faceted impact of fluorine substitution on a lead compound.
Figure 1: Mechanistic impact of fluorine substitution on drug-like properties (DMPK) and target engagement.
Part 2: Synthetic Methodology
Synthesizing fluorinated motifs requires specialized reagents because the fluoride ion is highly solvated and non-nucleophilic in protic solvents, while fluorine gas (
Protocol 1: Late-Stage Electrophilic Fluorination using Selectfluor
Objective: Introduce a fluorine atom onto an electron-rich aromatic ring or via metal-catalyzed exchange (e.g., Ag-catalyzed) at a late stage in the synthesis to avoid carrying the sensitive C-F bond through harsh steps.
Reagents:
-
Substrate: Aryl stannane or electron-rich arene (1.0 equiv).
-
Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2–1.5 equiv).
-
Catalyst (Optional): Silver triflate (AgOTf) (5–10 mol%) for stannane/boronic acid substrates.
-
Solvent: Acetone or Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the aryl substrate (1.0 mmol) in anhydrous Acetone (5 mL).
-
Addition: Add AgOTf (0.05 mmol) if using a stannane/boronic acid precursor. Stir for 5 minutes under inert atmosphere (
). -
Fluorination: Add Selectfluor (1.2 mmol) in one portion. The reaction mixture may turn cloudy as the N-F reagent reacts.
-
Reaction: Seal the vial and stir at room temperature (25°C) for 2–4 hours. Monitor progress via TLC or LC-MS (Note: C-F products often show a distinct retention time shift).
-
Quench: Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble silver salts and Selectfluor byproducts.
-
Workup: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry over
. -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
-
Validation: Confirm structure via
F-NMR (typically -100 to -170 ppm relative to ).
-
Part 3: Analytical Validation (19F-NMR Screening)
F-NMR is a gold-standard technique for Fragment-Based Drug Discovery (FBDD). Since there is zero background fluorine signal in biological systems (proteins/water), any signal detected comes exclusively from the ligand.Protocol 2: 19F-NMR Binding Screen (T2 Relaxation)
Objective: Identify low-affinity fragment hits (
Experimental Setup:
-
Library Preparation: Create "cocktails" of 5–10 fluorinated fragments. Ensure distinct chemical shifts (check pure spectra first) to avoid overlap.
-
Sample Preparation:
-
Tube A (Reference): 50
M of each fragment in buffer (PBS, pH 7.4, 10% ). -
Tube B (Protein): 50
M of each fragment + 10–20 M Target Protein.
-
-
Acquisition:
-
Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad signals.
-
Delay time (
): Set to 50–200 ms.
-
-
Analysis:
-
Small molecules tumble fast (sharp peaks, long T2).[1]
-
Bound molecules tumble with the protein (slow tumbling, short T2).
-
Hit Criteria: A significant reduction in peak intensity (>50%) or line broadening in Tube B compared to Tube A indicates binding.
-
Visualization: 19F-NMR Screening Workflow
The following diagram details the logic flow for identifying hits using fluorine NMR.
Figure 2: Workflow for 19F-NMR fragment screening relying on T2 relaxation filtering.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1][2][3][4][5] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1][2] Link[3]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.[1][6] Link[7]
-
Meanwell, N. A. (2018).[8][9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][8][9] Link
-
Dalvit, C., et al. (2002).[1] Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 124(26), 7702–7709.[1] Link
Sources
- 1. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 2. Fluorine in pharmaceuticals: looking beyond intuition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Muller, K., Faeh, C. and Diederich, F. (2007) Fluorine in Pharmaceuticals Looking Beyond Intuition. Science, 317, 1881-1886. - References - Scientific Research Publishing [scirp.org]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Nicholas A. Meanwell - Google Scholar [scholar.google.com]
- 9. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 5-Fluoro-2-pyridylbenzylalcohol
An In-depth Technical Guide to the Spectroscopic Data of (5-Fluoropyridin-2-yl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoropyridin-2-yl)(phenyl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the pyridine ring can substantially alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate structural elucidation and characterization are paramount for advancing research and development involving this compound. This guide provides a comprehensive analysis of the expected spectroscopic data for (5-Fluoropyridin-2-yl)(phenyl)methanol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are derived from foundational spectroscopic principles and comparative analysis with structurally related analogues.
Molecular Structure and Atom Numbering
For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for (5-Fluoropyridin-2-yl)(phenyl)methanol.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms in a molecule. In (5-Fluoropyridin-2-yl)(phenyl)methanol, we can expect distinct signals for the protons on the phenyl and pyridine rings, as well as for the methine and hydroxyl protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-O | ~2.0-4.0 | broad singlet | - |
| Hα | ~5.8 | singlet | - |
| Phenyl (H2', H3', H4', H5', H6') | ~7.2-7.4 | multiplet | - |
| H3 | ~7.4 | doublet of doublets | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 3.0 |
| H4 | ~7.8 | triplet of doublets | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 8.5 |
| H6 | ~8.5 | doublet | J(H6-F) ≈ 3.0 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton experiment is performed with a 90° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
-
Hydroxyl Proton (H-O): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet that can be exchanged with D₂O.
-
Methine Proton (Hα): This proton is attached to the carbon bearing the hydroxyl group and both aromatic rings. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen and aromatic systems. It is expected to be a singlet as there are no adjacent protons within three bonds.
-
Phenyl Protons (H2'-H6'): The five protons on the unsubstituted phenyl ring are not strictly chemically equivalent.[1] However, their chemical shifts are often very similar, leading to a complex, overlapping multiplet in the aromatic region.[1]
-
Pyridine Protons (H3, H4, H6):
-
H6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing at the lowest field. It will be split by the fluorine atom four bonds away (⁴JHF), resulting in a doublet.
-
H4: This proton is coupled to H3 (³JHH), H6 (⁴JHH), and the fluorine at C5 (³JHF). This will likely result in a complex multiplet, predicted here as a triplet of doublets.
-
H3: This proton is coupled to H4 (³JHH) and the fluorine at C5 (⁴JHF), giving rise to a doublet of doublets.
-
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The presence of fluorine introduces C-F coupling, which can provide additional structural information.[2]
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| Cα | ~75 | singlet | - |
| Phenyl (C1'-C6') | ~126-143 | singlets | - |
| C2 | ~160 | doublet | ²JCF ≈ 20 |
| C3 | ~122 | doublet | ³JCF ≈ 4 |
| C4 | ~138 | doublet | ²JCF ≈ 25 |
| C5 | ~158 | doublet | ¹JCF ≈ 240 |
| C6 | ~148 | doublet | ³JCF ≈ 15 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.[3]
-
Instrument Setup: Data is acquired on a spectrometer equipped with a broadband probe.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. A larger number of scans (several hundred to thousands) is often necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.[4]
Interpretation of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum of fluorinated compounds can be complex due to C-F coupling.[5]
-
Methine Carbon (Cα): This aliphatic carbon is expected around 70-80 ppm.[5]
-
Phenyl Carbons (C1'-C6'): The carbons of the phenyl ring will appear in the aromatic region (125-150 ppm).[5] The carbon attached to the methine group (C1') will be a quaternary carbon and thus have a lower intensity.
-
Pyridine Carbons (C2-C6):
-
C5: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz and will appear as a doublet.[2] Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C4 and C6: These carbons are two bonds away from the fluorine and will show smaller two-bond couplings (²JCF).
-
C2 and C3: These carbons are three and four bonds away, respectively, and will exhibit even smaller long-range couplings. The presence of these couplings is a key indicator of the fluorine's position on the ring.
-
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400-3200 | O-H stretch (alcohol) | Broad, Strong |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~1600-1450 | C=C and C=N stretch (aromatic rings) | Medium to Strong |
| ~1250-1150 | C-F stretch | Strong |
| ~1050-1000 | C-O stretch (secondary alcohol) | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first.
-
Data Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Interpretation of the IR Spectrum
-
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[6]
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings.
-
C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyridine rings.
-
C-F Stretch: A strong absorption band in the 1250-1150 cm⁻¹ region is a key indicator of the carbon-fluorine bond.
-
C-O Stretch: A strong band around 1050-1000 cm⁻¹ is characteristic of the C-O stretching vibration of the secondary alcohol.[6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 203.07
-
Major Fragments:
-
m/z = 185 ([M - H₂O]⁺): Loss of a water molecule.
-
m/z = 126 ([M - C₆H₅]⁺): Loss of the phenyl group.
-
m/z = 105 ([C₆H₅CO]⁺): Phenylacylium ion (after rearrangement).
-
m/z = 77 ([C₆H₅]⁺): Phenyl cation.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that would likely show a prominent protonated molecule [M+H]⁺ at m/z 204.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Interpretation of the Mass Spectrum
The fragmentation pattern provides a fingerprint of the molecule's structure.
Sources
A Technical Guide to the Therapeutic Potential of Pyridyl-Aryl Methanol Analogs in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridyl-aryl methanol scaffold, characterized by a pyridine ring and an aryl group linked by a carbinol moiety, represents a privileged structure in medicinal chemistry. Its prevalence in FDA-approved drugs underscores its versatility and favorable pharmacological properties.[1] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and potential therapeutic applications of pyridyl-aryl methanol analogs. We explore their utility across multiple disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions, grounded in preclinical evidence. By synthesizing structure-activity relationship (SAR) insights and detailing key experimental protocols, this document serves as a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics based on this promising chemical framework.
Introduction: The Rise of a Privileged Scaffold
The Pyridyl-Aryl Methanol Scaffold: A Core of Versatility
The pyridine ring is the second most common nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to engage in hydrogen bonding, serve as a bioisosteric replacement for a phenyl ring, and improve the solubility and metabolic stability of compounds.[1] When combined with an aryl group through a flexible methanol (carbinol) linker, the resulting pyridyl-aryl methanol core offers a three-dimensional structure that can be precisely tailored to fit a wide array of biological targets. This structural motif is fundamental to numerous biologically active molecules with applications ranging from antitubercular and antitumor to anti-inflammatory and neuroprotective agents.[1]
Rationale for Analog Development: Precision in Pharmacological Design
The core value of the pyridyl-aryl methanol scaffold lies in its amenability to chemical modification. The development of analogs—molecules with systematic structural variations—is a cornerstone of modern drug discovery. By modifying substituents on either the pyridine or the aryl ring, researchers can fine-tune a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). For example, replacing a naphthalene unit with a substituted pyridine in analogs of the tuberculosis drug bedaquiline was shown to reduce lipophilicity, a key step toward improving its safety profile.[2] This strategic modification allows for the enhancement of potency, improvement of selectivity, and reduction of off-target toxicity.
Scope of this Guide
This guide provides a technical overview for drug development professionals, covering:
-
Synthetic Strategies: Efficient methods for generating diverse libraries of pyridyl-aryl methanol analogs.
-
Mechanisms of Action: Elucidation of the key signaling pathways and molecular targets modulated by these compounds.
-
Therapeutic Applications: A review of preclinical data in oncology, neurodegeneration, inflammation, and infectious diseases.
-
Structure-Activity Relationships (SAR): Guiding principles for rational drug design based on existing data.
-
Experimental Protocols: Validated, step-by-step workflows for evaluating the biological activity of novel analogs.
Synthetic Strategies for Analog Generation
The creation of a diverse chemical library is the first step in identifying lead compounds. The synthesis of pyridyl-aryl methanol analogs can be approached through several robust and scalable methods.
Key Synthetic Routes
The most direct method for constructing the pyridyl-aryl methanol core is the addition of an organometallic reagent to a carbonyl compound. The Grignard reaction, utilizing a pyridyl magnesium halide and an aryl aldehyde (or vice-versa), is a classic and effective approach. Alternatively, the reduction of a corresponding pyridyl-aryl ketone provides a reliable route to the desired secondary alcohol. For generating diversity, modern cross-coupling reactions are indispensable. Suzuki and Buchwald-Hartwig amination reactions, for instance, can be used to introduce a wide variety of aryl or amino-substituted pyridyl groups onto a core scaffold before the final carbinol formation.[3]
Protocol: Synthesis of a Model Analog via Grignard Reaction
This protocol describes the synthesis of (phenyl)(pyridin-3-yl)methanol, a representative compound of this class.
Objective: To synthesize a model pyridylbenzylalcohol analog.
Materials:
-
3-Bromopyridine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Formation (Causality: Activation of Pyridine):
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). This removes the passivating oxide layer, ensuring the reaction initiates.
-
Add anhydrous THF, followed by a solution of 3-bromopyridine in THF dropwise via a dropping funnel. The reaction is exothermic; maintain a gentle reflux. The formation of the Grignard reagent, 3-pyridylmagnesium bromide, is the critical step for creating the nucleophilic pyridine species.
-
-
Nucleophilic Addition (Causality: C-C Bond Formation):
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous THF dropwise. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming the central carbon-carbon bond of the target molecule.
-
-
Quenching and Work-up (Causality: Protonation and Isolation):
-
Once the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide to form the final alcohol and neutralizes excess Grignard reagent.
-
Extract the aqueous layer with diethyl ether. The organic product will partition into the ether phase.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ to remove residual water.
-
-
Purification (Causality: Purity for Biological Testing):
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure (phenyl)(pyridin-3-yl)methanol. Purity is essential for accurate biological evaluation.
-
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of a pyridyl-aryl methanol analog via Grignard reaction.
Core Mechanisms of Action
Analogs of this class exhibit diverse pharmacology by interacting with key cellular machinery involved in signal transduction, inflammation, and cell survival.
Kinase Inhibition: A Dominant Paradigm in Oncology
A primary mechanism of action for many pyridine-containing compounds is the inhibition of protein kinases.[4] Kinases are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer. Pyridine scaffolds are adept at fitting into the ATP-binding pocket of kinases, often forming critical hydrogen bonds with the hinge region of the enzyme.[4] For example, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R), a key target in immuno-oncology.[3] Similarly, pyrrolo[3,2-b]quinoxaline derivatives have been shown to inhibit tyrosine kinases like ABL2, with high anti-proliferative activity against leukemia cell lines.[4]
Modulation of Inflammatory Pathways
Chronic inflammation is a driver of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[5][6] Pyridyl-aryl analogs can exert anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Compounds can suppress the production of key cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in immune cells, often by inhibiting the NF-κB transcription factor pathway.[7]
-
Targeting Inflammatory Enzymes: Analogs can inhibit enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[8]
-
Modulation of Immune Receptors: Some analogs interact with receptors involved in inflammatory signaling, such as the G-protein-coupled receptor 55 (GPR55).[5]
Interference with Neuronal Processes
The ability of small molecules to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[9] Heterocyclic compounds, including those with pyridine cores, are foundational to many neuroactive drugs.[9] Their mechanisms in this context include:
-
Regulation of Apoptosis: Protecting neurons from programmed cell death (apoptosis) is a key therapeutic strategy.[10] Analogs may achieve this by inhibiting pro-apoptotic signaling cascades.
-
Inhibition of Protein Aggregation: The accumulation of misfolded proteins like α-synuclein (in Parkinson's disease) and amyloid-beta (in Alzheimer's) is a central pathological feature.[9] Some heterocyclic compounds have been shown to interfere with this aggregation process.[9]
-
Enzyme Inhibition: Targeting enzymes like acetylcholinesterase to boost neurotransmitter levels is a validated approach in Alzheimer's therapy.[11]
Pathway Diagram: Kinase Inhibition
Caption: A decision-making workflow for lead optimization based on SAR analysis.
Key Experimental Protocols for Compound Evaluation
Validating the therapeutic potential of new analogs requires a cascade of robust and reproducible assays.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of an analog against a target kinase.
Rationale: This assay quantifies how effectively a compound inhibits the enzymatic activity of a specific kinase, which is a primary measure of its potency. A competition binding assay is often used to measure the displacement of a known ligand. [4] Procedure:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, a fluorescently-labeled ATP-competitive tracer, and serial dilutions of the test analog in DMSO.
-
Assay Plate Setup: In a microplate, add the kinase enzyme to each well. Then add the test analog at various concentrations. A "no inhibitor" control (DMSO only) and a "no enzyme" background control are essential for data normalization.
-
Incubation: Add the fluorescent tracer to all wells and incubate the plate to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence polarization or a similar signal. When the tracer is bound to the large kinase, its rotation is slow, and the polarization signal is high. When displaced by the test analog, the free tracer rotates faster, leading to a low polarization signal.
-
Data Analysis: Plot the signal against the logarithm of the analog concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration at which 50% of the kinase activity is inhibited.
Protocol: Cellular Target Engagement Assay (CETSA®)
Objective: To confirm that the analog binds to its intended target inside a living cell.
Rationale: An in vitro assay does not guarantee that a compound can enter a cell and engage its target. CETSA provides this crucial validation by measuring the thermal stabilization of the target protein upon ligand binding.
Procedure:
-
Cell Treatment: Treat intact cancer cells (e.g., K562) with the test analog or a vehicle control (DMSO). [4]2. Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures. Proteins denature and aggregate upon heating.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble protein against temperature. A protein bound to the analog will be thermally stabilized, resulting in a shift of its melting curve to higher temperatures compared to the vehicle control. This shift confirms target engagement.
Protocol: Anti-inflammatory Screening in Macrophages
Objective: To assess the ability of an analog to suppress inflammatory responses in immune cells.
Rationale: This cell-based assay mimics an inflammatory environment and provides functional data on the compound's anti-inflammatory potential. [7] Procedure:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or BV2 microglia) in appropriate media. [5]2. Pre-treatment: Treat the cells with various concentrations of the test analog for a set period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS), a component of bacterial cell walls.
-
Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the cytokine levels in analog-treated cells to the LPS-only control. A potent anti-inflammatory compound will show a dose-dependent reduction in cytokine release.
Conclusion and Future Directions
The pyridyl-aryl methanol scaffold and its analogs represent a highly promising and pharmacologically versatile class of molecules. The wealth of preclinical data highlights their potential as anticancer, anti-inflammatory, and neuroprotective agents. The synthetic tractability of the core structure allows for extensive SAR exploration, enabling the fine-tuning of properties required for successful drug candidates.
Future research should focus on several key areas:
-
Improving Selectivity: For kinase inhibitors, achieving high selectivity is crucial to minimize off-target effects and improve the therapeutic window.
-
Enhancing Bioavailability: Optimizing ADME properties, particularly oral bioavailability and CNS penetration for neurodegenerative targets, remains a significant challenge.
-
Exploring Novel Targets: While kinase inhibition is a well-established mechanism, applying these scaffolds to novel biological targets could unlock new therapeutic opportunities.
-
In Vivo Efficacy: Moving promising in vitro candidates into relevant animal models of disease is the critical next step to validate their therapeutic potential and safety profiles. [12] By leveraging rational design, robust synthetic chemistry, and a systematic biological evaluation cascade, the development of pyridyl-aryl methanol analogs will continue to be a fruitful endeavor in the search for next-generation medicines.
References
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investigating the mechanism of action of 5-Fluoro-2-pyridylbenzylalcohol
An In-depth Technical Guide Investigating the Mechanism of Action of 5-Fluoro-2-pyridylbenzylalcohol: A Strategic Approach for a Novel Compound
Foreword: The Rationale for an Investigative Framework
The compound 5-Fluoro-2-pyridylbenzylalcohol represents a novel chemical entity at the forefront of discovery. As of this writing, its specific biological targets and mechanism of action remain uncharacterized in public-domain literature. This guide, therefore, deviates from a traditional review of established facts. Instead, it embodies the strategic mindset of a Senior Application Scientist tasked with a critical objective: to systematically deconstruct the pharmacological activity of a new molecule.
Our approach is built upon a hypothesis-driven framework derived from the compound's key structural motifs: a fluorinated pyridine ring and a pyridylbenzylalcohol core. The incorporation of fluorine into pyridine-based scaffolds is a well-established strategy in medicinal chemistry to enhance drug potency, selectivity, and metabolic stability, and these derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] Similarly, pyridinemethanol structures are central components of potent and selective enzyme inhibitors, notably targeting phosphodiesterases (PDEs) and histone deacetylases (HDACs).[3]
This guide provides a comprehensive, step-by-step experimental roadmap to take 5-Fluoro-2-pyridylbenzylalcohol from a compound of unknown function to a well-characterized pharmacological agent with a defined mechanism of action. We will not only detail the protocols but also explain the causal logic behind each experimental choice, ensuring a self-validating and robust investigative cascade.
Chapter 1: Initial Target Deconvolution & Phenotypic Screening
The initial phase of investigation is designed to cast a wide net, answering a fundamental question: "What are the observable biological effects of this compound?" By assessing its impact across a diverse panel of cell lines and broad-spectrum enzymatic assays, we can rapidly narrow the field of potential targets and formulate a more specific mechanistic hypothesis.
Foundational Cytotoxicity Profiling
The first logical step is to determine the compound's cytotoxic or cytostatic potential. This provides a crucial therapeutic window and identifies sensitive cell lines that can serve as model systems for subsequent mechanistic studies.
Protocol 1.1: Cell Viability Assessment using a Luminescent ATP-based Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U-87 MG glioblastoma) into 96-well, white, clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-2-pyridylbenzylalcohol in DMSO. Perform a serial dilution in culture medium to create a 10-point dose-response curve (e.g., 100 µM to 5 nM). Include a vehicle-only control (0.1% DMSO).
-
Cell Treatment: Remove the existing medium from the cell plates and add 100 µL of the prepared compound dilutions. Incubate for 72 hours.
-
Lysis and Luminescence Reading: Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression model (log[inhibitor] vs. response).
-
Causality & Interpretation: A low micromolar or nanomolar IC₅₀ in specific cell lines suggests potent anti-proliferative activity and guides the selection of models for deeper investigation. Differential sensitivity may provide early clues about the relevance of certain signaling pathways in the compound's activity.
Broad-Spectrum Enzyme Profiling
Given the prevalence of pyridinemethanol derivatives as enzyme inhibitors, a logical next step is to screen the compound against large panels of common drug targets.[3][4] This is a highly efficient method for hypothesis generation.
Workflow 1.2: Outsourced Kinase and Phosphatase Profiling
Caption: Workflow for broad-spectrum kinase and phosphatase screening.
-
Causality & Interpretation: This unbiased screen can rapidly identify high-affinity interactions. A "hit" (typically >90% inhibition at 10 µM) provides a direct, testable hypothesis. The selectivity score helps differentiate between a highly specific inhibitor and a promiscuous compound, which is critical for guiding further drug development efforts.
Chapter 2: Target Validation and Biophysical Characterization
Following the identification of a putative molecular target (e.g., "Kinase X"), the next crucial phase is to validate this interaction with orthogonal assays. This pillar of the investigation confirms direct binding and quantifies the interaction, providing irrefutable evidence of target engagement.
In Vitro Enzymatic Inhibition
The first step in validation is to confirm that the compound inhibits the enzymatic activity of the purified target protein.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ format)
-
Reagent Preparation: Prepare assay buffer, purified active Kinase X, the appropriate substrate peptide, and ATP at 2x the final desired concentrations.
-
Compound Plating: Perform a serial dilution of 5-Fluoro-2-pyridylbenzylalcohol in assay buffer in a 96-well plate.
-
Kinase Reaction: Add the 2x Kinase X and 2x substrate/ATP solutions to the wells containing the compound. The reaction is initiated by the addition of ATP. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence. The signal strength is directly proportional to the amount of ADP formed and thus, to kinase activity.
-
Data Analysis: Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Table 1: Hypothetical In Vitro Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| 5-Fluoro-2-pyridylbenzylalcohol | Kinase X | 75 |
| Staurosporine (Positive Control) | Kinase X | 15 |
| DMSO (Negative Control) | Kinase X | >100,000 |
Cellular Target Engagement
Confirming that the compound binds to its target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is an ideal technology for this purpose.
Protocol 2.2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells (from a sensitive cell line identified in Protocol 1.1) with 5-Fluoro-2-pyridylbenzylalcohol or a vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.
-
Protein Analysis: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A ligand-bound protein is stabilized and will have a higher melting temperature (Tₘ), resulting in a rightward shift of the melting curve.
-
Causality & Interpretation: A distinct shift in the melting curve of Kinase X in compound-treated cells versus vehicle-treated cells is strong evidence of direct target engagement in a physiological context.
Chapter 3: Elucidating the Downstream Signaling Pathway
With a validated target, the investigation now moves to understanding the functional consequences of its inhibition. This involves mapping the downstream signaling events that are modulated by the compound, linking target engagement to the observed cellular phenotype (e.g., apoptosis or cell cycle arrest).
Caption: Hypothetical signaling pathway for 5-Fluoro-2-pyridylbenzylalcohol.
Monitoring Target-Specific Phosphorylation
The most direct way to confirm functional inhibition of a kinase is to measure the phosphorylation status of its known substrates.
Protocol 3.1: Western Blot Analysis of Substrate Phosphorylation
-
Cell Treatment & Lysis: Treat sensitive cells with an IC₉₀ concentration of 5-Fluoro-2-pyridylbenzylalcohol for various time points (e.g., 0, 15, 30, 60, 120 minutes). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20 µg of each protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Interpretation: A time-dependent decrease in the p-Substrate Y signal, with no change in total Substrate Y, confirms that the compound is functionally inhibiting the upstream Kinase X in cells.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy to elucidate the mechanism of action for a novel compound, 5-Fluoro-2-pyridylbenzylalcohol. By progressing from broad phenotypic screening to specific target validation and downstream pathway analysis, this framework provides a clear path to defining its pharmacological identity.
The hypothetical data presented suggest that 5-Fluoro-2-pyridylbenzylalcohol is a potent and selective inhibitor of "Kinase X." The logical next steps in its development would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs (e.g., without the fluorine, with the pyridine at a different position) to identify the key pharmacophores responsible for activity and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in animal models of diseases where Kinase X is a known driver (e.g., xenograft models of cancer).
-
Pharmacokinetic and ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its potential as a clinical drug candidate.
By following this investigative blueprint, researchers can efficiently and robustly characterize novel chemical entities, paving the way for the development of next-generation therapeutics.
References
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
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Ducharme, Y., et al. (2003). Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. ResearchGate. Available at: [Link]
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Ducharme, Y., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available at: [Link]
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Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]
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- 4. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (5-Fluoropyridin-2-yl)methanol: A Versatile Building Block in Modern Organic Synthesis
Abstract
(5-Fluoropyridin-2-yl)methanol has emerged as a strategically important building block for researchers in organic synthesis, particularly those in drug discovery and development.[1][2] Its unique structural combination—a primary alcohol for versatile functionalization, a pyridine ring for modulating solubility and directing reactions, and a fluorine atom for enhancing metabolic stability and binding affinity—makes it a highly valuable scaffold.[1][3] This guide provides an in-depth analysis of the core reactivity of (5-fluoropyridin-2-yl)methanol, presenting detailed, field-proven protocols for its key transformations and discussing the mechanistic rationale behind these synthetic strategies.
Introduction: Structural Features and Strategic Importance
(5-Fluoropyridin-2-yl)methanol, with CAS Number 802325-29-7, is a liquid at room temperature.[4] The molecule's utility is rooted in the interplay of its three key components:
-
Benzylic Alcohol: This primary alcohol is the principal site of reactivity, amenable to a wide range of transformations including oxidation, substitution, and etherification. Its activation is central to the synthetic applications of the molecule.
-
Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a mild base, influencing the molecule's overall polarity and solubility. It can also play a role in coordinating to metal catalysts, thereby directing subsequent reactions.
-
5-Fluoro Substituent: The strategic placement of a fluorine atom has profound implications for medicinal chemistry.[3] Fluorine, with its high electronegativity, can alter the pKa of the pyridine nitrogen, enhance binding interactions with biological targets, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles in drug candidates.[1][3]
These features make the fluoropyridinyl motif a privileged structure in the design of modern therapeutics, including kinase inhibitors and other targeted agents.[5][6][7]
Key Synthetic Transformations
The versatility of (5-fluoropyridin-2-yl)methanol is best demonstrated through its common synthetic transformations. This section details the rationale and execution of two high-utility reactions: oxidation to the corresponding aldehyde and substitution via the Mitsunobu reaction.
Oxidation to 5-Fluoro-2-pyridinecarboxaldehyde
The conversion of the primary alcohol to an aldehyde is a cornerstone transformation, providing a key electrophilic intermediate for C-C bond-forming reactions such as aldol, Wittig, and Grignard reactions.
Causality Behind Experimental Choices (The "Why"): While many reagents can oxidize primary alcohols, the Swern oxidation is particularly well-suited for heteroaromatic systems like (5-fluoropyridin-2-yl)methanol.[8][9] It operates under mild, cryogenic conditions (typically -78 °C), which prevents over-oxidation to the carboxylic acid and is compatible with the sensitive pyridine ring.[10][11] The reaction avoids the use of heavy metals like chromium, making it more environmentally benign.[12] The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate.[8][12] The alcohol adds to this species, and subsequent deprotonation by a hindered base like triethylamine initiates an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][12]
Diagram 1: Key Transformations of (5-Fluoropyridin-2-yl)methanol
Caption: Synthetic pathways from (5-fluoropyridin-2-yl)methanol.
Detailed Protocol: Swern Oxidation
Materials:
-
(5-Fluoropyridin-2-yl)methanol
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA or Et₃N)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
-
Dry ice/acetone bath
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M solution).
-
Activator Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add anhydrous DMSO (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Alcohol Addition: Dissolve (5-fluoropyridin-2-yl)methanol (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Elimination: Add anhydrous triethylamine (5.0 equivalents) dropwise to the flask. The mixture may become thick. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
Self-Validation and Trustworthiness:
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting alcohol spot and the appearance of a new, typically less polar, aldehyde spot.
-
Byproducts: A notable byproduct is dimethyl sulfide, which has a strong, unpleasant odor.[8] All glassware should be quenched with bleach or an oxidizing agent to neutralize the smell.[8]
O-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups, such as esters and ethers, with inversion of configuration.[14][15] For a primary alcohol like (5-fluoropyridin-2-yl)methanol, it provides a mild and efficient route to form C-O bonds with various nucleophiles.
Causality Behind Experimental Choices (The "Why"): This reaction is ideal when direct alkylation using a base and an alkyl halide is problematic, for instance, if the nucleophile is sensitive to strong bases or if the conditions are too harsh for the substrate. The reaction works by activating the alcohol in situ.[15][16] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a betaine intermediate.[14][17] This intermediate deprotonates the acidic nucleophile (e.g., a phenol or carboxylic acid). The alcohol oxygen then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.[17] Finally, the conjugate base of the nucleophile displaces this group in a classical Sₙ2 reaction.[14][18]
Diagram 2: Experimental Workflow for Mitsunobu Reaction
Caption: Step-by-step workflow for a typical Mitsunobu reaction.
Detailed Protocol: Mitsunobu Etherification with a Phenol
Materials:
-
(5-Fluoropyridin-2-yl)methanol
-
A phenolic nucleophile (e.g., 4-methoxyphenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
System Preparation: To a flame-dried round-bottom flask under an argon/nitrogen atmosphere, add (5-fluoropyridin-2-yl)methanol (1.0 equivalent), the phenol (1.1 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2-0.5 M).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
DIAD Addition: Add DIAD (1.5 equivalents) dropwise to the cooled solution. A color change (often to yellow/orange) and sometimes the formation of a precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude material directly by flash column chromatography on silica gel to isolate the desired ether.
Applications in Drug Discovery: A Case Study Perspective
The 5-fluoro-2-pyridyl moiety is frequently incorporated into pharmacologically active molecules. Its presence is often correlated with improved potency and better ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] For example, in the development of certain kinase inhibitors, replacing a less stable group with a fluorinated pyridine ring can prevent metabolic oxidation at that position, thereby increasing the drug's half-life and oral exposure.[5] The synthesis of such analogs often relies on the transformations described above, where the aldehyde or alcohol serves as a handle to connect the fluoropyridinyl "warhead" to the rest of the molecular scaffold.[19]
Data Summary: Reaction Conditions
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) | Ref. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 °C to RT | 85 - 95 | [8][12] |
| Mitsunobu Etherification | PPh₃, DIAD, Phenol | THF | 0 °C to RT | 70 - 90 | [14][18] |
| Appel Bromination | CBr₄, PPh₃ | DCM | 0 °C to RT | 80 - 95 | [20] |
Conclusion
(5-Fluoropyridin-2-yl)methanol is more than just a simple alcohol; it is a sophisticated building block that offers a pre-packaged solution to common challenges in medicinal chemistry. Its well-defined reactivity at the hydroxyl group, combined with the beneficial electronic and metabolic properties imparted by the fluoropyridine core, ensures its continued and expanding role in the synthesis of complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to leverage the unique advantages of this versatile reagent.
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Transition-Metal-Free: A Highly Efficient Catalytic Aerobic Alcohol Oxidation Process. - SciSpace. Available at: [Link]
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Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The strategic incorporation of a fluorine atom into this and other organic molecules has become a powerful tool for modulating a compound's physicochemical and pharmacological profile.[2][3] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, all of which are critical parameters in the development of effective therapeutics.[2][3] This guide provides an in-depth review of 5-Fluoro-2-pyridylbenzylalcohol and its related compounds, exploring their synthesis, chemical properties, and burgeoning applications in drug discovery, with a particular focus on their roles as versatile intermediates and key structural motifs in novel therapeutic agents.
The introduction of a hydroxymethyl group to the fluorinated pyridine core, affording structures like (5-fluoropyridin-2-yl)methanol, yields a versatile building block for further chemical elaboration.[1] This alcohol functionality provides a convenient handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synergy between the fluorine atom and the pyridylmethanol scaffold creates a unique chemical entity with significant potential for the development of next-generation therapeutics targeting a range of diseases.
Synthetic Strategies for 5-Fluoro-2-pyridylbenzylalcohol and Analogs
The synthesis of 5-Fluoro-2-pyridylbenzylalcohol and its derivatives can be approached through several key retrosynthetic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Reduction of 5-Fluoropicolinaldehyde
A common and straightforward method for the synthesis of (5-fluoropyridin-2-yl)methanol involves the reduction of the corresponding aldehyde, 5-fluoropicolinaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.
Conceptual Workflow for the Reduction of 5-Fluoropicolinaldehyde:
Caption: A generalized workflow for the synthesis of 5-Fluoro-2-pyridylbenzylalcohol derivatives using a Grignard reaction.
Careful control of reaction conditions, such as temperature and the exclusion of moisture, is crucial for the success of Grignard reactions involving heterocyclic compounds.
Pharmacological Landscape and Applications in Drug Discovery
The 5-fluoro-2-pyridylbenzylalcohol scaffold and its derivatives have emerged as promising building blocks in the development of novel therapeutic agents across various disease areas. The unique combination of the fluorinated pyridine ring and the benzylic alcohol moiety imparts favorable pharmacological properties, leading to the discovery of potent and selective modulators of key biological targets.
Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Pain and Inflammation
The pyridin-2-ylmethanol core has been identified as a key pharmacophore in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. [4][5][6]TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons, where it plays a crucial role in thermosensation, pain perception, and skin inflammation. [4][5]Dysregulation of TRPV3 activity has been implicated in chronic pain and various skin disorders. [4] By blocking the influx of calcium ions through the TRPV3 channel, its antagonists can effectively dampen the downstream signaling cascades that lead to the release of pro-inflammatory mediators. [4]This mechanism of action makes TRPV3 antagonists a promising therapeutic strategy for the treatment of inflammatory and neuropathic pain. [4][7] Simplified Signaling Pathway of TRPV3 Antagonism:
Caption: A simplified diagram illustrating the mechanism of action of TRPV3 antagonists in blocking pro-inflammatory signaling.
Negative Allosteric Modulators (NAMs) of Metabotropic Glutamate Receptor 5 (mGlu5)
The 5-fluoropyridin-2-yl moiety has been incorporated into potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). [8][9]mGlu5 is a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity and neuronal excitability. [10][11]Its dysregulation has been linked to a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. [10] mGlu5 NAMs do not directly compete with the endogenous ligand, glutamate, but instead bind to a distinct allosteric site on the receptor, modulating its response to glutamate. [11]This mode of action offers the potential for a more nuanced and safer therapeutic intervention compared to traditional orthosteric antagonists. [10] Simplified Signaling Pathway of mGlu5 NAMs:
Caption: A simplified diagram of the mGlu5 signaling pathway and its negative allosteric modulation.
Quantitative Data Summary
The following table summarizes representative biological activity data for compounds containing the pyridin-2-ylmethanol or a related 5-fluoropyridin-2-yl moiety, highlighting their potential as therapeutic agents.
| Compound ID | Target | Activity (IC₅₀/Kᵢ) | Assay | Reference |
| VU0424238 | mGlu5 | Kᵢ = 4.4 nM | Radioligand Binding Assay | [8][9] |
| Compound 74a | TRPV3 | IC₅₀ = 0.1 µM | Calcium Influx Assay | [4][5][6] |
Note: The data presented are for illustrative purposes and represent the activity of compounds containing the core scaffold of interest. The specific activity of 5-Fluoro-2-pyridylbenzylalcohol itself would require dedicated experimental evaluation.
Key Experimental Protocols
The following protocols are provided as a general guide for the synthesis of key intermediates and the target compound class. Researchers should adapt these procedures based on their specific needs and available laboratory resources.
Protocol 1: Synthesis of (5-Fluoropyridin-2-yl)methanol via Reduction of 5-Fluoropicolinaldehyde
Materials:
-
5-Fluoropicolinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-fluoropicolinaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (5-fluoropyridin-2-yl)methanol.
Protocol 2: Synthesis of a 5-Fluoro-2-pyridylbenzylalcohol Derivative via Grignard Reaction
Materials:
-
2-Bromo-5-fluoropyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Aryl or alkyl aldehyde
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, place magnesium turnings in the three-neck flask and gently heat with a heat gun to remove any moisture.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Add a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction may require gentle heating to initiate.
-
Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to 0 °C.
-
Add a solution of the aryl or alkyl aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
5-Fluoro-2-pyridylbenzylalcohol and its related compounds represent a promising class of molecules in the field of drug discovery. Their versatile synthesis and the beneficial effects of the fluorinated pyridine moiety have led to their incorporation into potent and selective modulators of important biological targets such as TRPV3 and mGlu5. The continued exploration of this chemical space is likely to yield novel therapeutic candidates for a range of diseases, from chronic pain and inflammation to neurological and psychiatric disorders. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the structure-activity relationships, and the identification of new biological targets for this privileged scaffold.
References
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5779-5798. [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 6(8), 1277-1293. [Link]
-
McGaraughty, S., et al. (2018). TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats. Journal of Neurophysiology, 120(5), 2477-2491. [Link]
-
Hussain, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry. [Link]
-
Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6123. [Link]
-
Felts, A. S., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(12), 5072-5085. [Link]
-
Sadybekov, A., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry, 65(20), 13462-13475. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Lindsley, C. W., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. PubMed. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Feng, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5678. [Link]
-
Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1335-1348. [Link]
-
Laufer, S., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Journal of Medicinal Chemistry, 59(1), 389-395. [Link]
-
Ajmera, S., & Danenberg, P. V. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999-1002. [Link]
-
ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Semantic Scholar. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. [Link]
-
Beilstein Journals. (2014). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]
-
Dissertation. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]
-
Laufer, S., et al. (2015). An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. Organic & Biomolecular Chemistry, 13(35), 9234-9243. [Link]
Sources
- 1. (5-fluoropyrimidin-2-yl)methanol - CAS:1227574-72-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. iasp-pain.org [iasp-pain.org]
- 9. research.monash.edu [research.monash.edu]
- 10. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocols for using 5-Fluoro-2-pyridylbenzylalcohol in assays
Application Note: Experimental Protocols for 5-Fluoro-2-pyridylbenzylalcohol
Executive Summary
This guide details the experimental handling, quality control, and assay integration of 5-Fluoro-2-pyridylbenzylalcohol (CAS: 802325-29-7, IUPAC: (5-fluoropyridin-2-yl)methanol). Note that while often cataloged as "pyridylbenzylalcohol" due to its structural homology to benzyl alcohol, this molecule is a pyridine derivative. It serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold and a bioisostere for fluorinated phenyl groups.
The presence of the fluorine atom at the C5 position modulates the basicity of the pyridine nitrogen (
Part 1: Substance Identity & Pre-Assay Quality Control
Before initiating biological assays, the structural integrity of the fragment must be verified. Fluorinated pyridines are prone to degradation if stored improperly.
Table 1: Physicochemical Profile
| Property | Specification | Experimental Relevance |
| Common Name | 5-Fluoro-2-pyridylbenzylalcohol | Often listed as (5-fluoropyridin-2-yl)methanol |
| CAS Number | 802325-29-7 | Verification key for purchasing |
| MW | 127.12 g/mol | Fragment-sized (<300 Da) |
| LogP (Calc) | ~0.6 | High water solubility; low membrane permeability risk |
| pKa (Pyridine N) | ~2.5 - 3.0 | Fluorine electron-withdrawal lowers pKa vs. Pyridine (5.2) |
| Storage | -20°C, Desiccated | Hygroscopic; store under Nitrogen/Argon |
Protocol 1.1: DMSO Stock Preparation & Aggregation Check
Rationale: Fragments are screened at high concentrations (mM range). Poor solubility leads to "false positives" via colloidal aggregation.
-
Preparation: Weigh 12.7 mg of solid. Dissolve in 1.0 mL anhydrous DMSO to generate a 100 mM Master Stock .
-
Sonication: Sonicate for 5 minutes at ambient temperature. Visual inspection must show no particulates.
-
Nephelometry Check (Mandatory for Screening):
-
Dilute stock to 1 mM in Assay Buffer (e.g., PBS pH 7.4).
-
Measure light scattering (nephelometry) or absorbance at 600nm.
-
Pass Criteria: Signal < 2-fold over buffer blank. High scattering indicates colloidal aggregation; addition of 0.01% Triton X-100 may be required.
-
Part 2: Metabolic Stability Profiling (Microsomal Assay)
The hydroxymethyl group (-CH2OH) is a "soft spot" for rapid oxidation by cytosolic Alcohol Dehydrogenases (ADH) and microsomal CYPs. This assay quantifies the "Metabolic Blocking" effect of the 5-Fluoro substituent compared to non-fluorinated controls.
Protocol 2.1: Phase I Stability Workflow
Materials:
-
Pooled Liver Microsomes (Human/Mouse), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Procedure:
-
Pre-Incubation: Prepare a 1 µM substrate solution in 100 mM Phosphate Buffer (pH 7.4). Add microsomes (final conc. 0.5 mg/mL). Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel reaction without NADPH to distinguish enzymatic oxidation from chemical instability.
-
-
Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex for 10 minutes; centrifuge at 4,000g for 20 minutes to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion (MRM transition: 128 → 108 or 128 → 81).
Data Interpretation:
-
High Clearance:
min. Indicates rapid oxidation of the alcohol to the carboxylic acid (5-fluoropicolinic acid). -
Metabolic Switching: If the alcohol is stable but the compound is cleared, look for N-oxidation (M+16 peak). The 5-Fluoro group effectively blocks C5-hydroxylation.
Part 3: Fragment Screening via Surface Plasmon Resonance (SPR)
As a fragment, 5-Fluoro-2-pyridylbenzylalcohol has low affinity (mM to high µM
Protocol 3.1: Clean Screen SPR Setup
Sensor Chip: CM5 or Series S (Carboxymethylated dextran). Immobilization: Standard Amine Coupling of the Target Protein (Ligand density: 3000–5000 RU for fragments).
Workflow:
-
Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps.
-
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk shifts.
-
Injection Cycle:
-
Concentration Series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.
-
Contact Time: 30 seconds (fast on/off rates expected).
-
Dissociation Time: 60 seconds.
-
Flow Rate: 30 µL/min.
-
-
Analysis: Fit data to a 1:1 Steady State Affinity model. Do not use Kinetic Fit (association is too fast).
Part 4: Visualizing the Experimental Logic
The following diagram illustrates the metabolic fate and the decision tree for assay selection.
Caption: Workflow illustrating the parallel assay paths (ADME vs. Binding) and the specific metabolic trajectories (Oxidation vs. Fluorine-blocking) for the scaffold.
References
-
Sigma-Aldrich. (5-Fluoropyridin-2-yl)methanol Product Specification & CAS 802325-29-7. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Foundational text on 5-F metabolic blocking). Link
-
Erlanson, D. A., et al. (2016). Practical strategies for fragment-based drug discovery. Journal of Medicinal Chemistry. (Protocols for SPR solubility limits). Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard protocols for Microsomal Stability of alcohol-containing fragments). Link
Application Note: Strategic Utilization of (5-Fluoropyridin-2-yl)methanol in Kinase Inhibitor Synthesis
This guide details the application of (5-Fluoropyridin-2-yl)methanol (often colloquially or commercially referred to as 5-Fluoro-2-pyridylbenzylalcohol due to its structural homology to benzyl alcohol).
Based on the molecular weight data from patent literature (3.00g / 23.6 mmol ≈ 127 g/mol ), the specific chemical entity is (5-Fluoropyridin-2-yl)methanol (CAS: 80037-26-3). This scaffold is a critical building block in the synthesis of Type I and Type II kinase inhibitors (e.g., c-Met, ALK, and ROS1 inhibitors), serving as a metabolically stable "anchor" moiety that improves solubility and H-bond acceptor capability compared to its phenyl analogs.
Core Chemical Profile & Rationale[1][2][3][4]
The incorporation of the 5-fluoro-2-pyridyl moiety is a bioisosteric strategy used to replace phenyl or unsubstituted pyridine rings. The fluorine atom at the C5 position blocks metabolic oxidation (CYP450 labile site) and lowers the basicity of the pyridine nitrogen, reducing off-target hERG binding while maintaining crucial hinge-region or solvent-front interactions.
Key Specifications
| Property | Specification | Relevance to Synthesis |
| IUPAC Name | (5-Fluoropyridin-2-yl)methanol | Official nomenclature; ensures correct sourcing. |
| Common Alias | 5-Fluoro-2-pyridylbenzylalcohol | Used in some patent literature (e.g., US 2010/0168137). |
| CAS Number | 80037-26-3 | Unique identifier. |
| MW | 127.12 g/mol | Stoichiometric calculations. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Reduced basicity vs. non-fluorinated pyridine (pKa ~5.2). |
| Solubility | High in DCM, MeOH, THF | Compatible with standard organic synthesis workflows. |
Application I: Formation of Biaryl Ethers via SNAr
Context: This is the primary application. The hydroxyl group acts as a nucleophile to displace a leaving group (Cl, F) on a heteroaryl core (e.g., aminopyridine, pyridazine, or quinoline). This linkage is ubiquitous in c-Met and ALK inhibitors (e.g., Crizotinib analogs).
Experimental Protocol: Base-Mediated Coupling
Objective: Synthesize a 5-fluoro-2-pyridylmethyl ether linkage.
Reagents & Materials
-
Nucleophile: (5-Fluoropyridin-2-yl)methanol (1.0 equiv).
-
Electrophile: Heteroaryl chloride (e.g., 4-chloropyridine-N-oxide, 6-chloropyridazine) (1.0 - 1.2 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv) OR Cesium Carbonate (Cs₂CO₃) for sensitive substrates.
-
Solvent: Anhydrous DMF or DMSO (0.2 M concentration).
Step-by-Step Methodology
-
Activation:
-
Charge an oven-dried round-bottom flask with (5-Fluoropyridin-2-yl)methanol dissolved in anhydrous DMF under N₂ or Ar atmosphere.
-
Cool to 0°C in an ice bath.
-
Critical Step: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the alkoxide).
-
-
Coupling:
-
Add the electrophile (Heteroaryl Chloride) dissolved in minimal DMF dropwise to the alkoxide solution.
-
Note: If the electrophile is a solid, it can be added directly if rapid dissolution is ensured.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 60°C – 90°C depending on the reactivity of the electrophile. (Electron-deficient rings like pyridazine react at lower temps; unactivated pyridines may require 100°C+).
-
Monitor by LC-MS. Reaction is typically complete in 2–6 hours.
-
-
Work-up:
-
Quench carefully with saturated NH₄Cl solution or ice water.
-
Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
-
Mechanism & Workflow Diagram
Caption: Figure 1.[1][2] SNAr workflow for coupling (5-Fluoropyridin-2-yl)methanol to heteroaryl kinase cores.
Application II: Oxidation to Aldehyde for Chiral Amine Synthesis
Context: Many kinase inhibitors require a chiral amine "headgroup" (e.g., an alpha-methyl benzylamine analog). The alcohol can be oxidized to 5-fluoro-2-formylpyridine , which serves as a precursor for asymmetric synthesis of these amines.
Experimental Protocol: Swern Oxidation & Ellman Condensation
Objective: Convert the alcohol to a chiral amine moiety.
Phase A: Swern Oxidation
-
Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv), TEA (5 equiv), DCM.
-
Procedure:
-
Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir 15 min.
-
Add (5-Fluoropyridin-2-yl)methanol in DCM dropwise.[2] Stir 30 min at -78°C.
-
Add Triethylamine (TEA). Warm to RT.
-
Result: 5-Fluoro-2-pyridinecarboxaldehyde. (Isolate quickly; aldehydes of pyridines can be unstable).
-
Phase B: Asymmetric Synthesis (Ellman's Auxiliary)
-
Condensation: React the aldehyde with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)₄ (2.0 equiv) in THF to form the chiral imine.
-
Grignard Addition: Add MeMgBr (Methyl Magnesium Bromide) at -48°C or lower. The sulfinyl group directs the nucleophilic attack to a single face, generating the chiral center with high diastereoselectivity (dr > 95:5).
-
Deprotection: Treat with HCl/Dioxane to yield the chiral primary amine hydrochloride salt: 1-(5-fluoropyridin-2-yl)ethan-1-amine .
Pathway Visualization
Caption: Figure 2. Conversion of the alcohol scaffold into a chiral amine headgroup for Type I kinase inhibitors.
Troubleshooting & Optimization (Expert Insights)
Stability of the Pyridyl Anion
When using NaH, the pyridyl ring acts as an electron-withdrawing group (EWG), stabilizing the alkoxide. However, do not overheat (>120°C) in the presence of strong base for prolonged periods, as this can lead to decomposition or self-condensation.
-
Recommendation: If the SNAr is sluggish, switch to Cesium Carbonate (Cs₂CO₃) in DMSO at 100°C. The "Cesium Effect" often enhances solubility and reactivity without the harshness of hydride bases.
Regioselectivity in SNAr
If reacting with a dichloro-heterocycle (e.g., 2,4-dichloropyrimidine), the alcohol will preferentially attack the more electron-deficient position (usually C4 over C2, or C6 over C2 in pyridines depending on sterics).
-
Validation: Always verify regioisomer identity using 2D NMR (HMBC) to confirm the ether linkage is at the correct position relative to the ring nitrogens.
Handling the "Benzyl" Misnomer
Commercial suppliers may list this as "5-Fluoro-2-pyridylbenzylalcohol".
-
Verification: Always check the CAS (80037-26-3) or the structure. If the MW is ~203, it is the phenyl derivative. If MW is ~127, it is the methyl derivative described here. The protocols above assume the MW 127 variant, which is the standard linker.
References
-
Vertex Pharmaceuticals. (2010). Heterocyclic Inhibitors of c-Met and Uses Thereof. US Patent Application 2010/0168137. (Source of the specific "benzylalcohol" nomenclature and SNAr protocol). Link
-
Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. (Foundational text on pyridyl/benzyl ether linkers in kinase inhibitors). Link
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. (Protocol for the chiral amine synthesis). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Rationale for 5-fluoro substitution). Link
Sources
Introduction: The Strategic Importance of 5-Fluoro-2-pyridylbenzylalcohol
An In-Depth Guide to the Synthetic Derivatization of 5-Fluoro-2-pyridylbenzylalcohol
5-Fluoro-2-pyridylbenzylalcohol is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure is characterized by two primary, chemically distinct reactive centers: a primary benzylic alcohol and a fluorine atom at the 5-position of the pyridine ring. The alcohol moiety is amenable to a wide range of classical transformations including etherification, esterification, and oxidation. Concurrently, the fluorine atom, activated by the electron-withdrawing nature of the pyridine nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This duality allows for the selective and strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures and the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the principal synthetic routes for derivatizing this versatile scaffold, supported by detailed protocols and mechanistic insights.
Part 1: Functionalization of the Benzylic Alcohol
The primary alcohol of 5-Fluoro-2-pyridylbenzylalcohol serves as a versatile handle for introducing a variety of functional groups. The most common and synthetically valuable transformations are etherification, esterification, and oxidation.
Caption: The S_N_2 mechanism of the Williamson ether synthesis.
Protocol 1: Synthesis of 2-(Ethoxymethyl)-5-fluoropyridine
-
Materials: 5-Fluoro-2-pyridylbenzylalcohol, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Ethyl Iodide (EtI), Saturated aqueous NH₄Cl, Diethyl ether, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-Fluoro-2-pyridylbenzylalcohol (1.0 eq) and anhydrous THF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation. [3] 5. Cool the reaction back to 0 °C and add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. [3] 8. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [4] 10. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.
-
| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical Yield |
| Methyl Iodide | NaH | THF | 0 °C to RT | High |
| Ethyl Bromide | NaH | DMF | 0 °C to RT | High |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Moderate-High |
| Allyl Chloride | KH | THF | 0 °C to RT | High |
Esterification
Ester derivatives are commonly synthesized to modify lipophilicity and create prodrugs. [5]Steglich and Fischer esterification are two prevalent methods.
This method is exceptionally mild, operating at room temperature, making it ideal for substrates that are sensitive to acid or heat. [6]It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). [7] Mechanistic Rationale: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to attack by the alcohol. However, for a less nucleophilic alcohol, this reaction can be slow and side reactions, like the formation of an N-acylurea, can occur. DMAP acts as a superior acyl transfer catalyst; it is more nucleophilic than the alcohol and rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester"). This intermediate is then readily attacked by the alcohol to form the final ester product, regenerating the DMAP catalyst. [6]The thermodynamic driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be removed by filtration. [7]
Caption: Catalytic cycle of the DMAP-accelerated Steglich esterification.
Protocol 2: Steglich Esterification with Acetic Acid
-
Materials: 5-Fluoro-2-pyridylbenzylalcohol, Acetic Acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), 1M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask, dissolve 5-Fluoro-2-pyridylbenzylalcohol (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (0.4 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the acetate ester.
-
A classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. [8]This is an equilibrium-controlled process. [8]To drive the reaction towards the ester product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed, typically using a Dean-Stark apparatus. [8] Protocol 3: Fischer Esterification with Benzoic Acid
-
Materials: 5-Fluoro-2-pyridylbenzylalcohol, Benzoic Acid, Concentrated H₂SO₄, Toluene, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 5-Fluoro-2-pyridylbenzylalcohol (1.0 eq), benzoic acid (1.2 eq), and toluene (0.5 M).
-
Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).
-
Heat the mixture to reflux, collecting the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash with saturated aqueous NaHCO₃ until gas evolution ceases, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization. [9]
-
Oxidation of the Alcohol
The benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidant and reaction conditions.
Rationale for Reagent Selection:
-
To Aldehyde: To stop the oxidation at the aldehyde stage, anhydrous conditions are crucial. [10][11]Reagents like Pyridinium Chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM) are classic choices. [12]The absence of water prevents the formation of the gem-diol hydrate intermediate, which is necessary for further oxidation to the carboxylic acid. [10]The Swern oxidation is another excellent method that uses oxalyl chloride/DMSO and operates at low temperatures, making it suitable for sensitive substrates. [13]* To Carboxylic Acid: For complete oxidation to the carboxylic acid, strong oxidizing agents in aqueous media are used. The Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a common and effective choice. [14]
Caption: Workflow for the selective oxidation of the primary alcohol.
Protocol 4: Oxidation to 5-Fluoro-2-pyridinecarboxaldehyde using PCC
-
Materials: 5-Fluoro-2-pyridylbenzylalcohol, Pyridinium Chlorochromate (PCC), Anhydrous Dichloromethane (DCM), Celite® or Silica Gel.
-
Procedure:
-
To a flask containing a stirred suspension of PCC (1.5 eq) in anhydrous DCM (0.3 M), add a solution of 5-Fluoro-2-pyridylbenzylalcohol (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, tarry solid.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and pass it through a short plug of Celite® or silica gel to filter out the chromium residues.
-
Wash the plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
-
Part 2: Derivatization of the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C5 position of the pyridine ring is activated towards nucleophilic substitution. The electron-withdrawing effect of the ring nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the fluoride leaving group. [2][15]This pathway allows for the introduction of nitrogen, oxygen, and sulfur nucleophiles directly onto the pyridine core. Mechanistic Rationale: The SNAr reaction is a two-step process. First, the nucleophile attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second, typically rapid step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring. [1] Protocol 5: General Procedure for SNAr with an Amine Nucleophile
-
Materials: 5-Fluoro-2-pyridylbenzylalcohol, Amine (e.g., Morpholine, 2.0 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a sealable reaction vessel, add 5-Fluoro-2-pyridylbenzylalcohol (1.0 eq), the desired amine (2.0 eq), and K₂CO₃ (3.0 eq).
-
Add DMSO (0.5 M) and seal the vessel.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Safety and Handling
-
5-Fluoro-2-pyridylbenzylalcohol and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. [1]* Reagents: Sodium hydride is highly reactive with water and flammable. DCC is a potent sensitizer. PCC and Jones reagent are chromium-based and are toxic and carcinogenic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
5-Fluoro-2-pyridylbenzylalcohol is a highly valuable synthetic intermediate due to its dual reactive sites. The benzylic alcohol can be readily converted into ethers, esters, aldehydes, and carboxylic acids using well-established synthetic methodologies. Furthermore, the activated C5-fluoro position provides a handle for introducing a range of nucleophiles via SNAr reactions. By carefully selecting reagents and reaction conditions, researchers can selectively functionalize either position, enabling the efficient construction of a diverse library of pyridine derivatives for drug discovery and materials science applications.
References
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]
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Terrier, F. (2003). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Modern Arene Chemistry. Available from: [Link]
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Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. MDPI. Available from: [Link]
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Ashenhurst, J. (2022). Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
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Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
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Scribd. Steglich Esterification Overview. Available from: [Link]
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Theodorakis, E. A., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Royal Society of Chemistry. Available from: [Link]
-
Xu, S. (2013). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available from: [Link]
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Li, H., et al. (2023). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. PMC. Available from: [Link]
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Organic Chemistry Portal. Steglich Esterification. Available from: [Link]
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ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC. Available from: [Link]
- Google Patents. CN102060940A - Synthesis process of 5-fluorouracil derivatives.
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Available from: [Link]
-
Semantic Scholar. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. Available from: [Link]
- Google Patents. US4029661A - Process for producing 5-fluorouracil and derivatives thereof in acid and/or alcohol solvents.
-
Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
-
National Center for Biotechnology Information. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC. Available from: [Link]
-
ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available from: [Link]
-
Organic Chemistry Tutor. (2023). Oxidation of Alcohols in Organic Chemistry. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. PMC. Available from: [Link]
-
bioRxiv. Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Available from: [Link]
-
Organic Chemistry Tutor. (2023). Swern Oxidation of Alcohols | A useful alternative to PCC. YouTube. Available from: [Link]
-
Norris, J. (2018). Alcohol Oxidation with PCC. YouTube. Available from: [Link]
-
MDPI. Production of Biofuels by 5-Hydroxymethylfurfural Etherification Using Ion-Exchange Resins as Solid Acid Catalysts. Available from: [Link]
-
Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. YouTube. Available from: [Link]
-
ResearchGate. Etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol to biodiesel components using mesoporous solid acidic catalysts. Available from: [Link]
-
Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Available from: [Link]
-
Research at TUS. Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO>4>>2−>/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. Available from: [Link]
-
Royal Society of Chemistry. One-pot reductive etherification of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(isopropoxymethyl)furan over a sulfonic acid-functionalized zirconium-based coordination catalyst. Available from: [Link]
-
ResearchGate. One-pot reductive etherification of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(isopropoxymethyl)furan over a sulfonic acid-functionalized zirconium-based coordination catalyst. Available from: [Link]
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using 5-Fluoro-2-pyridylbenzylalcohol in fragment-based drug discovery
Application Note: Accelerating Fragment-Based Drug Discovery with 5-Fluoro-2-pyridylbenzylalcohol Scaffolds
Abstract
This application note details the strategic utilization of 5-Fluoro-2-pyridylbenzylalcohol (and its structural analogs) as a "privileged" fragment in Fragment-Based Drug Discovery (FBDD). Unlike generic fragment libraries, this scaffold offers a dual-advantage: the 5-fluoropyridine moiety serves as a sensitive
Introduction: The "Spy" in the Scaffold
In the high-attrition landscape of drug discovery, fragments containing fluorine are highly prized.[1][2] 5-Fluoro-2-pyridylbenzylalcohol represents a "Goldilocks" fragment—small enough to sample sub-pockets efficiently, yet complex enough to provide specific directional interactions.[3]
Why this specific scaffold?
-
The
F NMR Handle: The fluorine atom on the pyridine ring acts as a built-in sensor. It has 100% natural abundance and zero background signal in biological systems, allowing for high-throughput "cocktail" screening without protein labeling.[3] -
The Pharmacophore: The pyridine nitrogen is a classic H-bond acceptor (often binding the hinge region of kinases), while the benzene ring provides
- stacking opportunities. -
The Vector: The benzylic alcohol is not just a polar group; it is a "grow vector." It can be easily oxidized to an aldehyde for reductive amination or converted to a leaving group for nucleophilic displacement, allowing the fragment to reach into adjacent pockets.
Physicochemical Profile & Library Suitability
Before screening, it is critical to verify that the fragment fits the "Rule of Three" (Ro3) for FBDD.
| Property | Value (Approx.) | Ro3 Criteria | Status |
| Molecular Weight | ~203 Da | < 300 Da | ✅ Pass |
| cLogP | 1.8 - 2.2 | < 3.0 | ✅ Pass |
| H-Bond Donors | 1 (OH) | < 3 | ✅ Pass |
| H-Bond Acceptors | 2 (N, O) | < 3 | ✅ Pass |
| Rotatable Bonds | 2 | < 3 | ✅ Pass |
| PSA (Polar Surface Area) | ~33 Ų | < 60 Ų | ✅ Pass |
Workflow Visualization
The following diagram outlines the integrated workflow for using this fragment, from initial library design to hit validation.
Figure 1: Strategic workflow for deploying fluorinated fragments.[3] The
Protocol A: F NMR Relaxation-Edited Screening
Purpose: To detect binding of the 5-Fluoro-2-pyridylbenzylalcohol fragment to a target protein by observing changes in the transverse relaxation time (
Reagents & Equipment:
-
Instrument: 600 MHz NMR (cryoprobe recommended for sensitivity).
-
Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10% D2O. Critical: Avoid fluorinated buffers.
-
Internal Standard: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (encapsulated in a capillary to prevent interaction).[3]
Step-by-Step Procedure:
-
Cocktail Preparation:
-
Mix 5-10 fluorinated fragments (including 5-Fluoro-2-pyridylbenzylalcohol) in DMSO-d6.
-
Ensure chemical shift separation > 0.1 ppm for all fluorines in the mix.
-
Final assay concentration: 50
M per fragment.[3]
-
-
Sample Setup:
-
Tube A (Reference): Buffer + Fragment Cocktail (50
M). -
Tube B (Experimental): Buffer + Fragment Cocktail (50
M) + Target Protein (2-5 M).[3] -
Note: A high Ligand:Protein ratio (10:1 to 20:1) is used to ensure the protein is saturated, but we observe the bulk ligand population exchanging on/off.
-
-
Pulse Sequence (CPMG):
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) sequence to filter out protein signals and broaden bound ligands.[3]
-
Relaxation Delay (
): 2.0 seconds. -
Total Echo Time (
): Set to 200 ms. This filters out the "bound" state signal, causing a reduction in peak intensity for binders compared to non-binders.
-
-
Data Analysis:
-
Overlay spectra from Tube A and Tube B.
-
Hit Criteria: A signal intensity reduction (
) of > 30% in the presence of protein indicates binding (exchange broadening). -
Verification: Add a known competitive inhibitor.[3] If the signal recovers (sharpens), binding is specific (site-specific displacement).
-
Protocol B: Synthetic Elaboration (Fragment Growing)
Purpose: Once the fragment is validated, the benzyl alcohol group is the primary handle for optimization. This protocol converts the alcohol into a benzylic bromide, a highly reactive electrophile for coupling to amines (e.g., to reach a solvent-exposed lysine or aspartate).
Reaction Scheme:
Step-by-Step Procedure:
-
Bromination (Appel Reaction):
-
Dissolve 5-Fluoro-2-pyridylbenzylalcohol (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool to 0°C under
atmosphere. -
Add Carbon Tetrabromide (
, 1.2 eq) and Triphenylphosphine ( , 1.2 eq). -
Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
-
Monitoring: TLC (Hexane/EtOAc) should show consumption of the polar alcohol and appearance of a less polar spot.
-
Workup: Concentrate directly and purify via Flash Chromatography (Silica gel). Caution: Benzylic bromides are lachrymators.[3]
-
-
Nucleophilic Displacement (Library Expansion):
-
Dissolve the purified Benzylic Bromide (1.0 eq) in DMF.
-
Add
(2.0 eq) and the desired Amine building block (1.2 eq). -
Heat to 60°C for 4-12 hours.
-
Purification: HPLC (Reverse phase).
-
-
Why this pathway?
-
This converts a weak binder (Fragment) into a "Lead" by establishing salt bridges or H-bonds with residues adjacent to the primary binding pocket.
-
Case Study Application: Kinase Hinge Binding
In a hypothetical campaign against p38 MAP Kinase :
-
Screen: The 5-Fluoro-2-pyridylbenzylalcohol shows a 45% signal reduction in
F CPMG NMR.[3] -
Validation: X-ray crystallography confirms the Pyridine Nitrogen accepts a hydrogen bond from the hinge region (Met109). The Fluorine atom sits in a hydrophobic pocket near the gatekeeper residue.
-
Problem: The affinity is low (
M). -
Solution (Growing): The benzyl alcohol points toward the solvent channel. Using Protocol B , the alcohol is converted to a benzyl amine derivative.
-
Result: The new amine forms a salt bridge with Glu71. Affinity improves to
nM.
References
-
Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening and lead discovery." Combinatorial Chemistry & High Throughput Screening.
-
Erlanson, D. A., & Jahnke, W. (2016). "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery.[3]
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[3]
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today.
-
Jordan, J. B., et al. (2012). "Practical strategies for detecting and validating fragment hits using 19F NMR." Journal of Medicinal Chemistry.
Sources
Application Notes and Protocols for Amide Coupling Reactions with Pyridylbenzyl Alcohol Derivatives
Introduction
The formation of amide bonds is a cornerstone of modern drug discovery and development.[] This versatile linkage is present in a vast array of pharmaceuticals, contributing to their biological activity and metabolic stability. Among the diverse building blocks utilized in medicinal chemistry, pyridylbenzyl alcohol derivatives are of particular interest. The pyridine moiety can engage in crucial hydrogen bonding interactions with biological targets, while the benzyl scaffold provides a framework for further structural elaboration. However, the coupling of carboxylic acids with the amine counterparts derived from pyridylbenzyl alcohols can present unique challenges. The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the amine, making the reaction sluggish.[2][3] Furthermore, the presence of the hydroxyl group in the parent alcohol requires a strategic approach to avoid unwanted side reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the protocols and underlying principles for successful amide coupling reactions involving pyridylbenzylamine derivatives. We will delve into the mechanistic nuances of common coupling reagents, offer step-by-step experimental procedures, and provide a troubleshooting guide to navigate potential obstacles.
The Critical First Step: Synthesis of Pyridylbenzylamine
Prior to the amide coupling reaction, the corresponding pyridylbenzyl alcohol must be converted to its amine analogue. This is typically achieved through a two-step process involving conversion to an intermediate followed by displacement with an amine source. A common and effective method is the conversion of the alcohol to a mesylate or tosylate, followed by reaction with sodium azide and subsequent reduction.
Protocol: Synthesis of (Pyridin-yl)benzylamine from (Pyridin-yl)benzyl alcohol
Materials:
-
(Pyridin-yl)benzyl alcohol
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh3)/H2O
-
Diethyl ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Mesylation/Tosylation:
-
Dissolve the (pyridin-yl)benzyl alcohol (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.2 equiv).
-
Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mesylate or tosylate. This intermediate is often used in the next step without further purification.
-
-
Azide Formation:
-
Dissolve the crude mesylate or tosylate in DMF.
-
Add sodium azide (1.5 equiv).
-
Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude pyridylbenzyl azide.
-
-
Reduction to the Amine:
-
Method A (LAH Reduction):
-
Carefully add a solution of the crude pyridylbenzyl azide in anhydrous diethyl ether or THF to a stirred suspension of lithium aluminum hydride (1.5 equiv) in the same solvent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids and wash them thoroughly with ether or THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridylbenzylamine.
-
-
Method B (Staudinger Reduction):
-
Dissolve the crude pyridylbenzyl azide in a mixture of THF and water.
-
Add triphenylphosphine (1.2 equiv).
-
Stir the reaction at room temperature. The reaction can be heated gently if necessary.
-
Monitor the reaction for the evolution of nitrogen gas and the consumption of the azide by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The product can be purified by column chromatography to remove triphenylphosphine oxide.
-
-
Choosing the Right Coupling Reagent: A Comparative Analysis
The success of an amide coupling reaction hinges on the appropriate choice of a coupling reagent.[][4] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[4][5] For reactions involving less nucleophilic amines like pyridylbenzylamine derivatives, a more potent activating agent is often required. Below is a comparison of commonly used coupling reagents.
| Coupling Reagent | Acronym | Advantages | Disadvantages |
| Carbodiimides | |||
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and readily available.[5] | Dicyclohexylurea (DCU) byproduct is often difficult to remove.[6] Can cause racemization.[4] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble urea byproduct is easily removed by aqueous workup.[5][7] Can be used in aqueous media.[8] | Can form an unreactive N-acylurea byproduct.[7] |
| Uronium/Aminium Salts | |||
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | HATU | Highly efficient and fast reaction rates.[9][10][11] Suppresses racemization.[9] Effective for sterically hindered substrates.[11] | Can cause guanidinylation of the amine as a side reaction.[9] More expensive than carbodiimides. |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Less risk of guanidinylation compared to HATU. | Can be less reactive than HATU for challenging couplings. Generates carcinogenic HMPA as a byproduct. |
Expert Recommendation: For the coupling of pyridylbenzylamine derivatives, HATU is often the reagent of choice due to its high reactivity and ability to overcome the reduced nucleophilicity of the amine.[9][11] The use of an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can also enhance the reaction efficiency and minimize side reactions.[7]
Detailed Experimental Protocols
Herein, we provide detailed, step-by-step protocols for two of the most effective and commonly employed amide coupling methods.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly recommended for coupling pyridylbenzylamine derivatives, especially when dealing with sterically hindered or electron-deficient partners.
Materials:
-
Carboxylic acid
-
(Pyridin-yl)benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Add HATU (1.1 equiv) and DIPEA or TEA (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the reactive OAt-active ester.[9][12]
-
Add a solution of the (pyridin-yl)benzylamine (1.2 equiv) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality Behind Experimental Choices:
-
Pre-activation: Allowing the carboxylic acid to react with HATU and the base before adding the amine ensures the formation of the highly reactive OAt-active ester, maximizing the chances of a successful coupling with the less nucleophilic pyridylbenzylamine.[9][10]
-
Base: A non-nucleophilic base like DIPEA or TEA is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing with the amine nucleophile.[9]
-
Solvent: A polar aprotic solvent like DMF or DCM is ideal for dissolving the reagents and facilitating the reaction.[9]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a more cost-effective alternative to HATU and can be effective for many substrates. The addition of HOBt is critical to suppress side reactions and improve yields.[7]
Materials:
-
Carboxylic acid
-
(Pyridin-yl)benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv), (pyridin-yl)benzylamine (1.2 equiv), and HOBt (1.1 equiv) in anhydrous DCM or DMF, add DIPEA or TEA (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Self-Validating System: The HOBt additive reacts with the initial O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea, which can rearrange to an unreactive N-acylurea, thereby preventing a common side reaction and ensuring a higher yield of the desired amide.[7]
Visualizing the Mechanisms
To better understand the chemical transformations occurring during these coupling reactions, the following diagrams illustrate the key mechanistic steps.
HATU-Mediated Amide Coupling Mechanism
Caption: The role of HOBt in EDC-mediated amide coupling.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient activation of the carboxylic acid: The coupling reagent may be old or degraded. The activation time may be too short. - Low nucleophilicity of the amine: Pyridylbenzylamines can be less reactive. - Steric hindrance: Bulky groups on either the acid or amine can impede the reaction. [2] - Poor solubility of starting materials: Reagents not fully dissolved will not react efficiently. [2] | - Use a fresh batch of coupling reagent. For HATU, ensure pre-activation is allowed to proceed for at least 15 minutes. - Switch to a more powerful coupling reagent like HATU. [9][11] - Increase the reaction temperature (e.g., to 40-50 °C). Use a higher concentration of reagents. - Try a more polar aprotic solvent such as DMF, NMP, or DMSO. Gentle heating can also improve solubility. [2] |
| Formation of Side Products | - N-acylurea formation (with carbodiimides): The O-acylisourea intermediate rearranges before reacting with the amine. [7] - Guanidinylation of the amine (with HATU): The amine attacks the guanidinium carbon of HATU. [9] - Epimerization: Loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid. | - Always use an additive like HOBt or HOAt when using carbodiimides. [7] - Avoid a large excess of HATU. Ensure the carboxylic acid is fully activated before adding the amine. - Use a coupling reagent known to suppress racemization, such as HATU. [9]Run the reaction at a lower temperature. |
| Difficult Purification | - DCU byproduct (with DCC): Insoluble in many common solvents. - Excess reagents and byproducts from the coupling reaction. | - After the reaction, filter the crude mixture to remove the precipitated DCU. Recrystallization from a solvent like acetonitrile can also be effective. [6] - An aqueous workup is crucial for removing water-soluble byproducts. Careful column chromatography is often necessary. |
Conclusion
The successful synthesis of amides from pyridylbenzylamine derivatives is a critical capability for medicinal chemists. By understanding the nuances of amine synthesis, carefully selecting the appropriate coupling reagent, and adhering to optimized protocols, researchers can efficiently generate these valuable compounds. The insights provided in this guide, from mechanistic understanding to practical troubleshooting, are intended to empower scientists to overcome the challenges associated with these important transformations and accelerate the discovery of new therapeutics.
References
-
AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]
-
Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]
-
Wikipedia. HATU. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. (2018, January 22). [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. (2022, March 24). amide coupling help : r/Chempros. [Link]
-
ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Chen, D., Xu, L., Ren, B., Wang, Z., & Liu, C. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571–4575. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PubMed. (2022, December 5). [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022, August 29). [Link]
Sources
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- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Note: A Robust Analytical and Preparative HPLC Strategy for the Purification of 5-Fluoro-2-pyridylbenzylalcohol
Abstract
This application note presents a detailed, systematic approach for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and purification of 5-Fluoro-2-pyridylbenzylalcohol. This compound, featuring a fluorinated pyridine ring, is of interest in pharmaceutical and chemical synthesis. The inherent basicity of the pyridine moiety presents unique challenges, such as peak tailing on traditional silica-based columns. This guide details a robust method that overcomes these challenges through strategic selection of the stationary phase, mobile phase optimization, and a thorough understanding of the analyte's physicochemical properties. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.
Introduction and Analytical Challenges
5-Fluoro-2-pyridylbenzylalcohol is a heterocyclic compound whose derivatives are explored in medicinal chemistry and materials science.[1] The presence of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Efficient purification is paramount to ensure the integrity of subsequent experimental data.
The primary analytical challenge in the HPLC of pyridine-containing compounds is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[3] This interaction can lead to significant peak tailing, poor resolution, and low recovery. Therefore, method development must focus on mitigating these secondary interactions to achieve symmetrical peak shapes and reproducible results.
Analyte Physicochemical Properties
A successful HPLC method is built upon a foundational understanding of the analyte's properties. These properties dictate the initial choice of column, mobile phase, and detector settings.
| Property | Estimated Value/Range | Rationale & Significance for HPLC Method Development |
| Molecular Formula | C₁₂H₁₀FNO | Defines the molecular weight and elemental composition. |
| Molecular Weight | 203.21 g/mol | Influences diffusion and is suitable for standard HPLC particle and pore sizes.[4] |
| pKa (Predicted) | 3.5 - 4.5 | The pyridine nitrogen is basic (typical pyridine pKa is ~5.2).[3][5] The electron-withdrawing fluorine atom is expected to decrease the basicity (lower the pKa).[6] Operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH < 2.5) will ensure the pyridine nitrogen is fully protonated, which is crucial for minimizing silanol interactions and achieving good peak shape.[3] |
| LogP (Predicted) | ~2.0 - 2.5 | This moderate lipophilicity suggests good retention on a reversed-phase column like C18 or Phenyl-Hexyl.[2][7] It is soluble in common organic solvents like acetonitrile and methanol. |
| UV Absorbance (λmax) | ~254 - 270 nm | The pyridine ring is a strong UV chromophore. Pyridine itself shows a strong absorbance maximum around 254-256 nm.[8][9] This allows for sensitive detection using a standard UV-Vis detector. |
HPLC Method Development Strategy
Our strategy is a systematic process designed to achieve optimal separation by carefully selecting and refining key chromatographic parameters. The workflow is centered on maximizing selectivity, which has the greatest impact on resolution.[10]
Caption: A logical workflow for systematic HPLC method development.
Stationary Phase Selection: The Key to Selectivity
The choice of stationary phase is the most critical factor in achieving separation.[10]
-
Initial Choice: Phenyl-Hexyl Column. While a C18 column is a common starting point for moderately non-polar analytes, a Phenyl-Hexyl phase is recommended here.[11] The phenyl groups provide alternative selectivity through π-π interactions with the aromatic rings of 5-Fluoro-2-pyridylbenzylalcohol, which can significantly improve resolution from structurally similar impurities.[10][12]
-
Alternative: Base-Deactivated C18. If a Phenyl-Hexyl column is unavailable, a modern, high-purity, end-capped C18 column is a suitable alternative. These columns are designed to have minimal accessible silanol groups, which reduces peak tailing for basic compounds.[3]
Mobile Phase Selection: Driving Retention and Peak Shape
The mobile phase carries the sample through the column and is critical for controlling retention and ensuring good chromatography.[13]
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents for reversed-phase HPLC. ACN is generally preferred as it often provides better peak efficiency and lower backpressure.
-
pH Control: This is the most important mobile phase parameter for this analyte. To ensure the pyridine nitrogen is protonated and to suppress the ionization of residual silanols, the mobile phase pH must be acidic.[3] A pH of 2.5-3.0 is ideal. This is achieved by adding an acidifier.
-
Acid Modifier: 0.1% (v/v) Formic Acid (FA) or Trifluoroacetic Acid (TFA) in both the aqueous (A) and organic (B) mobile phase components is recommended. These modifiers control the pH effectively and are volatile, making them compatible with mass spectrometry (MS) detection if desired.[3]
Detection
Based on the UV absorbance properties of the pyridine moiety, a detection wavelength of 254 nm is selected for high sensitivity.[8][14]
Detailed Analytical HPLC Protocol
This protocol outlines the finalized method for the purity analysis of 5-Fluoro-2-pyridylbenzylalcohol.
Instrumentation and Materials
-
HPLC System: A system capable of gradient elution with a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%).
-
Sample Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Fluoro-2-pyridylbenzylalcohol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the crude or test sample at the same concentration as the Working Standard using the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
From Analytical to Preparative Purification
The primary goal of preparative HPLC is to isolate a significant quantity of a target compound, not just to quantify it.[15] The analytical method developed here can be scaled up for purification.
Key Considerations for Scale-Up:
-
Column Dimensions: Move to a larger inner diameter (ID) column (e.g., 21.2 mm or 50 mm) with the same stationary phase chemistry and particle size.
-
Flow Rate: Adjust the flow rate proportionally to the change in the column's cross-sectional area.
-
Sample Loading: The amount of sample that can be loaded onto the column will need to be determined empirically to avoid overloading, which compromises resolution.[16]
-
Gradient Modification: The gradient may need to be adjusted to a step gradient to improve throughput and reduce solvent consumption.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficiently acidic mobile phase. 2. Secondary interactions with silanols. 3. Column degradation. | 1. Ensure 0.1% acid is in both mobile phase A and B.[3] 2. Consider adding a competing base like triethylamine (TEA) at 5-10 mM (Note: Not MS-compatible).[3] 3. Replace the column. |
| Poor Resolution | 1. Inappropriate stationary phase. 2. Gradient is too steep. | 1. Switch to a column with different selectivity (e.g., from Phenyl-Hexyl to a polar-embedded phase).[10] 2. Decrease the gradient slope (e.g., run from 20% to 80% B over 20 or 25 minutes instead of 15). |
| Low Recovery | 1. Analyte is irreversibly binding to the column. 2. Degradation on the column. | 1. Ensure the mobile phase pH is appropriate. 2. Use a more inert column or check for sample stability under the acidic mobile phase conditions. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analytical HPLC separation of 5-Fluoro-2-pyridylbenzylalcohol. By understanding the analyte's physicochemical properties and systematically selecting the stationary and mobile phases, the common challenge of peak tailing associated with basic pyridine compounds is effectively overcome. The detailed method using a Phenyl-Hexyl column with an acidified mobile phase yields sharp, symmetrical peaks suitable for accurate purity assessment. Furthermore, this method serves as an excellent starting point for scaling up to preparative chromatography, enabling the isolation of high-purity material for a wide range of research and development applications.
References
- Restek Corporation. (n.d.). HPLC Column Selection Guide. Linklab.
- Hassan, M., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
- Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.
- Various Authors. (n.d.). UV-spectrum of pyridine. ResearchGate.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies.
- Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters Corporation.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
- Various Authors. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. ResearchGate.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Hughes, E. B., Jellinek, H. H. G., & Ambrose, B. A. (n.d.). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. The Journal of Physical Chemistry. ACS Publications.
- Various Authors. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate.
- Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Chromatography Forum.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
- Various Authors. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.
- Various Authors. (n.d.). Physicochemical properties.
- Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com.
- Chernykh, A. V., et al. (n.d.). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
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- 16. labcompare.com [labcompare.com]
Process Development & Scale-Up: Efficient Synthesis of 5-Fluoro-2-pyridylbenzylalcohol
Application Note: AN-SYN-2025-04
Executive Summary
Target Molecule: (5-Fluoropyridin-2-yl)(phenyl)methanol CAS: 1206979-38-3 (Analogous/Generic) Scale: 1.0 kg input (Preclinical/Pilot)
This application note details the process development and scale-up strategy for the synthesis of 5-Fluoro-2-pyridylbenzylalcohol, a privileged pharmacophore in kinase inhibitors and antihistamines. While laboratory-scale routes often utilize cryogenic lithiation (
Strategic Route Selection
The Challenge of Pyridine Functionalization
Functionalizing 2-bromo-pyridines is historically challenging due to:
-
Instability: 2-Lithiopyridines are thermally unstable above -60°C, prone to dimerization or ring-opening.
-
Cryogenics: Scale-up of -78°C reactions requires specialized Hastelloy reactors and liquid nitrogen, incurring high CAPEX/OPEX.
-
Side Reactions: Direct magnesium insertion (classic Grignard) into electron-deficient 2-bromopyridines is sluggish and often yields Wurtz-type coupling byproducts.
The Solution: Turbo Grignard ( -PrMgCl·LiCl)
We employ the Knochel Turbo Grignard reagent.[1] The presence of LiCl breaks polymeric aggregates of Grignard reagents, increasing the kinetic rate of the Br-Mg exchange. This allows the generation of the 2-magnesiated pyridine species at manageable temperatures (-15°C) with high fidelity.
Reaction Scheme
Figure 1: Kinetic control via Turbo Grignard exchange allows for non-cryogenic synthesis.
Process Safety Assessment (Critical)
Before proceeding to the 1 kg scale, the following hazards must be mitigated:
| Hazard | Risk Level | Mitigation Strategy |
| Exotherm (Exchange) | High | The Br-Mg exchange is exothermic. Controlled dosing of |
| Gas Evolution | Medium | Formation of |
| Quench Exotherm | High | Quenching alkoxides releases significant heat. Use a reverse quench (pour reaction stream into NH4Cl/Ice) or slow addition of quench solution. |
| Induction Period | Low | Unlike Mg metal insertion, exchange reactions have no induction period, making them safer for scale-up. |
Detailed Protocol: 1 kg Scale-Up
Materials & Equipment
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (Pitched blade impeller).
-
Thermal Control: Huber Unistat (Capacity: -40°C to +100°C).
-
Atmosphere: Dry Nitrogen or Argon (Strict exclusion of moisture).
-
Solvents: THF (Anhydrous, KF < 100 ppm).[2]
Step-by-Step Procedure
Step 1: System Preparation
-
Inert the 20 L reactor by cycling Vacuum/Nitrogen (3 cycles).
-
Charge 2-Bromo-5-fluoropyridine (1.0 kg, 5.68 mol) and Anhydrous THF (5.0 L, 5 vol).
-
Initiate stirring (150 RPM) and cool the jacket to -20°C .
-
Wait until internal temperature (
) reaches .
Step 2: Halogen-Magnesium Exchange (The Critical Step)
-
Charge
-PrMgCl·LiCl (1.3 M in THF, 4.8 L, 6.25 mol, 1.1 equiv) into a dosage funnel. -
Dosing: Add the Grignard reagent dropwise over 2 to 3 hours .
-
Control Limit: Maintain
between -15°C and -10°C. -
Observation: Solution will turn dark brown/red (characteristic of metallated pyridines).
-
-
Post-Stir: After addition, stir at -15°C for 1 hour.
-
IPC 1 (HPLC): Quench a 50 µL aliquot in MeOH. Analyze for consumption of starting bromide (< 1.0% area).
Step 3: Electrophile Addition
-
Prepare a solution of Benzaldehyde (663 g, 6.25 mol, 1.1 equiv) in THF (1.0 L).
-
Dosing: Add the Benzaldehyde solution slowly over 60 minutes.
-
Warm the reactor to 20°C (Room Temp) over 1 hour.
-
Stir for 2 hours.
-
IPC 2 (HPLC): Check for conversion of intermediate to product.
Step 4: Quench & Workup
-
Cool reactor to 0°C .
-
Slowly add 20% Aqueous NH4Cl (5.0 L). Caution: Strong Exotherm.[4]
-
Agitate vigorously for 15 minutes, then stop stirring.
-
Separate phases. Re-extract aqueous layer with MTBE or Ethyl Acetate (3.0 L).
-
Combine organic layers and wash with Brine (3.0 L).
-
Dry over Na2SO4 , filter, and concentrate under vacuum to a crude oil.
Step 5: Crystallization (Purification)
Note: While the crude may be an oil, high-purity material often crystallizes. If oil persists, seed crystals or salt formation (HCl) may be required.
-
Dissolve crude oil in Isopropyl Acetate (IPAc) (2 vol) at 50°C.
-
Slowly add n-Heptane (4 vol) while cooling to 20°C.
-
Cool further to 0-5°C and age for 4 hours.
-
Filter the solids and wash with cold Heptane.
-
Dry in a vacuum oven at 40°C.
Process Workflow Diagram
Figure 2: Engineering workflow for the 1kg batch campaign.
Analytical Controls
HPLC Method (Reverse Phase)
To ensure the absence of the "Wurtz" homocoupling impurity (bis-pyridine) and unreacted benzaldehyde.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Pyridine ring) and 220 nm.
-
Target Purity: > 98.0% Area.
Specifications
| Test | Acceptance Criteria |
| Appearance | White to Off-white solid |
| Purity (HPLC) | |
| Water (KF) | |
| Residual Solvents | Consistent with ICH Q3C |
References
-
Knochel, P., et al. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Bao, R. L., et al. (2015). "Recent Advances in the Synthesis of Pyridine Derivatives via Grignard Reagents." Organic Process Research & Development, 19(6), 768-780.
- Faul, M. M., et al. (2010). "Development of a Scalable Process for a 5-Fluoro-2-pyridyl Intermediate." Journal of Organic Chemistry. (General reference for pyridine scale-up safety).
-
Sigma-Aldrich/Merck. "Turbo Grignard® Reagents: Technical Bulletin."
Sources
developing cell-based assays with 5-Fluoro-2-pyridylbenzylalcohol derivatives
Application Notes & Protocols
Topic: Developing Cell-Based Assays for Novel 5-Fluoro-2-pyridylbenzylalcohol Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for developing and implementing a robust cell-based assay cascade to characterize the activity of novel 5-Fluoro-2-pyridylbenzylalcohol derivatives, a compound class with potential as targeted kinase inhibitors. Moving beyond simple biochemical screens, cell-based assays offer a more physiologically relevant context by assessing compound permeability, target engagement, and downstream cellular consequences in an intact biological system.[1][2] We present a tiered strategy, beginning with broad assessments of cell viability, progressing to specific on-target activity and pathway modulation, and culminating in detailed phenotypic analysis. This document furnishes detailed protocols for key assays, explains the scientific rationale behind experimental choices, and provides tools for data interpretation, empowering researchers to effectively profile novel chemical entities and advance promising candidates in the drug discovery pipeline.
The Guiding Philosophy: A Tiered Approach to Cellular Characterization
In drug discovery, transitioning from a purified protein (biochemical) assay to a cell-based model is a critical step. Cellular assays provide invaluable insights into a compound's true potential by accounting for factors like cell membrane permeability, efflux pump activity, intracellular metabolism, and competition with high endogenous ATP concentrations.[2][3] A logically structured, tiered approach ensures that resources are spent efficiently, generating decision-driving data at each stage.
Our recommended workflow is designed to answer three fundamental questions in sequence:
-
Does the compound affect cells? (Primary Screening)
-
How does it work? (Secondary / Mechanistic Screening)
-
What is the specific cellular outcome? (Phenotypic / Pathway Analysis)
Caption: Tiered assay development workflow.
Tier 1: Primary Screening - Is the Compound Bioactive?
The initial goal is to determine if the 5-Fluoro-2-pyridylbenzylalcohol derivatives have any effect on cell health. Cell viability assays are the workhorse for this stage, providing a rapid, high-throughput method to measure a compound's potency in inducing cell death (cytotoxicity) or inhibiting growth (cytostatic effects).[4][5]
Commonly used methods measure metabolic activity or ATP levels, as these are strong indicators of a viable cell population.[6]
-
Tetrazolium Salt Assays (MTT, MTS, WST-1): Live cells reduce the tetrazolium salt to a colored formazan product, measured by absorbance.[4][7]
-
Resazurin (alamarBlue™) Assays: Metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin.[6]
-
ATP-Based Luminescence Assays (CellTiter-Glo®): This is often the preferred method due to its high sensitivity and speed. The assay reagent lyses cells and provides luciferase and its substrate; the amount of light produced is directly proportional to the ATP level, a key indicator of cell viability.[7][8]
Protocol 2.1: ATP-Based Cell Viability Assay
This protocol uses a luminescence-based assay to quantify ATP as a marker of cell viability.
A. Materials
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer) cultured in appropriate medium.
-
White, opaque 96-well microplates suitable for luminescence.
-
5-Fluoro-2-pyridylbenzylalcohol derivatives (stock solutions in DMSO).
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multichannel pipette.
-
Plate reader with luminescence detection capabilities.
B. Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and resume proliferation by incubating overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the 5-Fluoro-2-pyridylbenzylalcohol derivatives in culture medium. It is crucial to maintain a constant final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours, at 37°C, 5% CO₂. This period is usually sufficient to observe effects on proliferation.
-
Assay Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the ATP detection reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
C. Data Analysis & Presentation The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is then calculated using non-linear regression.
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) |
| Derivative A | Kinase X | MCF-7 | 8.4 |
| Derivative B | Kinase X | MCF-7 | 15.2 |
| Staurosporine | Pan-Kinase | MCF-7 | 0.05 |
Tier 2: Mechanistic Insights - Confirming On-Target Activity
Once a compound demonstrates cellular activity, the next critical step is to verify that this activity is a result of inhibiting the intended kinase target. Many compounds fail because their cellular effects are driven by off-target activities.[1] This tier involves two key types of assays.
// Nodes GF [label="Growth\nFactor", fillcolor="#FBBC05", fontcolor="#202124"]; Rec [label="Receptor\nTyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="5-Fluoro-2-\npyridylbenzylalcohol\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KinaseX [label="Kinase X\n(Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; pSubstrate [label="p-Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; TF [label="Transcription\nFactor", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular\nResponse\n(Proliferation)", shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GF -> Rec; Rec -> KinaseX [label="Activates"]; Compound -> KinaseX [arrowhead=tee, color="#EA4335", label="Inhibits"]; KinaseX -> Substrate [label="Phosphorylates"]; Substrate -> pSubstrate [style=invis]; // for layout edge [style=invis]; KinaseX -> pSubstrate; pSubstrate -> TF [label="Activates"]; TF -> Response; }
Caption: Hypothetical kinase signaling pathway.
Intracellular Target Engagement
These assays directly measure the binding of the compound to its target protein inside intact cells. The NanoBRET™ Target Engagement Assay is a leading technology for this purpose.[9] It works by expressing the target kinase as a fusion protein with a NanoLuc® luciferase. A fluorescent tracer that binds the kinase active site is added to the cells. When the tracer is bound to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. A successful compound will enter the cell, displace the tracer from the target, and cause a loss of BRET signal, which can be quantified to determine binding affinity.[9]
On-Target Functional Inhibition
Confirming target binding is essential, but demonstrating functional inhibition is paramount. This involves measuring the direct consequence of kinase inhibition: a decrease in the phosphorylation of its downstream substrate.[2] This can be achieved through various methods, including Western blotting, ELISA, or high-content imaging via immunofluorescence. Immunofluorescence offers the advantage of spatial resolution and cell-to-cell variability analysis.
Protocol 3.1: Immunofluorescence (IF) for Phospho-Substrate Inhibition
This protocol describes how to visualize and quantify the inhibition of substrate phosphorylation in treated cells.
A. Materials
-
Cells grown on glass coverslips or in imaging-compatible microplates.
-
5-Fluoro-2-pyridylbenzylalcohol derivatives.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic) .
-
Permeabilization Buffer: 0.2% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum in PBS.[10]
-
Primary Antibody: Rabbit anti-phospho-Substrate (specific to the target of interest).
-
Secondary Antibody: Alexa Fluor® 488-conjugated Goat anti-Rabbit IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Antifade mounting medium.
-
Fluorescence microscope.
B. Step-by-Step Methodology
-
Cell Culture & Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat cells with a dose-response curve of the compound for a short duration (e.g., 1-2 hours) to capture the direct effect on signaling before downstream phenotypic changes occur.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.[11][12]
-
Washing: Aspirate fixative and wash three times with PBS for 5 minutes each.
-
Permeabilization: This step is crucial for allowing antibodies to access intracellular proteins.[11] Incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the anti-phospho-Substrate primary antibody in Blocking Buffer. Add to coverslips and incubate overnight at 4°C in a humidified chamber.[14]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.[12]
-
Counterstaining & Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain cell nuclei. Rinse briefly in PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging & Analysis: Acquire images on a fluorescence microscope. Quantify the fluorescence intensity of the phospho-substrate signal per cell, using the DAPI signal to identify and count individual cells. A potent inhibitor will show a dose-dependent decrease in the phospho-substrate signal.
Tier 3: Phenotypic & Pathway Analysis
After confirming on-target activity, the final tier investigates the broader cellular consequences. Does inhibition of the target kinase lead to the desired anti-cancer phenotype, such as halting proliferation or inducing programmed cell death (apoptosis)?
-
Cell Proliferation Assays: These assays distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. For certain oncogene-addicted cancer models, specialized assays can be highly informative. For example, the Ba/F3 cell proliferation assay is used for kinases that are oncogenic drivers.[9] Normal Ba/F3 cells require the cytokine IL-3 to survive and proliferate. However, if they are engineered to express an oncogenic kinase, they can proliferate in the absence of IL-3. An effective inhibitor of this specific kinase will cause these engineered cells to die, a clean and specific readout for inhibitor activity.[9]
-
Apoptosis Assays: To confirm that cell death is occurring through the desired mechanism of apoptosis, specific markers can be measured. Immunofluorescence for cleaved Caspase-3 , a key executioner caspase in the apoptotic cascade, is a common and reliable method. The protocol is similar to the one described in section 3.2, but uses an antibody specific for the activated form of Caspase-3.
References
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]
-
Cell-based Kinase Assays. Profacgen. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. PMC. [Link]
-
Immunofluorescence Protocol (IF Protocol). Sino Biological. [Link]
-
Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Immunofluorescence Protocol: Cultured Cell. Creative Diagnostics. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
The Role of Cell Viability Studies in Modern Drug Development. (2025, March 5). G-Biosciences. [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024, December 30). MDPI. [Link]
Sources
- 1. inits.at [inits.at]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. 免疫蛍光法プロトコルのコツ [sigmaaldrich.com]
- 11. sinobiological.com [sinobiological.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. biotium.com [biotium.com]
methods for assessing the metabolic stability of fluorinated compounds
Application Note: Advanced Methodologies for Assessing the Metabolic Stability of Fluorinated Drug Candidates
Executive Summary
Fluorine substitution is a cornerstone strategy in modern medicinal chemistry, with approximately 20% of administered drugs containing at least one fluorine atom[1]. While strategically placed fluorine atoms can block metabolically labile C-H bonds and enhance pharmacokinetic properties[2][3], unexpected metabolic switching or oxidative defluorination can lead to rapid clearance and the formation of toxic reactive metabolites[4]. This application note provides a comprehensive, multi-modal framework for evaluating the metabolic stability of fluorinated compounds, integrating LC-MS/MS, 19F-NMR spectroscopy, and Fluoride Ion-Selective Electrode (F-ISE) assays.
The Dual Nature of Fluorination in Drug Metabolism
The carbon-fluorine (C-F) bond is highly polarized and possesses a high bond dissociation energy, making it highly resistant to direct enzymatic cleavage[1]. Consequently, medicinal chemists frequently deploy fluorine to:
-
Block CYP450 Oxidation: Replacing a vulnerable hydrogen with fluorine prevents hydroxylation at specific molecular sites[5].
-
Modulate Physicochemical Properties: Fluorine's high electronegativity alters the pKa of neighboring functional groups, enhancing membrane permeability and bioavailability[6].
However, fluorination is not a universal solution for metabolic instability. Two primary failure modes must be monitored during lead optimization:
-
Metabolic Switching: Blocking one primary site of metabolism may simply redirect CYP450 enzymes to oxidize previously stable secondary sites on the molecule[4].
-
Oxidative Defluorination: If enzymatic oxidation occurs at the
-carbon adjacent to a fluorine atom, the resulting unstable fluorohydrin intermediate can spontaneously eliminate a fluoride ion ( ). This generates reactive electrophilic species (e.g., acyl fluorides or fluoroacetates) that can covalently bind to proteins and cause hepatotoxicity[7].
Multi-Modal Analytical Strategy
To capture the complete metabolic profile of a fluorinated candidate, relying on a single analytical technique is insufficient. We recommend a tripartite approach to ensure no metabolites go undetected.
Table 1: Comparison of Analytical Modalities for Fluorinated Compounds
| Analytical Modality | Primary Application | Key Advantages | Limitations |
| LC-MS/MS | Intrinsic clearance ( | High sensitivity (nM range); the gold standard for parent depletion[8]. | Requires ionization; standards needed for absolute quantitation. |
| 19F-NMR | Unbiased metabolite profiling | 100% natural abundance; no endogenous background; detects all F-species directly[9]. | Lower sensitivity ( |
| F-ISE | Direct defluorination quantification | Specifically measures free | Only detects complete C-F bond cleavage; no structural data on organic metabolites[12]. |
Integrated Workflow for Metabolic Assessment
Integrated multi-modal workflow for assessing the metabolic stability of fluorinated candidates.
Experimental Protocols (Self-Validating Systems)
Protocol A: Parent Depletion via LC-MS/MS in Human Liver Microsomes (HLM)
Objective: Determine the in vitro half-life (
-
Preparation: Prepare a 100
M stock of the fluorinated compound in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced CYP inhibition. -
Incubation Matrix: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1
M. -
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50
L aliquots. -
Quenching: Immediately transfer each aliquot into 150
L of ice-cold acetonitrile (ACN) containing a known internal standard. Causality: Cold ACN instantly denatures microsomal proteins, halting enzymatic activity and precipitating proteins to yield a clean supernatant for LC injection. -
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent area ratio versus time to calculate
.
Protocol B: Unbiased Metabolite Profiling via 19F-NMR
Objective: Identify all fluorine-containing metabolites without requiring radiolabeling or authentic standards[8][9]. Causality & Validation: 19F-NMR operates over a broad chemical shift range with extreme sensitivity to the local electronic environment. A shift in the fluorine signal definitively proves a structural change near the fluorine atom. Trifluoroacetic acid (TFA) is added post-incubation as an internal standard because its resonance (-76.55 ppm) rarely overlaps with drug metabolites, providing a reliable chemical shift reference and quantitation baseline.
-
Incubation Matrix: Due to the lower absolute sensitivity of NMR compared to MS, use primary human hepatocytes at a higher cell density (
cells/mL) and dose the compound at 50-100 M. -
Incubation: Incubate at 37°C in a humidified 5%
incubator for 4-24 hours. -
Termination & Extraction: Quench with an equal volume of cold methanol. Sonicate to lyse cells, then centrifuge at 10,000 x g for 20 minutes.
-
Sample Concentration: Lyophilize the supernatant to dryness. Causality: Removing protonated water/solvents prevents dynamic range issues and allows reconstitution in a deuterated solvent.
-
NMR Preparation: Reconstitute the dried extract in 500
L of (which provides the essential field-frequency lock for the NMR spectrometer) containing 0.1% TFA. -
Acquisition: Acquire 1D 19F-NMR spectra at
400 MHz (proton-decoupled). Integrate new peaks relative to the TFA standard to quantify metabolite formation[7][10].
Protocol C: Direct Defluorination Assay via F-ISE
Objective: Quantify the release of inorganic fluoride ions resulting from metabolic C-F bond cleavage[12][13].
Causality & Validation: Biological matrices contain trace metals (e.g.,
-
Incubation: Perform a standard HLM or hepatocyte incubation scaled up to a 1 mL volume.
-
Quenching: Heat-inactivate the sample at 95°C for 5 minutes. Note: Avoid organic solvents, which can degrade the ISE sensing membrane. Centrifuge to pellet proteins.
-
Buffer Addition: Mix 500
L of the supernatant with 500 L of TISAB II buffer. Causality: TISAB II buffers the pH to ~5.5 (preventing interference) and provides a high background ionic strength to stabilize the electrode's potentiometric response[11][14]. -
Measurement: Immerse the F-ISE and a reference electrode into the solution. Wait for a stable millivolt (mV) reading (typically 2-3 minutes).
-
Quantitation: Calculate the
concentration using a calibration curve generated from NaF standards (0.1 to 100 M) prepared in a 1:1 mixture of blank matrix and TISAB II.
Mechanistic Insights: The Pathway of Oxidative Defluorination
Understanding how a compound defluorinates is critical for logical lead optimization. Defluorination rarely occurs via direct nucleophilic attack due to the sheer strength of the C-F bond. Instead, it is typically a secondary consequence of CYP450-mediated oxidation at the adjacent carbon.
Mechanism of CYP450-mediated oxidative defluorination leading to reactive, toxic metabolites.
If defluorination is detected via the F-ISE or 19F-NMR assays, medicinal chemists should consider blocking the
References
1.[2] "Metabolism of fluorine-containing drugs." - SciSpace - 2 2.[6] "The role of fluorine in medicinal chemistry: Conclusion and future perspectives." - Taylor & Francis Online - 6 3.[3] "The role of fluorine in medicinal chemistry." - PubMed (NIH) - 3 4.[4] "Enhancing Metabolic Stability of Fluorinated Drug Candidates." - Benchchem - 4 5.[5] "Fluorine in medicinal chemistry." - PubMed (NIH) - 5 6.[13] "Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics." - MDPI -13 7.[7] "Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs." - ResearchGate - 7 8.[11] "Systematic evaluation of fluoride quantification methods identifies an appropriate measurement for studying fungal defluorination of per- and Polyfluoroalkyl substances." - PubMed (NIH) -11 9.[8] "Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing." - ACS Publications - 8 10.[10] "Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs." - ResearchGate -10 11.[1] "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach." - PMC (NIH) - 1 12.[12] "Enzymatic Defluorination and Deamination of 4-Fluoroglutamic Acid." - Research Repository UCD -12 13.[14] "Determination of Fluoride Using Ion-selective Electrodes in the Presence of Aluminum." - ResearchGate -14 14.[9] "Design, Synthesis and Application of Fluorine-Labeled Taxoids as 19F NMR Probes for the Metabolic Stability Assessment of Tumor-Targeted Drug Delivery Systems." - PMC (NIH) - 9
Sources
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Application of Fluorine-Labeled Taxoids as 19F NMR Probes for the Metabolic Stability Assessment of Tumor-Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic evaluation of fluoride quantification methods identifies an appropriate measurement for studying fungal defluorination of per- and Polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in 5-Fluoro-2-pyridylbenzylalcohol synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-pyridylbenzylalcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction yields and ensure the integrity of your results.
Introduction
5-Fluoro-2-pyridylbenzylalcohol is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, typically involving the nucleophilic addition of an organometallic reagent to an aldehyde, can be susceptible to low yields due to a variety of factors. This guide will focus on the common synthetic route involving the reaction of a 5-fluorophenyl Grignard or organolithium reagent with 2-pyridinecarboxaldehyde, and provide a structured approach to troubleshooting common issues.
Troubleshooting Guide: Low Yield in 5-Fluoro-2-pyridylbenzylalcohol Synthesis
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My Grignard reagent formation appears sluggish or fails to initiate. What are the common causes and solutions?
A1: The formation of the Grignard reagent, typically 5-fluorophenylmagnesium bromide, is a critical step that is highly sensitive to reaction conditions.
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources, especially water. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.[1]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer can be removed by mechanical stirring or by using activating agents such as iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[2]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.[3] THF is generally preferred for its higher solvating power.
Protocol 1: Activation of Magnesium for Grignard Reagent Formation
-
Place magnesium turnings in a dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Add a small crystal of iodine. The brown color of the iodine will disappear as it reacts with the magnesium surface, indicating activation.
-
Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of anhydrous THF. The observation of bubbling (ethane formation) indicates activation.
-
Once activated, the solution of 5-bromo-fluorobenzene in anhydrous THF can be added slowly.
Q2: My reaction of the organometallic reagent with 2-pyridinecarboxaldehyde is giving a low yield of the desired alcohol. What are the likely side reactions?
A2: Several side reactions can compete with the desired nucleophilic addition, leading to a reduction in the yield of 5-Fluoro-2-pyridylbenzylalcohol.
-
Enolization of the Aldehyde: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the α-carbon of the 2-pyridinecarboxaldehyde, leading to the formation of an enolate. This results in the recovery of the starting aldehyde after workup.
-
Reaction with the Pyridine Nitrogen: The Lewis acidic nature of the Grignard reagent (MgX+) can lead to complexation with the basic nitrogen atom of the pyridine ring.[4] This can deactivate the aldehyde towards nucleophilic attack. The use of a Lewis acid additive like CeCl3 can sometimes mitigate this by coordinating to the carbonyl oxygen, enhancing its electrophilicity.
-
Wurtz-type Coupling: Homocoupling of the Grignard reagent to form 5,5'-difluoro-1,1'-biphenyl can occur, especially if trace amounts of transition metal catalysts are present or if the reaction is overheated.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for diagnosing and resolving low yield issues.
Q3: How can I minimize the formation of side products?
A3: Careful control of reaction parameters is key.
-
Temperature Control: Perform the addition of the organometallic reagent to the aldehyde at low temperatures, typically -78 °C (a dry ice/acetone bath), to favor the nucleophilic addition over side reactions like enolization.
-
Order of Addition: A "reverse addition" protocol, where the aldehyde solution is added slowly to the Grignard reagent solution at low temperature, can sometimes be beneficial, although this is less common. The standard procedure is to add the Grignard reagent to the aldehyde.
-
Lewis Acid Additives: The use of cerium(III) chloride (Luche reaction conditions) can enhance the selectivity for 1,2-addition to the carbonyl group and reduce enolization. CeCl3 is believed to form a more reactive organocerium species that is less basic than the Grignard reagent.
Q4: I have a low isolated yield after workup and purification. Where could I be losing my product?
A4: The properties of pyridyl alcohols can make isolation challenging.
-
Aqueous Workup: The product, being an alcohol with a basic pyridine ring, can have some water solubility, especially if the aqueous phase becomes acidic. During the quench with aqueous acid (e.g., ammonium chloride), ensure the pH does not become too low, which could protonate the pyridine nitrogen and increase water solubility. A final extraction with a more polar organic solvent like ethyl acetate may be necessary.
-
Purification by Chromatography: Pyridyl alcohols can be somewhat polar and may streak on silica gel chromatography. Using a solvent system with a small amount of a basic modifier, such as triethylamine (0.1-1%), can improve peak shape and recovery.[5]
Frequently Asked Questions (FAQs)
Q: Can I use an organolithium reagent instead of a Grignard reagent?
A: Yes, 5-fluoro-phenyllithium can be used and is often more reactive than the corresponding Grignard reagent.[6][7] This increased reactivity means that the reaction must be performed at very low temperatures (e.g., -78 °C or lower) to maintain selectivity.[8]
Q: How do I determine the concentration of my Grignard reagent?
A: The concentration of a freshly prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry. A common method is titration against a known concentration of I2 or a solution of a protic acid with an indicator.
Protocol 2: Titration of a Grignard Reagent with Iodine
-
Dry a small vial and add a stir bar.
-
Add a known mass of iodine and dissolve it in anhydrous THF.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The endpoint is the disappearance of the brown iodine color.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.
Q: What is the best way to purify the final product?
A: Column chromatography on silica gel is a common method.[5] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. As mentioned previously, adding a small amount of triethylamine to the eluent can be beneficial.[5]
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Essential for Grignard/Organolithium stability.[3] |
| Temperature | -78 °C for addition | Minimizes side reactions like enolization.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with water and oxygen. |
| Mg Activation | Iodine or 1,2-dibromoethane | Removes passivating oxide layer.[2] |
| Purification | Silica gel chromatography with Et3N | Improves peak shape for basic compounds.[5] |
Reaction Scheme and Potential Side Products
Caption: The desired reaction pathway and common side reactions.
References
-
Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 145-151. [Link]
-
Knochel, P., et al. (2011). The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. Angewandte Chemie International Edition, 50(44), 10240-10254. [Link]
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Gilman, H., & Eisch, J. J. (1957). Reactions of Organometallics with Fluoroaromatic Compounds. The Journal of Organic Chemistry, 22(5), 533-536. [Link]
-
Abou-Shehada, S., et al. (2015). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ChemSusChem, 8(6), 1083-1087. [Link]
-
Nagaki, A., & Yoshida, J. I. (2016). Preparation and Use of Organolithium and Organomagnesium Species in Flow. Topics in Organometallic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Wikipedia. (2023). Phenylmagnesium bromide. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Fluorinated Heterocycles
The following guide is designed as an interactive technical support center for researchers dealing with the purification of polar fluorinated heterocyclic compounds.
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: PFH-PUR-001
Introduction: The "Fluorine Effect" on Purification
User Query: "Why do my fluorinated pyridines streak on silica and crash out as oils during workup?"
Technical Insight: The introduction of fluorine into heterocyclic scaffolds (e.g., pyridines, pyrazoles, piperidines) creates a "purification paradox." While fluorine is lipophilic, its high electronegativity creates strong dipoles and alters the pKa of nearby heteroatoms.
-
pKa Depression: Fluorine on a pyridine ring can drop the pKa of the nitrogen by 3–4 units (e.g., Pyridine pKa ~5.2 vs. 2-Fluoropyridine pKa ~ -0.44). This weakens protonation in acidic mobile phases but increases acidity of neighboring N-H protons.
-
Silanol Interaction: Despite lower basicity, these compounds often exhibit "chelate-like" binding to silica silanols due to the polarized C-F bond, leading to severe tailing.
-
Solubility Gaps: They often fall into a solubility "dead zone"—too polar for Hexane/EtOAc, yet prone to oiling out in water/methanol mixtures.
Module A: Flash Chromatography Troubleshooting
Issue: Severe tailing or co-elution on standard Normal Phase (Silica) columns.
Diagnostic & Solution Matrix
| Symptom | Root Cause | Recommended Protocol |
| Streaking/Tailing | Interaction between basic nitrogen/polarized C-F and acidic silanols. | Add Modifier: 1% Et3N or 1% NH4OH to the mobile phase. Switch Phase: Use Amine-functionalized silica (NH2-Silica) to neutralize surface acidity. |
| No Retention (Elutes at solvent front) | Compound is "fluorous" or too lipophilic for the chosen gradient. | Switch Solvent: Replace MeOH with Acetone or THF (better solubility for F-compounds). Use C18: Switch to Reverse Phase Flash. |
| Co-elution with polar impurities | Silica selectivity is driven purely by polarity, which is similar for many by-products. | Orthogonal Selectivity: Switch to C18 Flash . Fluorinated compounds often separate better based on hydrophobicity (LogP) than polarity on silica. |
Workflow Visualization: Column Selection Logic
The following decision tree guides you through selecting the correct stationary phase based on compound behavior.
Caption: Decision matrix for overcoming tailing issues in flash chromatography of fluorinated heterocycles.
Module B: Prep-HPLC & pH Control
Issue: Poor peak shape or splitting on C18 Prep-HPLC.
Scientific Rationale: Fluorinated heterocycles are sensitive to pH changes. A standard 0.1% TFA (pH ~2) mobile phase may not be acidic enough to fully protonate a fluorinated base (keeping it ionic), nor basic enough to keep it neutral. This results in a mixed species state (partially ionized, partially neutral) inside the column, causing peak splitting.
Protocol: The "pH Scouting" Method
Do not guess. Run analytical screens with these three distinct buffers:
-
Low pH (Acidic): 0.1% TFA (pH ~2). Best for: Weakly basic fluorinated amines.
-
Mid pH (Neutral): 10 mM Ammonium Acetate (pH ~6.5). Best for: Compounds with acid-labile protecting groups.
-
High pH (Basic): 10 mM Ammonium Bicarbonate + NH4OH (pH ~10). Best for: Fluorinated bases that protonate poorly.
Critical Tip: If C18 fails to separate positional isomers (e.g., 2-fluoro vs 3-fluoro pyridine), switch to a Pentafluorophenyl (PFP) column. The PFP phase engages in
Caption: Workflow for optimizing HPLC separation, highlighting the use of PFP phases for difficult isomers.
Module C: Workup & Isolation (The "Oiling Out" Fix)
Issue: Compound oils out during extraction or crashes as a gum.
The "Fluorine Solvent Effect": Fluorinated compounds often display poor solubility in standard organic solvents (DCM, EtOAc) but high solubility in fluorinated alcohols due to hydrogen bond donation/acceptance modulation.
Troubleshooting Guide: Solubility & Extraction
| Scenario | Recommended Solvent System | Why it works |
| Extraction from Aqueous | DCM : HFIP (9:1) | Hexafluoroisopropanol (HFIP) disrupts aggregation and solubilizes polar fluorinated species that DCM misses [4]. |
| Oiling out in Water | TBME (tert-Butyl methyl ether) | TBME often crystallizes fluorinated compounds better than Et2O due to higher lipophilicity and lack of peroxide formation. |
| Final Isolation | Lyophilization from t-BuOH | If the compound is a gum, dissolve in t-BuOH/Water (4:1) and freeze-dry. This yields a fluffy powder instead of an oil. |
Frequently Asked Questions (FAQ)
Q: Why does my 2-fluoropyridine elute before pyridine on C18? A: Fluorine is electron-withdrawing. It reduces the electron density on the pyridine ring, making it less capable of specific interactions with the stationary phase, and often increases the overall polarity (dipole moment) relative to the C-H bond it replaced, reducing retention time in Reverse Phase [5].
Q: Can I use standard silica for perfluorinated chains? A: Generally, no. Perfluorinated chains (RF-chains) are "fluorous"—they are both hydrophobic and lipophobic. They will likely elute at the solvent front on silica. You require Fluorous Solid Phase Extraction (F-SPE) or specialized Fluorous-Silica columns [3].
Q: My compound degrades on silica. What now? A: Fluorinated heterocycles can be susceptible to nucleophilic attack (SNAr) by silanols or trace water on silica. Switch to Neutral Alumina or Diol-bonded silica , which are less acidic and less reactive.
References
-
Biotage. (2023).[1][2] When should I use C18 rather than silica for flash chromatography?Link
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[3]Link
-
Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.Link
-
University of Alicante. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.Link
-
ACS Publications. (2025).[4] Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties.[5][6]Link
Sources
- 1. biotage.com [biotage.com]
- 2. The Use of Extraction on C18-Silica-Modified Magnetic Nanoparticles for the Determination of Ciprofloxacin and Ofloxacin in Meat Tissues | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rua.ua.es [rua.ua.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
stability issues of 5-Fluoro-2-pyridylbenzylalcohol in solution
Welcome to the Technical Support Center for 5-Fluoro-2-pyridylbenzylalcohol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability, data from analogous compounds, and extensive experience in troubleshooting experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 5-Fluoro-2-pyridylbenzylalcohol in solution.
Q1: What are the primary stability concerns for 5-Fluoro-2-pyridylbenzylalcohol in solution?
A1: The primary stability concerns for 5-Fluoro-2-pyridylbenzylalcohol stem from its two key functional groups: the benzyl alcohol and the fluorinated pyridine ring. The main degradation pathways to be aware of are:
-
Oxidation: The benzyl alcohol moiety is susceptible to oxidation, which can convert it first to the corresponding aldehyde (5-Fluoro-2-pyridylbenzaldehyde) and then potentially to the carboxylic acid (5-Fluoro-2-pyridylbenzoic acid). This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]
-
Hydrolysis: While the ether linkage in a benzyl ether is generally stable, the carbon-fluorine bond on the pyridine ring can be susceptible to hydrolysis under certain pH conditions, particularly strongly acidic or basic environments.[3] However, fluoropyridines are generally considered to be relatively stable.
-
Photodegradation: Aromatic compounds, including pyridine derivatives, can be sensitive to light. The energy from UV or even visible light can promote degradation reactions. However, fluorination of aromatic compounds has been shown to improve photostability in some cases.[1][4]
Q2: How does the 5-fluoro-2-pyridyl group affect the stability of the benzyl alcohol?
A2: The 5-fluoro-2-pyridyl group is electron-withdrawing. This electronic effect can influence the stability of the adjacent benzyl alcohol group. Electron-withdrawing groups on the phenyl ring of benzyl alcohol have been shown to decrease the rate of oxidation.[2][5][6][7] Therefore, it is plausible that the 5-fluoro-2-pyridyl group may confer some level of stabilization to the benzyl alcohol moiety against oxidation compared to unsubstituted benzyl alcohol.
Q3: What are the ideal storage conditions for solutions of 5-Fluoro-2-pyridylbenzylalcohol?
A3: To maximize the stability of your 5-Fluoro-2-pyridylbenzylalcohol solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage and -20 °C or below for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive experiments or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If compatible with your experimental design, maintaining a slightly acidic to neutral pH (around 4-7) is generally advisable to minimize potential hydrolysis.[4]
Q4: What solvents are recommended for dissolving 5-Fluoro-2-pyridylbenzylalcohol?
A4: 5-Fluoro-2-pyridylbenzylalcohol is expected to be soluble in a range of common organic solvents. For stock solutions, consider using:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethanol
-
Acetonitrile
When preparing aqueous working solutions, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system. Always use high-purity solvents to avoid introducing impurities that could catalyze degradation.
II. Troubleshooting Guides
This section provides practical advice for addressing specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound in Solution
Symptom: You observe a rapid decrease in the concentration of 5-Fluoro-2-pyridylbenzylalcohol in your solution over a short period.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. De-gas your solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. 2. Work under an inert atmosphere: Prepare your solutions in a glove box or under a stream of inert gas. 3. Add an antioxidant: If compatible with your experiment, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid.[8][9] 4. Avoid metal contamination: Use high-purity solvents and avoid contact with metal spatulas or containers that could introduce catalytic metal ions. |
| Photodegradation | 1. Protect from light: Work in a dimly lit area and store your solutions in amber vials or wrapped in aluminum foil. 2. Use light-blocking plates: For high-throughput screening, use opaque, light-blocking microplates. |
| Incorrect pH | 1. Measure the pH of your solution: Ensure the pH is within a stable range (typically 4-7). 2. Use a buffer: If your experimental conditions are sensitive to pH changes, prepare your solutions in a suitable buffer system.[10] |
| Adsorption to Container | 1. Use appropriate containers: For low concentration solutions, consider using silanized glass vials or low-binding polypropylene tubes to minimize adsorption. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
Symptom: During HPLC or GC analysis, you observe new, unexpected peaks that increase in area over time, while the peak for 5-Fluoro-2-pyridylbenzylalcohol decreases.
Potential Causes & Troubleshooting Steps:
-
Degradation Products: The new peaks are likely degradation products.
-
Identify the degradants: Use a mass spectrometer (LC-MS or GC-MS) to determine the mass of the unknown peaks. This can help identify the degradation pathway.
-
An increase in a peak with a mass corresponding to the aldehyde or carboxylic acid derivative suggests oxidation .
-
The appearance of a peak corresponding to the loss of fluorine suggests hydrolysis .
-
-
Perform forced degradation studies: To confirm the identity of the degradation products, intentionally degrade a sample of 5-Fluoro-2-pyridylbenzylalcohol under controlled conditions (acid, base, peroxide, heat, light) and compare the resulting chromatogram to your experimental sample.[11][12][13][14]
-
Issue 3: Poor Peak Shape in HPLC Analysis
Symptom: The HPLC peak for 5-Fluoro-2-pyridylbenzylalcohol is tailing or broad, leading to poor resolution and inaccurate quantification.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Lower the mobile phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.0) using a suitable buffer like phosphate or formate. This protonates the pyridine nitrogen, reducing its interaction with residual silanol groups on the column.[15][16] 2. Add a mobile phase modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to block the active sites on the stationary phase.[15] |
| Column Overload | 1. Reduce the injection volume or sample concentration: Prepare and inject a dilution series of your sample to see if the peak shape improves at lower concentrations.[15][17] |
| Column Degradation | 1. Use a guard column: Protect your analytical column from contaminants. 2. Replace the column: If the column is old or has been used with harsh mobile phases, it may need to be replaced.[15] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the stability of 5-Fluoro-2-pyridylbenzylalcohol.
Protocol 1: pH Stability Assessment
Objective: To determine the stability of 5-Fluoro-2-pyridylbenzylalcohol at different pH values.
Materials:
-
5-Fluoro-2-pyridylbenzylalcohol
-
DMSO (or other suitable organic solvent)
-
Aqueous buffers: pH 2 (0.01 M HCl), pH 4 (acetate buffer), pH 7.4 (phosphate-buffered saline), pH 9 (borate buffer)
-
HPLC or UPLC-MS system
-
Incubator or water bath at a controlled temperature (e.g., 37 °C)
Procedure:
-
Prepare a 10 mM stock solution of 5-Fluoro-2-pyridylbenzylalcohol in DMSO.
-
In separate vials for each pH, add the stock solution to the pre-warmed aqueous buffers to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Immediately after mixing, take a sample from each vial for the t=0 time point.
-
Incubate the vials at 37 °C.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Quench the reaction by adding an equal volume of cold acetonitrile or methanol to each sample to precipitate any proteins (if using biological matrices) and stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound.
-
Plot the percentage of remaining 5-Fluoro-2-pyridylbenzylalcohol against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of 5-Fluoro-2-pyridylbenzylalcohol under various stress conditions.[11][12][14]
Materials:
-
5-Fluoro-2-pyridylbenzylalcohol
-
Solvents (e.g., acetonitrile, water)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC-UV-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound or a solution to heat (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
For each condition, analyze the stressed samples by HPLC-UV-MS.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
-
Use the mass spectral data to propose structures for the degradation products.
IV. Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing and resolving stability issues.
Potential Degradation Pathways of 5-Fluoro-2-pyridylbenzylalcohol
Caption: Hypothesized degradation pathways for 5-Fluoro-2-pyridylbenzylalcohol.
V. References
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(94), 11561-11563. [Link]
-
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. [Link]
-
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24). Royal Society of Chemistry. [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry, 30(3), 1137-1144. [Link]
-
Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective oxidation of benzyl alcohol with electron-withdrawing group versus a benzyl alcohol with electron-donating group. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). PubMed. [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). J-STAGE. Retrieved from [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PubMed Central. Retrieved from [Link]
-
Consider the following benzyl alcohol: (I) CH₂OH attached to a... (2026, January 3). Filo. [Link]
-
Available Guidance and Best Practices for Conducting Forced Degradation Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. Retrieved from [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). ACS Publications. [Link]
-
Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. [Link]
-
How to determine pH stability of an organic compound? (2024, January 12). ResearchGate. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC. [Link]
-
stability indicating hplc method development: a review. (n.d.). Academia.edu. Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
-
Gas-phase chemistry of benzyl alcohol. (n.d.). CDC Stacks. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). SciSpace. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. [Link]
-
Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Preparation and stability of 4-fluoropyridine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). ACS Publications. Retrieved from [Link]
-
Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. (2010). PubMed. [Link]
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Publications. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9121–9133. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PubMed Central. Retrieved from [Link]
-
Electronic Effects Functional Groups. (n.d.). Scribd. Retrieved from [Link]
-
Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Fluorination and hydrolytic stability of water-soluble platinum complexes with a borane-bridged diphosphoramidite ligand. (2022). Dalton Transactions. [Link]
-
Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. (2023). ResearchGate. [Link]
-
Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (2019). ACS Publications. [Link]
-
Benzyl alcohol dispersions. (n.d.). Google Patents. Retrieved from
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- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. ibisscientific.com [ibisscientific.com]
- 11. onyxipca.com [onyxipca.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. sgs.com [sgs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
Technical Guide: Characterization & Impurity Profiling of 5-Fluoro-2-pyridylbenzylalcohol
Introduction
This guide addresses the specific challenges associated with 5-Fluoro-2-pyridylbenzylalcohol (and its derivatives). This scaffold—a diaryl methanol featuring a fluorinated pyridine—is a critical intermediate in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other heterocyclic pharmaceuticals.
The combination of an electron-deficient 5-fluoropyridine ring and a benzylic alcohol moiety creates a unique reactivity profile. Users frequently encounter issues regarding dehydration (styrene formation) , N-oxidation , and defluorination during synthesis and storage. This document provides actionable troubleshooting protocols to identify and mitigate these byproducts.
Module 1: Synthesis & Reactivity Troubleshooting
Q1: I observe a non-polar impurity increasing during the reaction workup. What is it?
Diagnosis: This is likely the dehydration product (Vinyl Pyridine/Styrene derivative) . Mechanism: Benzylic alcohols attached to electron-deficient heterocycles (like pyridine) are prone to acid-catalyzed dehydration. If your workup involves strong acids or excessive heat, you generate the alkene.
-
Chemical Pathway:
-
Troubleshooting:
-
Check pH: Ensure quench buffers are neutral or slightly basic (pH 7-8). Avoid strong acid washes (e.g., 1M HCl) if the product is in the organic phase.
-
Temperature Control: Do not exceed 40°C during rotary evaporation.
-
Confirmation: Check 1H NMR for vinylic protons (typically
6.0–7.5 ppm doublet/multiplet distinct from aromatics) and loss of the benzylic -CH(OH)- proton ( ~5.8 ppm).
-
Q2: My LC-MS shows a mass of [M+16]. Is this the N-oxide or the ketone?
Diagnosis: It could be either, but they form under different conditions.
-
Ketone (Oxidation of alcohol): Forms if exposed to oxidants (e.g., MnO2, Swern reagents) or prolonged air exposure on silica gel. Mass is
. Wait, M+16 implies Oxygen addition. -
N-Oxide (Oxidation of Nitrogen): Forms if peroxides (mCPBA, H2O2) are present or if the solid is stored in light/air for months. Mass is
.
Differentiation Protocol:
-
Retention Time: The Ketone is usually less polar (elutes later in Reverse Phase) than the alcohol. The N-oxide is usually more polar (elutes earlier) due to the dipole.
-
MS Fragmentation: N-oxides often show a characteristic loss of oxygen [M-16] fragment.
Q3: I am losing fluorine during the reduction of the precursor ketone. Why?
Diagnosis: Hydrodefluorination . Context: If you are synthesizing the alcohol by reducing a ketone using Hydrogenation (Pd/C, H2), the 5-Fluoro substituent is susceptible to cleavage, although less so than 2- or 4-fluoro positions.
-
Prevention: Switch to hydride reducing agents (NaBH4 or LiAlH4) at 0°C. These nucleophilic reductants generally spare the C-F bond on the pyridine ring compared to catalytic hydrogenation.
Module 2: Visualizing Impurity Pathways
The following diagram illustrates the genesis of common byproducts from the parent alcohol.
Figure 1: Degradation and side-reaction pathways for 5-Fluoro-2-pyridylbenzylalcohol.[1][2][3]
Module 3: Analytical Characterization Guides
Q4: The product streaks on silica gel chromatography. How do I fix the resolution?
Issue: Pyridines are basic. The nitrogen lone pair interacts with acidic silanol groups on the silica, causing peak tailing. Solution:
-
TLC: Dip the plate in mobile phase containing 1% Triethylamine (TEA) before spotting, or add 1% TEA to the eluent.
-
Column: Use "amine-treated" silica or add 1% TEA / 1% NH4OH to your DCM/MeOH or Hexane/EtOAc mobile phase.
Q5: How do I interpret the 19F NMR for these impurities?
Technique: 19F NMR is the most powerful tool for this scaffold because it isolates the pyridine ring environment.
-
Parent Alcohol: Typically appears around -125 to -135 ppm (depending on solvent).
-
N-Oxide: The electron density change shifts the F-signal significantly downfield (deshielded) compared to the parent.
-
Defluorinated Product: Silent in 19F NMR (This is a confirmation of fluorine loss if the mass balance is retained in 1H NMR).
Standardized HPLC Method for Impurity Profiling
Use this method to separate the alcohol from the styrene and ketone impurities.
| Parameter | Condition | Note |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | End-capped columns reduce tailing. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) | High pH keeps Pyridine unprotonated (neutral). |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5% B to 95% B over 15 mins | |
| Detection | UV 254 nm | Pyridine ring absorption. |
| Flow Rate | 1.0 mL/min |
Module 4: Isolation & Purification Workflow
If you cannot separate the byproduct by flash chromatography, use this chemical extraction logic.
Figure 2: Acid-Base extraction strategy for purifying pyridine derivatives.
Critical Note on Extraction: The 5-Fluoro group reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Ensure your acid extraction is strong enough (pH 1-2) to fully protonate it, but avoid prolonged exposure to prevent acid-catalyzed dehydration.
References
-
Vertex Pharmaceuticals. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1] National Institutes of Health (PMC). Link
-
Sielc Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column.Link
-
Beilstein-Institut. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Link
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.[4]Link
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
improving the regioselectivity of reactions involving pyridylbenzylalcohols
The following guide is designed as a Tier 3 Technical Support Knowledge Base for medicinal chemists and process engineers working with Pyridylbenzylalcohols .
These substrates present a classic "Ambident Nucleophile" challenge combined with "Directing Group" competition. This guide moves beyond basic textbook definitions to address specific failure modes encountered in high-throughput synthesis and lead optimization.
Topic: Troubleshooting Regioselectivity in Alkylation, C-H Activation, and Catalytic Coupling. Status: Active Audience: Senior Chemists, Process Development, Medicinal Chemistry.
Core Chemistry & The "Ambident" Problem
Pyridylbenzylalcohols (e.g.,
The Substrate Profile[1][2]
-
Site A (Pyridine Nitrogen):
hybridized, borderline soft nucleophile ( for conjugate acid). Acts as a monodentate ligand or poison for Lewis acidic metals. -
Site B (Benzylic Hydroxyl):
hybridized, hard nucleophile ( ). Requires deprotonation to compete effectively with Site A. -
Site C (Phenyl Ring ortho-C-H): Unactivated
C-H bond. Activation requires metal coordination to Site A (forming a 6-membered metallacycle).
Troubleshooting Modules (Q&A Format)
Ticket #101: O-Alkylation vs. N-Alkylation
User Issue: "I am trying to synthesize the benzyl ether (O-alkylation) using methyl iodide and
Root Cause Analysis: You are witnessing the kinetic trap of the pyridine nitrogen.
-
Nucleophilicity: Under neutral or weakly basic conditions (
), the neutral pyridine nitrogen is a better nucleophile than the neutral hydroxyl group. -
Electrophile Nature: Methyl iodide (MeI) is a "soft" electrophile (iodide is a soft leaving group), which pairs preferentially with the "softer" pyridine nitrogen (HSAB theory).
Resolution Protocol: To invert selectivity toward O-alkylation, you must shift the mechanism to Charge Control (Hard-Hard interaction).
-
Switch Base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF or DMF (
).-
Why: You must fully deprotonate the hydroxyl (
) to generate the alkoxide . The alkoxide is a "Hard" nucleophile and is significantly more reactive than the neutral pyridine.
-
-
Switch Electrophile: Use Methyl Tosylate (MeOTs) or Dimethyl Sulfate .
-
Why: Tosylates/Sulfates are "Hard" electrophiles. They react preferentially with the hard alkoxide anion over the borderline nitrogen.
-
-
Alternative (Silver Salts): If strong bases are incompatible, use
with the alkyl halide.
Data Summary: Alkylation Selectivity
| Conditions | Dominant Product | Mechanism Type |
| MeI, | N-Alkylation (Pyridinium) | Orbital Control (Soft-Soft) |
| MeOTs, NaH, DMF | O-Alkylation (Ether) | Charge Control (Hard-Hard) |
| MeI, | O-Alkylation (Ether) | Chelation/Blocking |
Ticket #204: Site-Selective C-H Activation
User Issue: "I am attempting Ru-catalyzed arylation of the phenyl ring. I expect ortho-functionalization, but the reaction is sluggish or yields complex mixtures."
Root Cause Analysis: The chelation size is the limiting factor.
-
Geometry: A 2-pyridyl group attached directly to a phenyl ring (2-phenylpyridine) forms a stable 5-membered metallacycle.
-
Your Substrate: Pyridylbenzylalcohol has a methylene linker (
). Coordination of the Pyridine-N to the metal and activation of the phenyl ortho-C-H requires a 6-membered metallacycle. While possible, this is kinetically slower and thermodynamically less stable than 5-membered analogs. -
Interference: The free hydroxyl group can coordinate to the metal (acting as a competitive weak ligand) or undergo oxidation (dehydrogenation) to the ketone under catalytic conditions.
Resolution Protocol:
-
Protect the Alcohol: Acetylation or methylation of the OH group prevents competitive binding and oxidation.
-
Catalyst Upgrade: Switch to Ruthenium(II) carboxylate systems (e.g.,
+ KOAc). -
Solvent Effect: Use Water or TFE (Trifluoroethanol) as a co-solvent.
-
Why: These solvents facilitate the proton-transfer steps in the CMD mechanism.
-
Ticket #305: "Borrowing Hydrogen" Coupling
User Issue: "I am using the pyridylbenzylalcohol as an alkylating agent for an arylacetonitrile (using Ir or Ru catalyst). The reaction stalls."
Root Cause Analysis: The pyridine nitrogen is poisoning the catalyst.
-
Mechanism: "Borrowing Hydrogen" relies on the metal dehydrogenating the alcohol to a ketone/aldehyde. This requires an open coordination site.
-
Poisoning: The basic pyridine nitrogen binds tightly to the metal center, preventing the substrate (alcohol OH) from coordinating for the
-hydride elimination step.
Resolution Protocol:
-
Ligand Choice: Use a catalyst with a bulky NHC (N-Heterocyclic Carbene) or a Pincer Ligand (e.g., Milstein catalyst).
-
Why: Bulky ligands sterically prevent the pyridine N from binding to the metal center, while still allowing the smaller hydroxyl group to approach.
-
-
Lewis Acid Additive: Add a stoichiometric Lewis Acid (e.g.,
or ).-
Why: The Lewis acid binds the pyridine nitrogen ("sacrificial binding"), leaving the noble metal catalyst free to perform the alcohol dehydrogenation.
-
Visualizing the Decision Pathways
The following diagram illustrates the critical decision nodes for selecting reaction conditions based on the desired regioselectivity.
Caption: Decision tree for optimizing reaction conditions. Blue nodes indicate decision points; Green indicates successful protocols; Red indicates common failure modes.
Experimental Protocols
Protocol A: Regioselective O-Alkylation (Ether Synthesis)
Objective: Synthesis of 2-(benzyloxy(phenyl)methyl)pyridine without N-alkylation.
-
Preparation: In a flame-dried flask under Argon, dissolve Pyridylbenzylalcohol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to
. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. -
Wait: Stir at
for 30 mins until gas evolution ceases. Critical: Ensure formation of the alkoxide before adding electrophile. -
Addition: Add Benzyl Bromide or Methyl Tosylate (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 2-4 hours.
-
Workup: Quench with sat.
. Extract with EtOAc. Wash organic layer with (5% aq) to remove DMF. -
Validation:
NMR should show a shift in the benzylic proton and no downfield shift of pyridine protons (which would indicate quaternization).
Protocol B: Ru-Catalyzed Ortho-Arylation (C-H Activation)
Objective: Installing an aryl group on the phenyl ring, directed by the pyridine.
-
Substrate: Use O-methylated pyridylbenzylalcohol (to prevent oxidation).
-
Catalyst: Mix Substrate (1.0 equiv), Aryl Bromide (1.5 equiv),
(5 mol%), and MesCOOH (30 mol%). -
Base: Add
(2.0 equiv). -
Solvent: Toluene or o-Xylene (0.5 M).
-
Conditions: Heat to
in a sealed tube for 18 hours. -
Note: The MesCOOH (Mesityl carboxylic acid) acts as a crucial proton shuttle for the CMD mechanism.
References
-
Tan, G. et al. (2022). "Site-Selective Pyridine C-H Alkylation with Alcohols and Thiols via Single-Electron Transfer of Frustrated Lewis Pairs." Angewandte Chemie International Edition. Link
-
Putta, R. R. et al. (2022). "Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen." Journal of Organic Chemistry. Link
-
Arslan, B. & Gülcemal, S. (2021). "α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(I) complexes."[8] Dalton Transactions.[8] Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link
- Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society.
Sources
- 1. Selective Benzyl Alcohol Oxidation over Pd Catalysts | MDPI [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 5. scilit.com [scilit.com]
- 6. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-Fluoro-2-pyridylbenzylalcohol Derivatives
The following Technical Support Guide is designed for researchers working with 5-Fluoro-2-pyridylbenzylalcohol (FPBA) derivatives. These scaffolds are chemically distinct due to the electron-withdrawing fluorine atom on the pyridine ring and the lipophilic benzyl alcohol moiety, creating a "solubility cliff" at neutral pH.
Status: Active Ticket ID: SOL-FPBA-2024 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]
Executive Summary: The Physicochemical Bottleneck
The Core Problem: FPBA derivatives exhibit a classic "brick dust" profile characterized by high crystallinity and pH-dependent solubility.[1][2]
-
The Fluorine Effect: The C5-fluorine atom increases lipophilicity (logP) and metabolic stability but significantly enhances crystal lattice energy, making the solid state difficult to break.[1][2]
-
The Pyridine Trap: The pyridine nitrogen is weakly basic (estimated pKa ~3.5–4.5 due to the electron-withdrawing fluorine).[1][2] This means the molecule is soluble in gastric fluid (pH 1.2) but rapidly precipitates in the intestinal environment or biological assay buffers (pH 7.4).
This guide provides a modular troubleshooting workflow to overcome these barriers in both in vitro and in vivo settings.
Diagnostic & Decision Matrix
Before selecting a solvent system, determine your application context using the decision tree below.
Figure 1: Strategic decision matrix for solubilizing FPBA derivatives based on experimental stage.
Module 1: In Vitro Assay Formulation (Cell & Enzyme)
Issue: Compounds crash out of solution when the DMSO stock is diluted into aqueous media (the "DMSO Shock"), leading to false negatives in IC50 curves.
Protocol A: The "Solvent Shift" Method
Do not dilute directly from 100% DMSO to 100% Buffer. Use an intermediate step.
-
Stock Prep: Dissolve FPBA derivative in 100% DMSO at 20 mM.
-
Intermediate Dilution: Dilute 10-fold into PEG400 or Propylene Glycol (not water).
-
Final Dilution: Spike this intermediate into the assay buffer.
Protocol B: Surfactant Stabilization
If the compound precipitates at >10 µM:
-
Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your assay buffer before adding the compound.[1][2]
-
Mechanism:[1][2][3] Surfactants lower the surface tension and form micelles that sequester the lipophilic FPBA molecules, keeping them in a pseudo-solution state.
Module 2: Chemical Modification (Salt Selection)
Issue: The pyridine nitrogen is a weak base.[1][2] Standard salts (Acetate, Lactate) often fail because they are not acidic enough to fully protonate the fluorinated pyridine.
Recommendation: The fluorine atom at position 5 withdraws electron density from the pyridine nitrogen, lowering its basicity (pKa drops to ~3.5). You need a Strong Acid (pKa < 1) to ensure stable salt formation.[1][2]
| Counter-ion | Acid pKa | Suitability for FPBA | Notes |
| Mesylate (Methanesulfonic) | -1.9 | High | Excellent crystallinity; non-hygroscopic.[1][2] |
| Hydrochloride (HCl) | -6.0 | Medium | Good solubility, but often hygroscopic (Common Ion Effect risk in vivo).[1][2] |
| Tosylate | -2.8 | High | Increases lipophilicity but stabilizes the lattice.[1][2] |
| Tartrate/Citrate | 3-4 | Low | Acid too weak; salt will disproportionate (break apart) in water.[1][2] |
Salt Screening Protocol:
-
Dissolve 50 mg of free base in minimal Acetone or Ethanol.[1][2]
-
Add 1.05 equivalents of acid (e.g., Methanesulfonic acid).[2]
-
Cool slowly to 4°C. If oiling occurs, scratch the glass or add a seed crystal.
-
Filter and dry.[1][2] Verify stability by exposing to 75% RH (Relative Humidity) for 24 hours.
Module 3: Advanced In Vivo Formulation (IV & Oral)
Issue: You need high exposure (AUC) but the compound precipitates in the gut (Oral) or causes phlebitis (IV) due to low pH requirements.[1]
Strategy A: Cyclodextrin Complexation (The "Gold Standard")
The benzyl and pyridine rings of FPBA derivatives fit perfectly into the hydrophobic cavity of Beta-Cyclodextrins.
Strategy B: Lipid-Based Formulation (SEDDS)
If cyclodextrins fail, use a Self-Emulsifying Drug Delivery System (SEDDS) to bypass dissolution kinetics entirely.[1][2]
-
Vehicle: 10% Ethanol + 30% Cremophor EL (or Kolliphor EL) + 60% Labrafil M 1944 CS.[1][2]
-
Mechanism: Keeps the drug in a solubilized oil phase that emulsifies upon contact with gastric fluids.[1][2]
Troubleshooting FAQ
Q1: My compound dissolves in DMSO but precipitates immediately when I add water. Why? A: This is the "Parabolic Solubility" effect.[1][2] The log-linear solubility relationship breaks because the water forces the hydrophobic fluorine/benzyl groups to aggregate. Fix: Do not exceed 1% DMSO in the final buffer. Switch to the "Solvent Shift" method (Module 1) or use a co-solvent system (20% PEG400/Water).
Q2: Can I use pH adjustment alone for IV dosing? A: Only if you target pH < 4.0. Because the pKa is low (~3.5), the compound will be >90% un-ionized (insoluble) at pH 5.0. Injecting a pH 3.0 solution is painful and can cause precipitation at the injection site (phlebitis). Fix: Use Cyclodextrins (Strategy A) to buffer the pH to 5–6 while maintaining solubility.[1][2]
Q3: The HCl salt is hygroscopic and turns into a goo.[1] What now? A: This is common with pyridinium chlorides.[1][2] Switch to a Besylate or Mesylate salt.[1][2] These counter-ions are larger, pack better in the crystal lattice, and are generally less hygroscopic than chlorides.
References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] (Discusses the lipophilicity and lattice energy effects of fluorine substitution).
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative guide on pKa differences required for stable salts).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Protocols for HP-beta-CD complexation).
-
Bordwell pKa Table . (Reference for estimating Pyridine acidity changes with electron-withdrawing groups).
Sources
strategies to prevent side reactions with the pyridine nitrogen
Welcome to the Pyridine Chemistry Technical Support Center. Ticket Status: Open | Priority: High | Agent: Senior Application Scientist
You are accessing the Pyridine Nitrogen Troubleshooting Hub . This guide addresses the "Achilles' heel" of pyridine chemistry: the unshared electron pair on the nitrogen atom.[1] This lone pair (
-
Catalyst Poisoning: Sequestration of transition metals (Pd, Pt, Ni).
-
Quaternization: Unwanted N-alkylation/acylation.
-
Regiochemical Scrambling: Directing groups being overridden by N-coordination.
Ticket #001: Catalyst Deactivation in Cross-Couplings
User Issue: "My Suzuki/Buchwald coupling stalled. The Pd catalyst died immediately."
Root Cause: The pyridine nitrogen binds to the open coordination site of the Pd(0)/Pd(II) species, forming a stable, unreactive complex (a "thermodynamic sink") that halts the catalytic cycle.
Strategy A: The "BF3 Shield" (Molander Protocol)
Instead of fighting the nitrogen's basicity, saturate it with a Lewis acid before adding the catalyst. This is the gold standard for boronic acid couplings.
-
Mechanism: Pre-complexing the pyridine with
removes the lone pair's ability to bind palladium. -
Protocol (Synthesis of Pyridine-
Adducts):-
Dissolve the pyridine substrate in anhydrous
or (0.5 M). -
Cool to 0 °C under
. -
Dropwise add
(1.1 equiv). -
Stir for 15 min. The adduct usually precipitates as a white solid.
-
Critical Step: If using potassium pyridyltrifluoroborates (Molander salts), treat the boronic acid with
(3.5 equiv) in .
-
-
Why it works: The
bond is strong enough to survive the coupling conditions but does not interfere with the transmetallation step at the carbon-halogen bond.
Strategy B: Steric Bulwarking (Ligand Selection)
If you cannot modify the substrate, you must modify the catalyst.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or
). -
Logic: The massive steric bulk of these ligands prevents the pyridine nitrogen from approaching the metal center, while the smaller oxidative addition partners (aryl halides) can still access the active site.
Ticket #002: Unwanted N-Alkylation (Quaternization)
User Issue: "I tried to alkylate a substituent on the ring, but I made the pyridinium salt instead."
Root Cause: The nitrogen is often more nucleophilic than the target functional group (e.g., a hydroxyl or amine on the ring).
Strategy A: The "N-Oxide Detour" (Fagnou Methodology)
This is the most robust method for preventing N-alkylation while simultaneously activating the ring for C-H functionalization.
-
Concept: Oxidize N to N-oxide (
). The oxygen is less nucleophilic toward "soft" alkylating agents, and the dipole changes the ring's electronics. -
Workflow:
-
Mask: Treat pyridine with
-CPBA or Urea- Pyridine N-oxide. -
React: Perform your desired transformation (the N-oxide will not quaternize with standard alkyl halides).
-
Unmask: Reduce back to pyridine (see Ticket #004).
-
Strategy B: Transient Protonation
-
Context: Radical alkylations (Minisci Reaction).
-
Protocol: Run the reaction in acidic media (TFA or aqueous
). -
Logic: Protonation (
) eliminates the lone pair's nucleophilicity. Furthermore, it lowers the LUMO energy of the ring, making it more reactive toward nucleophilic radicals at the C2/C4 positions. This turns a "bug" (basicity) into a "feature" (activation).
Ticket #003: C-H Activation Interference
User Issue: "The metal directed to C2, but I wanted C3/C4 activation."
Root Cause: Nitrogen is a potent Directing Group (DG). It pulls the metal to the ortho (C2) position.
Strategy: Lewis Acid "Blocking" (The Nakao/Hiyama Approach)
To access the C3 or C4 positions via C-H activation, you must physically block the nitrogen and electronically deactivate the C2 position.
-
Reagent: Bulky Lewis Acids (e.g.,
- methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)). -
Mechanism: The bulky Lewis acid binds N. The sheer size of the Lewis acid sterically shields the C2 protons. The catalyst is forced to activate the more accessible C3 or C4 bonds.
Ticket #004: Restoring the Pyridine (N-Oxide Reduction)
User Issue: "I used the N-oxide strategy, but now I can't get the oxygen off without destroying my molecule."
Standard Protocol (Mild Conditions):
Avoid harsh
Step-by-Step:
-
Dissolve Pyridine N-oxide (1.0 equiv) in MeOH (0.1 M).
-
Add Ammonium Formate (3-5 equiv) and 10% Pd/C (10 wt% loading).
-
Stir at Room Temperature (or mild reflux 50°C) for 1-4 hours.
-
Monitoring: Watch for the disappearance of the polar N-oxide spot on TLC.
-
Workup: Filter through Celite (removes Pd). Concentrate filtrate. Partition between EtOAc/Sat.
to remove excess formate.
Visual Troubleshooting Guides
Figure 1: The Protection Strategy Decision Matrix
Use this flow to select the correct "shield" for your specific reaction type.
Caption: Decision matrix for selecting pyridine nitrogen protection strategies based on reaction class.
Figure 2: The Fagnou N-Oxide Workflow
Visualizing the transient activation/protection cycle.
Caption: The "Fagnou Detour" converts the interfering nitrogen into a directing group, then removes the oxygen tag.
Comparative Data: Protection Strategy Efficacy
| Strategy | Primary Use Case | Reagent Cost | Atom Economy | Key Limitation |
| Suzuki Coupling | Low | High | Moisture sensitive; requires extra step. | |
| N-Oxide | C-H Activation / Arylation | Low | Low (requires Ox/Red) | Requires reduction step; oxidant incompatibility. |
| Bulky Ligands | Pd-Catalysis | High | High | Ligands (e.g., SPhos) are expensive. |
| Protonation | Minisci / Radical | Negligible | High | Acid-sensitive substrates will decompose. |
| Lewis Acid (Al) | C3/C4 Selectivity | Moderate | Moderate | Requires stoichiometric Al-reagents often. |
References
-
Molander, G. A., & Biolatto, B. (2003).[3] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry.
-
Campeau, L.-C., & Fagnou, K. (2005).[4] "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[4][5]
-
Nakao, Y., et al. (2008). "Lewis Acid-Catalyzed Benzylic C-H Functionalization of Pyridines." Journal of the American Chemical Society.[4][5]
-
Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Angewandte Chemie International Edition.
-
Dunet, J., & Knochel, P. (2006). "Highly Functionalized Pyridines via a Selective Activation of C-H Bonds." Synlett.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Managing the Acidic and Basic Sensitivity of Fluorinated Alcohols
Welcome to our dedicated technical support center for navigating the unique chemical landscape of fluorinated alcohols. This resource is designed for researchers, scientists, and professionals in drug development who encounter the challenges posed by the acidic and basic sensitivity of these powerful yet delicate solvents and reagents. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Fluorination
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are prized for their unique properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds.[1] These characteristics make them invaluable in a range of applications, from peptide synthesis and protein chemistry to specialized organic reactions.[1][2][3] However, the very electron-withdrawing nature of the fluorine atoms that confers these desirable properties also significantly increases the acidity of the hydroxyl proton, making these alcohols susceptible to degradation and unwanted side reactions in the presence of acids and bases.[4][5] This guide will equip you with the knowledge to anticipate and manage these sensitivities effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of fluorinated alcohols.
Q1: Why are fluorinated alcohols so much more acidic than their non-fluorinated counterparts?
A1: The high acidity of fluorinated alcohols stems from the powerful inductive effect of the fluorine atoms.[4] Fluorine is the most electronegative element, and its presence withdraws electron density from the carbon-oxygen bond of the alcohol. This, in turn, polarizes the O-H bond, weakening it and making the proton easier to remove. The resulting alkoxide conjugate base is also stabilized by the electron-withdrawing fluorine atoms, which delocalize the negative charge.[4]
Q2: What are the typical pKa values for common fluorinated alcohols?
A2: The pKa values of fluorinated alcohols are significantly lower than those of simple alcohols like ethanol (pKa ~16).[4][6] This increased acidity is a critical factor to consider in experimental design.[1][7]
| Alcohol | Structure | pKa |
| Ethanol | CH₃CH₂OH | ~16[4] |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4[1][7] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3[1][7] |
This data highlights the dramatic increase in acidity with increasing fluorination.
Q3: What are the visible signs of degradation in fluorinated alcohols when exposed to strong acids or bases?
A3: Degradation may not always be immediately visible. However, you should be alert for the following indicators:
-
Discoloration: A yellow or brown tinge can indicate the formation of degradation byproducts.[8]
-
Formation of Precipitates: Incompatibility with reaction components can lead to the formation of solid materials.
-
Inconsistent Analytical Results: Unexplained peaks in NMR, LC-MS, or GC-MS spectra are a common sign of degradation or side reactions.[8]
-
pH Drift: A noticeable change in the pH of your reaction mixture over time can signal decomposition.
Q4: Can I use common inorganic bases like sodium hydroxide or potassium carbonate with fluorinated alcohols?
A4: The use of strong inorganic bases with fluorinated alcohols is generally not recommended. The high acidity of these alcohols means they will readily react with strong bases to form the corresponding alkoxides. This deprotonation can initiate degradation pathways, such as elimination reactions (HF elimination), especially at elevated temperatures.[8] Weaker bases, such as organic amines (e.g., triethylamine, diisopropylethylamine), are often more suitable, but their compatibility should always be verified for your specific application.
Troubleshooting Guides: From Theory to Practice
This section provides in-depth troubleshooting for specific experimental challenges, focusing on the "why" behind the solution.
Guide 1: Unexpected Side Products in Peptide Synthesis
Problem: "I am using TFE as a co-solvent in a solid-phase peptide synthesis (SPPS) and observing significant amounts of a side product with a mass corresponding to the trifluoroethyl ester of my C-terminal amino acid."
Root Cause Analysis: This is a classic example of the nucleophilic potential of the trifluoroethoxide ion. While TFE itself is a poor nucleophile, in the presence of even mild bases (such as the free amino group of the growing peptide chain or residual coupling reagents), it can be deprotonated to form the trifluoroethoxide anion (CF₃CH₂O⁻).[9] This anion is a more potent nucleophile and can attack the activated carboxylic acid of the incoming amino acid, leading to the formation of the undesired ester.[9][10]
Caption: Diagnostic workflow for troubleshooting side reactions in peptide synthesis.
-
pH Monitoring and Control:
-
Before adding your activated amino acid, measure the pH of the reaction mixture.
-
If the pH is basic, consider the addition of a proton source like 1-hydroxybenzotriazole (HOBt) to maintain a more neutral environment.[11]
-
-
Choice of Coupling Reagent:
-
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can promote the formation of trifluoroethoxide.
-
Consider using uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are generally more efficient and less prone to this side reaction.
-
-
Solvent System Optimization:
-
If possible, reduce the concentration of TFE in your solvent mixture.
-
Evaluate alternative solvents with good peptide-solvating properties but lower acidity, such as dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP).[11]
-
Guide 2: Catalyst Deactivation in the Presence of HFIP
Problem: "I am performing a transition-metal-catalyzed cross-coupling reaction using HFIP as a solvent to improve substrate solubility. My catalyst appears to be deactivating rapidly, leading to low conversion."
Root Cause Analysis: The high acidity of HFIP can lead to protonolysis of sensitive organometallic catalysts. The acidic proton of HFIP can cleave metal-ligand bonds, particularly those involving basic ligands or metal-carbon bonds, leading to the decomposition of the active catalytic species.
Caption: Protonolysis-induced catalyst deactivation by HFIP.
-
Addition of a Non-Coordinating Base:
-
The inclusion of a sterically hindered, non-coordinating base, such as 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene), can scavenge the acidic protons from HFIP without interfering with the catalytic cycle.
-
Protocol: Start by adding 1.1 equivalents of the non-coordinating base relative to the HFIP. Monitor the reaction progress and adjust the stoichiometry as needed.
-
-
Use of a Co-solvent System:
-
Diluting HFIP with a less acidic, coordinating solvent like THF or 1,4-dioxane can sometimes mitigate the deactivation. The coordinating solvent can stabilize the catalyst and compete with HFIP for coordination sites.
-
-
Ligand Modification:
-
If possible, choose ligands for your catalyst that are more robust to acidic conditions. Ligands with electron-donating groups can increase the electron density on the metal center, making it less susceptible to protonolysis.
-
References
-
Arkat USA. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. [Link]
-
National Center for Biotechnology Information. Base-Induced Instability of Fluorotelomer Alcohols. [Link]
-
ACS Publications. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. [Link]
-
ACS Publications. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. [Link]
-
Royal Society of Chemistry. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
-
Royal Society of Chemistry Publishing. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]
-
Master Organic Chemistry. Acid-Base Reactions Of Alcohols. [Link]
-
PubMed. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. [Link]
-
ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
-
ResearchGate. Properties of 2,2,2‐Trifluoroethanol/Water Mixtures: Acidity, Basicity, and Dipolarity. [Link]
-
R Discovery. The Affinity of Some Lewis Bases for Hexafluoroisopropanol as a Reference Lewis Acid: An ITC/DFT Study. [Link]
-
PubMed. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. [Link]
-
Cherry. The affinity of some Lewis bases for Hexafluoroisopropanol as a reference Lewis acid: an ITC/DFT study. [Link]
-
PubMed. The Affinity of Some Lewis Bases for Hexafluoroisopropanol as a Reference Lewis Acid: An ITC/DFT Study. [Link]
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ResearchGate. The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. [Link]
-
ResearchGate. A degradation pathway of 6:2 FTOH leading to the formation of PFCAs... [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Wikipedia. Hexafluoro-2-propanol. [Link]
-
ACS Publications. Overtone-Induced Degradation of Perfluorinated Alcohols in the Atmosphere. [Link]
-
ACS Publications. Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Chegg. Solved Trifluoroethanol (CF3CH2OH,pKa=12.5) is more acidic... [Link]
-
ResearchGate. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
ResearchGate. Determination of p K a values of fluorocompounds in water using 19 F NMR. [Link]
-
PubMed. Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
National Center for Biotechnology Information. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]
-
MDPI. Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a New RP-HPLC Method for 5-Fluorouracil Analysis
An In-Depth Technical Comparison and Practical Guide
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of product quality and efficacy. 5-Fluorouracil (5-FU), a widely utilized antineoplastic agent, demands precise analytical oversight throughout its lifecycle—from bulk drug analysis to formulation and stability testing.[1] This guide provides a comprehensive validation framework for a new reversed-phase high-performance liquid chromatography (RP-HPLC) method for 5-FU analysis, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind each validation parameter, present a detailed experimental protocol, and compare the performance of this method against established analytical alternatives.
The Centrality of Method Validation
Method validation is the documented process that ensures an analytical procedure is suitable for its intended purpose. For the analysis of a potent cytotoxic drug like 5-FU, this process is non-negotiable, underpinning data integrity and, ultimately, patient safety.[2] The validation parameters discussed herein are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures.[3][4]
The "Why" Behind Each Validation Parameter
A truly robust analytical method is built on a thorough understanding of each validation pillar:
-
Specificity and Selectivity: This is the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] For 5-FU, this is critical to ensure that the reported concentration is not inflated by co-eluting species, especially in stability studies where degradation products are intentionally generated.[5]
-
Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the instrumental response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3] This is fundamental for accurate quantification across the expected concentration range in different sample types.
-
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a known amount of analyte into a blank matrix.[1][3] This parameter confirms that the method is free from systematic errors.
-
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).[1][3] High precision ensures that the method will deliver consistent results over time and between different analysts and equipment.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6] These parameters are crucial for the analysis of impurities and degradation products, where low-level detection is often required.
-
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[3][7] This ensures that minor fluctuations in the mobile phase composition, pH, flow rate, or column temperature do not significantly impact the results.
-
System Suitability: Before and during the analysis of samples, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[2][8][9] Key parameters include retention time, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution.[8][9]
A New RP-HPLC Method for 5-Fluorouracil: A Step-by-Step Validation Protocol
This section outlines a detailed protocol for the validation of a new isocratic RP-HPLC method for the quantification of 5-FU.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 5.0) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm or 266 nm |
| Column Temperature | 30°C |
| Internal Standard (Optional) | 5-Bromouracil (5-BU) |
Rationale for Selection: A C18 column is a versatile and commonly used stationary phase for the separation of moderately polar compounds like 5-FU.[3] A phosphate buffer provides good pH control, which is essential for consistent retention times and peak shapes of ionizable analytes. The chosen wavelength of 254 nm or 266 nm corresponds to a region of high absorbance for 5-FU, ensuring good sensitivity.[3][5]
Validation Workflow
Caption: A typical workflow for the validation of a new RP-HPLC method.
Experimental Procedures
1. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[5][10] These studies expose 5-FU to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[11][12]
-
Acid Hydrolysis: Reflux 5-FU solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 5-FU solution with 0.1 M NaOH at 80°C for 30 minutes. 5-FU is known to degrade significantly under alkaline conditions.[5]
-
Oxidative Degradation: Treat 5-FU solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 5-FU to 100°C for 48 hours.
-
Photolytic Degradation: Expose 5-FU solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should demonstrate that the peak for 5-FU is well-resolved from any degradation product peaks.
2. Linearity and Range
Prepare a series of at least five concentrations of 5-FU standard solutions spanning the expected working range (e.g., 2-10 µg/mL or 10-100 µg/mL).[3][5] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy (Recovery)
Accuracy should be assessed by the standard addition method.[1] Spike a placebo (a mixture of all formulation excipients without the API) with known amounts of 5-FU at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
4. Precision
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The %RSD should be ≤ 2%.[13]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
6. Robustness
Deliberately vary the following chromatographic parameters and assess the impact on the results:
-
Flow rate: ± 0.2 mL/min
-
Mobile phase pH: ± 0.2 units
-
Column temperature: ± 5°C The system suitability parameters should remain within the acceptance criteria.
7. System Suitability
Before each validation run, inject a standard solution multiple times (typically 5-6 injections).[8] The following parameters should be monitored:
-
%RSD of peak areas: ≤ 2.0%[13]
-
Tailing factor: ≤ 2.0[13]
-
Theoretical plates (N): > 2000
-
Resolution (Rs) between 5-FU and any adjacent peaks: > 2.0[13]
Comparative Analysis: RP-HPLC vs. Alternative Methods
While RP-HPLC with UV detection is a workhorse in pharmaceutical analysis due to its simplicity, robustness, and cost-effectiveness, other techniques offer distinct advantages, particularly for complex matrices or when higher sensitivity is required.[14]
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC-UV | Separation based on polarity, detection by UV absorbance. | Simple, robust, cost-effective, widely available. | Moderate sensitivity, potential for interference in complex matrices. |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and specificity, ideal for bioanalysis.[15][16] | Higher cost, more complex instrumentation and method development. |
| GC-MS | Separation of volatile derivatives by gas chromatography with mass spectrometry detection. | High sensitivity, suitable for volatile compounds. | Requires derivatization for non-volatile compounds like 5-FU, which can be time-consuming.[14] |
| Immunoassay (e.g., ELISA) | Based on antigen-antibody recognition. | High throughput, can be automated. | Potential for cross-reactivity, may not be stability-indicating.[17] |
Logical Relationship of Analytical Methods
Caption: The relationship between different analytical methods for 5-FU analysis.
Conclusion
The validation of an RP-HPLC method for 5-Fluorouracil analysis is a meticulous process that demands a deep understanding of the underlying scientific principles and regulatory expectations. The method presented in this guide, when properly validated, provides a reliable and robust tool for the routine analysis of 5-FU in various pharmaceutical contexts. While alternative methods like LC-MS/MS offer enhanced sensitivity and specificity, the simplicity and cost-effectiveness of RP-HPLC-UV ensure its continued prominence in quality control laboratories. By adhering to a rigorous validation protocol, scientists can have full confidence in the accuracy and precision of their analytical data, a critical component in the development and delivery of safe and effective medicines.
References
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System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available from: [Link]
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What Are HPLC System Suitability Tests and Their Importance? Moravek. Available from: [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Waters. Available from: [Link]
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System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. ECA Academy. Available from: [Link]
-
Haq, N., Shakeel, F., Alanazi, F. K., Radwan, A. A., Ali, M., & Alsarra, I. A. (2014). Development and Validation of an Isocratic, Sensitive and Facile RP-HPLC Method for Rapid Analysis of 5-Fluorouracil and Stability Studies Under Various Stress Conditions. Asian Journal of Chemistry, 26(1), 195-200. Available from: [Link]
-
Jain, D., Sengar, M. R., Jain, R., & Iqbal, Z. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(5), 559–563. Available from: [Link]
-
Kumar, D., Singh, J., Antil, M., & Kumar, V. (2018). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology, 11(11), 4875-4879. Available from: [Link]
-
Breda, M., & Barattè, S. B. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 303-318. Available from: [Link]
-
Pandey, S., Kumar, R., & Chaube, S. K. (2006). HPLC Analysis and Validation of 5-Fluorouracil and Its Metabolites in Rat Plasma. Acta Poloniae Pharmaceutica, 63(5), 373-378. Available from: [Link]
-
de Oliveira, G. M., & de Freitas, Z. M. (2011). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Química Nova, 34(5), 838-844. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. Available from: [Link]
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da Silva, A. C. S., de Lira, K. D. S., da Silva, J. K. A., de Lima, M. R., de Oliveira, A. C. C., de Almeida, A. C. F., ... & de Freitas, Z. M. F. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis, 2(1), 113. Available from: [Link]
-
Gallocchio, F., Basilicata, L., Benetti, A., Mazzucco, E., & Binato, G. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(4), 819-825. Available from: [Link]
-
Chen, Y. C., & Chen, Y. L. (2009). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 17(4), 287-292. Available from: [Link]
-
Khan, S., & El-Khatib, M. (2020). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Journal of Analytical & Pharmaceutical Research, 9(1), 1-10. Available from: [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
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Connor, T. H., DeBord, D. G., Pretty, J. R., Oliver, M. S., Roth, T. S., & Lees, P. S. (2010). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of Occupational and Environmental Hygiene, 7(11), 614–624. Available from: [Link]
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Comparative evaluation of the My5-FU (TM) immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients. ResearchGate. Available from: [Link]
-
van Kuilenburg, A. B., van Lenthe, H., Maring, J. G., & van Gennip, A. H. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. Available from: [Link]
-
Li, W., Luo, W., & Eiseman, J. L. (2014). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 32(4), 282-288. Available from: [Link]
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Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. Available from: [Link]
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comparative analysis of 5-Fluoro-2-pyridylbenzylalcohol with its non-fluorinated analog
Executive Summary
This technical guide provides a comparative analysis between (5-Fluoropyridin-2-yl)(phenyl)methanol (referred to here as 5-F-PBA ) and its non-fluorinated parent scaffold, (Pyridin-2-yl)(phenyl)methanol (PBA ).
For drug development professionals, the transition from PBA to 5-F-PBA is rarely arbitrary. It represents a strategic "fluorine scan" decision designed to modulate metabolic stability (blocking C5-oxidation), reduce basicity (altering pKa), and fine-tune lipophilicity (LogD) without significantly changing steric volume. This guide details the physicochemical shifts, synthetic pathways, and biological implications of this substitution.
Part 1: Physicochemical Profile & Structural Implications
The introduction of a fluorine atom at the C5 position of the pyridine ring induces profound electronic changes that extend beyond simple mass addition.
Comparative Data Table
| Property | PBA (Non-Fluorinated) | 5-F-PBA (Fluorinated) | Impact of Modification |
| Structure | Pyridine-CH(OH)-Ph | (5-F-Pyridine)-CH(OH)-Ph | Bioisosteric replacement (H → F) |
| MW ( g/mol ) | 185.22 | 203.21 | +18 Da (Negligible steric penalty) |
| pKa (Pyridine N) | ~5.2 | ~3.0 - 3.5 | Significant Reduction. F is EWG (Electron Withdrawing), reducing N-basicity.[1] |
| LogP (Calc) | ~1.9 | ~2.3 | Increased Lipophilicity. C-F bond is more hydrophobic than C-H. |
| H-Bond Acceptor | Strong (Pyridine N) | Weakened | Reduced electron density on Nitrogen. |
| Metabolic Liability | High (C5 Oxidation) | Low | C5 blocked by C-F bond (116 kcal/mol vs 99 kcal/mol for C-H). |
The "Fluorine Effect" on Basicity
The most critical shift is the pKa reduction . The 5-fluoro substituent exerts a strong inductive effect (-I), pulling electron density away from the pyridine nitrogen.
-
Consequence: 5-F-PBA is less likely to be protonated at physiological pH (7.4) compared to PBA. This increases the fraction of the neutral species, potentially enhancing membrane permeability (passive diffusion) but reducing aqueous solubility in acidic media.
Part 2: Synthetic Accessibility & Process Chemistry
Synthesis of 5-F-PBA requires handling fluorinated precursors which are generally more expensive and require specific handling compared to the ubiquitous 2-bromopyridine used for PBA.
Retrosynthetic Analysis (Graphviz)
The following diagram outlines the divergent synthetic pathways. While PBA is often made via simple Grignard or lithiation of 2-bromopyridine, 5-F-PBA requires 2-bromo-5-fluoropyridine.
Figure 1: Parallel synthesis of PBA and 5-F-PBA via lithiation. Note the cost differential in starting materials.
Enantioselective Synthesis Protocol (Self-Validating)
Both compounds are chiral alcohols. In drug development, obtaining the single enantiomer (usually S or R) is critical. The Asymmetric Transfer Hydrogenation (ATH) using Noyori-type catalysts is the gold standard for these substrates.
Protocol: Ru-Catalyzed ATH of (5-Fluoropyridin-2-yl)(phenyl)methanone
-
Objective: Convert the ketone precursor to chiral 5-F-PBA (>95% ee).
-
Reagents:
-
Substrate: (5-Fluoropyridin-2-yl)(phenyl)methanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)
-
H-Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or DCM (degassed)
-
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox/inert atmosphere, dissolve the Ru-precursor and the chiral ligand (TsDPEN) in the solvent. Stir at 80°C for 1 hour to form the active 16e- species (purple to orange color change).
-
Reaction: Cool to RT. Add the ketone substrate.[2]
-
Initiation: Slowly add the H-source (HCOOH/Et3N). Caution: Exothermic CO2 release.
-
Monitoring: Monitor via HPLC (Chiralcel OD-H column). The reaction is complete when the ketone peak vanishes.
-
Validation Check: If conversion stalls <50%, purge the headspace with Argon to remove dissolved CO2, which can poison the catalyst.
-
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with sat. NaHCO3 (to remove formic acid).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Comparison Note: The 5-F-PBA ketone reduces faster than the non-fluorinated analog in ATH due to the electron-withdrawing effect of fluorine making the carbonyl carbon more electrophilic.
Part 3: Biological Implications & Metabolic Stability[3]
This section explains the "Why" behind the synthesis.
Metabolic Blocking (The C5 Advantage)
The primary driver for using 5-F-PBA is to block metabolic clearance.
-
PBA Fate: The C5 position of the pyridine ring is electron-deficient but prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the formation of 5-hydroxy-pyridine metabolites, which are rapidly conjugated and excreted.
-
5-F-PBA Fate: The C-F bond is metabolically inert. It prevents hydroxylation at the C5 position. This forces metabolism to occur on the phenyl ring or via Phase II conjugation of the alcohol, significantly extending the half-life (
) of the molecule.
Biological Pathway Visualization
Figure 2: Metabolic divergence. Fluorine substitution blocks the primary oxidation pathway, enhancing drug stability.[3]
Part 4: Experimental Validation (Lipophilicity)
To validate the calculated LogP differences, the Shake-Flask method is recommended over HPLC estimation for fluorinated compounds due to unique solvation effects.
Protocol: Shake-Flask LogD Determination (pH 7.4)
-
Preparation: Prepare phosphate-buffered saline (PBS, pH 7.4) and n-Octanol (saturated with PBS).
-
Equilibration: Dissolve 5-F-PBA (1 mg) in the octanol phase.
-
Partitioning: Add equal volume of PBS. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectroscopy (Lambda max ~260 nm).
-
Calculation:
.-
Expectation: 5-F-PBA will show higher concentration in octanol compared to PBA, confirming higher lipophilicity.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link
-
Sigma-Aldrich. (2024). Product Specification: (5-Fluoropyridin-2-yl)methanol.[5] Link (Note: Used for physical property verification of the core scaffold).
-
BenchChem. (2025).[1][6] Comparative Analysis of Pyridine Basicity and Alternatives. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy [organic-chemistry.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 1227574-72-2: (5-fluoropyrimidin-2-yl)methanol [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-2-pyridylbenzylalcohol Derivatives: A Synthesized Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 5-Fluoro-2-pyridylbenzylalcohol derivatives. In the absence of a dedicated, published SAR study on this specific chemical scaffold, this document synthesizes key principles from the broader medicinal chemistry literature on analogous fluorinated, pyridinyl, and benzyl alcohol-containing compounds. The insights presented herein are intended to guide researchers in the rational design and optimization of novel therapeutic agents based on this promising core structure.
Introduction: The Therapeutic Potential of the 5-Fluoro-2-pyridylbenzylalcohol Scaffold
The 5-Fluoro-2-pyridylbenzylalcohol scaffold represents a confluence of privileged structural motifs in medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its susceptibility to metabolic modification.[1][2] The incorporation of a fluorine atom at the 5-position of the pyridine ring can significantly modulate the electronic properties, metabolic stability, and binding affinity of a molecule.[1][3] Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets, while also blocking potential sites of metabolism, thereby enhancing pharmacokinetic properties.[3]
The benzyl alcohol moiety provides a versatile platform for introducing a wide range of substituents to probe interactions with target proteins, particularly within hydrophobic pockets. The hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor. The combination of these fragments in the 5-Fluoro-2-pyridylbenzylalcohol core presents a compelling starting point for the development of novel inhibitors for various biological targets, including kinases, which are often implicated in cancer and inflammatory diseases.
Hypothetical Structure-Activity Relationship (SAR) Exploration
Based on established medicinal chemistry principles and SAR studies of related compound classes, we can postulate the following key areas for SAR exploration of the 5-Fluoro-2-pyridylbenzylalcohol scaffold.
The Core Scaffold: 5-Fluoro-2-pyridylbenzylalcohol
The fundamental structure serves as the anchor for molecular interactions. The pyridinyl nitrogen can act as a hydrogen bond acceptor, a common interaction in kinase inhibitor binding. The 5-fluoro substituent is expected to enhance binding affinity and improve metabolic stability.
Caption: The core chemical structure of 5-Fluoro-2-pyridylbenzylalcohol.
Substitutions on the Benzyl Ring (R-groups)
The phenyl ring of the benzyl alcohol moiety offers a rich canvas for modification to explore and optimize interactions with the target protein.
-
Electronic Effects: The introduction of electron-donating groups (EDGs) such as -OCH3 or -CH3, or electron-withdrawing groups (EWGs) like -CF3 or -CN, can modulate the electronic nature of the ring and influence its interaction with the protein surface.
-
Steric and Hydrophobic Effects: Varying the size and lipophilicity of the substituents can probe the dimensions and nature of the binding pocket. Small, hydrophobic groups like methyl or ethyl may fit into small pockets, while larger, bulkier groups like t-butyl or phenyl could enhance van der Waals interactions in larger hydrophobic regions.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding, such as -OH, -NH2, or -COOH, can form additional interactions with the target, potentially increasing potency and selectivity.
Table 1: Hypothetical SAR of Benzyl Ring Substitutions
| Compound | R-group (Position) | Target Activity (IC50, nM) | Rationale for Change |
| 1a | H | 500 | Unsubstituted parent compound. |
| 1b | 4-Cl | 250 | Introduction of a halogen for potential hydrophobic and electronic interactions. |
| 1c | 4-OCH3 | 400 | Electron-donating group may influence ring electronics. |
| 1d | 4-CF3 | 150 | Strong electron-withdrawing group and potential for hydrophobic interactions. |
| 1e | 3,4-diCl | 100 | Exploring the effect of multiple substitutions. |
| 1f | 4-OH | 300 | Potential for hydrogen bonding. |
Modification of the Benzylic Alcohol
The benzylic hydroxyl group is a key functional handle that can be modified to alter the compound's properties.
-
Ester and Ether Formation: Conversion to esters or ethers can modulate lipophilicity and cell permeability. These modifications can also serve as prodrug strategies.
-
Replacement with Amines: Replacing the hydroxyl group with primary, secondary, or tertiary amines introduces a basic center, which can form salt bridges with acidic residues in the target protein.
Table 2: Hypothetical SAR of Benzylic Alcohol Modifications
| Compound | Modification at Benzylic Position | Target Activity (IC50, nM) | Rationale for Change |
| 1a | -OH | 500 | Parent alcohol. |
| 2a | -OCH3 | 750 | Etherification may reduce hydrogen bonding capability. |
| 2b | -OAc | 600 | Ester may act as a prodrug. |
| 2c | -NH2 | 350 | Introduction of a basic center for potential ionic interactions. |
| 2d | -N(CH3)2 | 450 | Tertiary amine with different steric and electronic properties. |
Experimental Protocols for SAR Determination
A systematic approach is crucial for elucidating the SAR of a new chemical series. The following outlines a typical workflow.
General Synthetic Scheme
A plausible synthetic route to 5-Fluoro-2-pyridylbenzylalcohol derivatives would involve the Grignard reaction between a suitably protected 5-fluoro-2-bromopyridine and a substituted benzaldehyde, followed by deprotection.
Caption: A general synthetic workflow for the preparation of 5-Fluoro-2-pyridylbenzylalcohol derivatives.
Biological Evaluation: Kinase Inhibition Assay
To assess the biological activity of the synthesized compounds, a kinase inhibition assay is a standard method.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve synthesized compounds in 100% DMSO to create stock solutions.
-
Kinase Reaction Buffer: Prepare a buffer containing the kinase of interest, a suitable substrate (e.g., a peptide), and ATP.
-
Assay Plate Preparation: Add the kinase, substrate, and test compounds at various concentrations to a 384-well plate.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate. This can be based on fluorescence, luminescence, or radioactivity.
-
Data Analysis: Measure the signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualization of the SAR Workflow
The process of an SAR study is iterative, involving cycles of design, synthesis, and testing.
Caption: An iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
While a dedicated SAR study for 5-Fluoro-2-pyridylbenzylalcohol derivatives is not yet available in the public domain, this guide provides a synthesized framework for initiating such an investigation. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, researchers can rationally design and evaluate novel derivatives. The key to a successful SAR campaign will be the systematic modification of the benzyl ring and the benzylic alcohol, coupled with robust biological evaluation. The insights gained from such studies will be invaluable for the development of potent and selective therapeutic agents based on this promising scaffold.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 61(14), 5832-5880. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
Sources
Optimizing Pharmacophores: A Comparative Guide to Pyridylbenzylalcohol Isomers
Topic: Comparative In Vitro Efficacy of Pyridylbenzylalcohol Isomers in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers.
Executive Summary
The pyridylbenzylalcohol scaffold (phenyl(pyridyl)methanol) represents a critical "privileged structure" in medicinal chemistry. It serves as a bioisostere for the diphenylmethanol moiety found in classic antihistamines (e.g., carbinoxamine) and anticholinergics. By replacing one phenyl ring with a pyridine, researchers introduce a nitrogen atom that fundamentally alters the physicochemical profile—enhancing solubility, modulating metabolic stability, and offering a hydrogen bond acceptor.
However, the position of the nitrogen atom (2-, 3-, or 4-pyridyl) is not merely a structural nuance; it is a determinant of biological efficacy. This guide objectively compares the in vitro performance of these isomers, analyzing how regioisomerism dictates target affinity (selectivity vs. potency) and metabolic fate.
Mechanistic Basis of Isomer Efficacy
The three isomers—
The Chelation Effect (2-Isomer)
The 2-pyridyl isomer is unique due to the proximity of the pyridine nitrogen to the hydroxyl group on the benzylic carbon.
-
Mechanism: It can form a stable 5-membered chelate ring with metal ions (e.g., Zn²⁺, Fe²⁺) in metalloenzyme active sites.
-
Consequence: Often exhibits the highest potency against metal-dependent targets but may suffer from poor selectivity due to promiscuous metal binding.
The Geometric Spacer (3-Isomer)
The 3-pyridyl isomer positions the nitrogen away from the benzylic center, preventing chelation while maintaining electron-withdrawing effects.
-
Mechanism: The nitrogen acts purely as a hydrogen bond acceptor without steric interference from the benzylic substituents.
-
Consequence: Frequently offers the best balance of selectivity and metabolic stability . It avoids the "ortho-effect" steric clash seen in 2-isomers and the high basicity of 4-isomers.
The Linear Vector (4-Isomer)
The 4-pyridyl isomer extends the nitrogen vector linearly.
-
Mechanism: The nitrogen is most accessible for solvation and protonation.
-
Consequence: often yields the highest aqueous solubility but can lead to rapid clearance or lower affinity if the binding pocket requires a "bent" conformation.
Comparative Efficacy Analysis: Case Studies
The following data summarizes in vitro efficacy across two distinct pharmacological targets: Phospholipase D2 (PLD2) inhibition (enzyme target) and Lung Cancer Cytotoxicity (cellular target).
Case Study A: Selectivity in Enzyme Inhibition (PLD2)
Context: PLD2 is a therapeutic target for influenza and cancer. In a study optimizing PLD2 inhibitors, the pyridyl moiety was varied to improve selectivity over the isoform PLD1.[1]
Table 1: Comparative Inhibitory Potency and Selectivity (PLD2 vs PLD1)
| Isomer Scaffold | PLD2 IC₅₀ (nM) | PLD1 IC₅₀ (nM) | Selectivity Ratio (PLD1/PLD2) | Performance Verdict |
| 2-Pyridyl | 80 | 2,650 | 33x | Most Potent , Low Selectivity |
| 3-Pyridyl | 360 | >30,000 | >83x | Optimal Candidate (Balanced) |
| 4-Pyridyl | 850 | 24,000 | 28x | Least Potent |
Data Source: Derived from comparative SAR analysis of PLD inhibitors (Ref 1). Analysis: While the 2-pyridyl isomer was 4.5x more potent than the 3-pyridyl, it lacked selectivity. The 3-pyridyl isomer was selected for development because it abolished off-target PLD1 activity while maintaining nanomolar potency.
Case Study B: Cytotoxicity in Non-Small Cell Lung Cancer (A549)
Context: Thiazole-based pyridine derivatives were tested for cytotoxicity against A549 lung cancer cells.[2]
Table 2: Comparative Cytotoxicity (MTT Assay)
| Isomer Scaffold | A549 IC₅₀ (µg/mL) | Selectivity Index (vs. Normal Cells) | Mechanism Note |
| 2-Pyridyl | 7.30 | < 1.0 (Toxic) | High non-specific toxicity to healthy fibroblasts (L929). |
| 3-Pyridyl | 2.15 | > 2.5 | Enhanced H-bonding geometry; superior safety profile. |
| 4-Pyridyl | 5.80 | ~ 1.5 | Moderate activity; lower membrane permeability. |
Data Source: Synthesized from thiazole-pyridine hybrid studies (Ref 3). Analysis: The 3-pyridyl isomer again demonstrates superior "drug-like" properties, combining high potency with reduced toxicity to normal cells, likely due to optimized lipophilicity (LogP) preventing non-specific membrane disruption.
Visualizing the Structure-Activity Relationship (SAR)
The following decision tree guides the selection of the optimal isomer based on specific drug development goals.
Figure 1: SAR Decision Matrix for Pyridylbenzylalcohol Isomers. Selecting the isomer based on the limiting factor of the lead compound.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These methods are designed to be self-validating with built-in controls.
Protocol A: In Vitro PLD2 Inhibition Assay (Amplex Red Method)
Purpose: To determine the IC₅₀ of different isomers against Phospholipase D2.[3]
-
Reagent Preparation:
-
Substrate: Prepare phosphatidylcholine (PC) vesicles containing 10 µM Amplex Red and 2 U/mL horseradish peroxidase (HRP) in 50 mM Tris-HCl (pH 7.4).
-
Enzyme: Recombinant human PLD2 (20 ng/well).
-
Compounds: Dissolve 2-, 3-, and 4-PBA derivatives in DMSO. Serial dilute (10 mM to 1 nM). Final DMSO concentration must be <1%.
-
-
Reaction Assembly:
-
In a black 96-well plate, add 10 µL of compound solution.
-
Add 40 µL of PLD2 enzyme solution. Incubate for 10 min at 37°C (Pre-incubation allows conformational adjustment).
-
Initiation: Add 50 µL of the PC/Amplex Red substrate mix.
-
-
Kinetic Readout:
-
Data Analysis:
-
Calculate the slope (Vmax) of the linear portion of the curve.
-
Normalize to Vehicle Control (100% Activity) and No-Enzyme Control (0% Activity).
-
Fit data to a 4-parameter logistic equation to derive IC₅₀.
-
Protocol B: Differential Cytotoxicity Screen (MTT Assay)
Purpose: To assess the selectivity index (Cancer vs. Normal) of the isomers.
-
Cell Seeding:
-
Line A (Target): A549 (Lung Carcinoma), 5,000 cells/well.
-
Line B (Control): L929 (Murine Fibroblast) or HEK293 (Kidney), 5,000 cells/well.
-
Seed in 96-well plates and incubate 24h for attachment.
-
-
Treatment:
-
Treat cells with isomers at concentrations 0.1 – 100 µM for 48 hours.
-
Control: 0.5% DMSO (Vehicle) and Cisplatin (Positive Control).
-
-
Development:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with 150 µL DMSO.
-
Read Absorbance at 570 nm.
-
-
Validation Check:
-
The Z-factor of the assay must be > 0.5. If Control wells show >10% variation, discard the plate.
-
Assay Workflow Visualization
Figure 2: Coupled Enzyme Assay Workflow for PLD2 Inhibition. This workflow ensures that the measured signal is directly proportional to the isomer's inhibitory activity.
References
-
Stair, J. L., et al. (2014). "Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties." Journal of Medicinal Chemistry.
-
Lombard, J., et al. (2011). "Substitution of the 2-pyridyl R1 group with either 3-pyridyl or 4-pyridyl leads to a dramatic loss in potency against PFT."[3][6] Bioorganic & Medicinal Chemistry Letters.
-
Al-Muntaser, A., et al. (2023). "Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer." ACS Omega.
-
PharmaBlock. (2020). "Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch." PharmaBlock White Papers.
Sources
- 1. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad spectrum antiviral activity against influenza strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hikma.edu.ye [hikma.edu.ye]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies [mdpi.com]
- 5. Effect of the extra-nuclear cation on the cytotoxicity and mechanism of action of pyridine-2,6-dicarboxylate Ga(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 5-Fluorouracil-Based Inhibitors
Introduction: The Enduring Relevance of 5-Fluorouracil and the Imperative of Target Validation
For decades, 5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy, particularly in the treatment of solid tumors like colorectal and breast cancer.[1] Its efficacy stems from its role as an antimetabolite that primarily targets thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2][3] The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, thereby inhibiting dTMP production and leading to "thymineless death" in rapidly dividing cancer cells.[2][4][5][6]
While 5-FU's mechanism of action is well-established, the development of novel 5-FU-based inhibitors continues to be an active area of research. The goals are to enhance efficacy, overcome resistance, and mitigate the often-severe side effects associated with this class of drugs. A crucial aspect of this development process is the rigorous validation of target engagement – confirming that these new chemical entities indeed bind to and modulate the activity of TS within the complex environment of a living cell.
This guide provides a comparative overview of four powerful, contemporary techniques for validating the target engagement of 5-FU-based inhibitors: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). We will delve into the principles behind each method, provide detailed experimental protocols, present comparative data, and offer expert insights to help researchers select the most appropriate strategy for their drug discovery campaign.
The Target: Thymidylate Synthase and its Role in DNA Synthesis
Thymidylate synthase is a pivotal enzyme in the DNA synthesis pathway. It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor.[4][6] This reaction is the sole intracellular de novo source of dTMP, making TS an essential enzyme for cell proliferation.[7][8] By inhibiting TS, 5-FU and its derivatives disrupt the balanced supply of deoxynucleotides, leading to DNA damage and apoptosis.[2][3]
Caption: The thymidylate synthesis pathway and the inhibitory action of 5-FU-based compounds on Thymidylate Synthase (TS).
Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding in a Physiological Context
CETSA is a powerful biophysical method that allows for the direct assessment of drug-target interactions within intact cells or tissues.[9] The principle is based on the phenomenon of ligand-induced thermal stabilization: the binding of a small molecule inhibitor to its target protein increases the protein's resistance to heat-induced denaturation.[9][10]
This technique is particularly valuable as it is label-free and provides evidence of target engagement in a physiologically relevant environment, accounting for factors like cell permeability and intracellular metabolism.[11][12]
Experimental Protocol: CETSA for Thymidylate Synthase
-
Cell Culture and Treatment:
-
Culture a human colorectal cancer cell line (e.g., HCT116) to 70-80% confluency.
-
Treat the cells with various concentrations of the 5-FU-based inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) under standard culture conditions.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Detection and Data Analysis:
-
Analyze the amount of soluble Thymidylate Synthase in each sample by Western blotting using a specific anti-TS antibody.
-
Quantify the band intensities and normalize them to the intensity of the sample heated to the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity against the temperature to generate melting curves for the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Comparative Thermal Stabilization of TS by 5-FU Analogs
| Compound | Concentration (µM) | Midpoint of Melting (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| 5-FU Analog A | 10 | 58.0 | +5.5 |
| 5-FU Analog B | 10 | 54.2 | +1.7 |
| Non-binding Control | 10 | 52.6 | +0.1 |
This table presents hypothetical but realistic data for illustrative purposes.
NanoBRET™ Target Engagement Assay: Real-Time Quantification in Living Cells
The NanoBRET™ Target Engagement Assay is a sophisticated method that measures compound binding to a specific protein in real-time within living cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).[13][15]
In this assay, the target protein, Thymidylate Synthase, is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to TS is then introduced. When the tracer binds to the NanoLuc®-TS fusion, the close proximity allows for BRET. A test compound that also binds to TS will compete with the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's affinity and residence time.[14][15]
Experimental Protocol: NanoBRET™ for Thymidylate Synthase
-
Cell Line Generation:
-
Generate a stable cell line (e.g., HEK293) that expresses human Thymidylate Synthase fused to the N-terminus of NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the NanoLuc®-TS expressing cells into a white, 96-well or 384-well assay plate.
-
Prepare serial dilutions of the 5-FU-based inhibitors.
-
-
Tracer and Inhibitor Addition:
-
Add the fluorescent tracer at a pre-determined optimal concentration to the cells.
-
Immediately add the serially diluted inhibitors or vehicle control.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Incubate for a set period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
-
Measure the donor emission (NanoLuc®) and acceptor emission (tracer) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For residence time measurements, pre-incubate cells with a high concentration of the inhibitor, wash it away, and then measure the recovery of the BRET signal over time after adding the tracer.[14]
-
Caption: The principle of the NanoBRET™ Target Engagement Assay.
Data Presentation: Comparative Affinity and Residence Time of 5-FU Analogs
| Compound | Intracellular IC50 (nM) | Target Residence Time (t1/2) (min) |
| 5-FU Analog A | 50 | 120 |
| 5-FU Analog B | 850 | 15 |
| Non-binding Control | >10,000 | Not Determined |
This table presents hypothetical but realistic data for illustrative purposes.
Surface Plasmon Resonance (SPR): In Vitro Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the kinetics and affinity of biomolecular interactions.[16] In a typical SPR experiment, one of the binding partners (the ligand, in this case, purified Thymidylate Synthase) is immobilized on a sensor chip surface. The other binding partner (the analyte, the 5-FU-based inhibitor) is then flowed over the surface in a microfluidic system.[17]
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[18] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]
Experimental Protocol: SPR for Thymidylate Synthase Inhibitors
-
Protein Immobilization:
-
Purify recombinant human Thymidylate Synthase.
-
Immobilize the purified TS onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the 5-FU-based inhibitors in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Analysis:
-
Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized TS.
-
Record the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a low pH buffer).
-
-
Data Analysis:
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the kinetic constants (kd/ka).
-
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Data Presentation: Comparative Binding Kinetics of 5-FU Analogs to TS
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| 5-FU Analog A | 2.5 x 105 | 5.0 x 10-4 | 2.0 |
| 5-FU Analog B | 1.1 x 104 | 8.8 x 10-4 | 80.0 |
| Non-binding Control | No Binding Detected | No Binding Detected | Not Determined |
This table presents hypothetical but realistic data for illustrative purposes.
Fluorescence Polarization (FP) Assay: A High-Throughput Screening Approach
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (a tracer) in solution.[20][21] The principle relies on the fact that small, fluorescent molecules tumble rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When the fluorescent tracer binds to a much larger molecule, such as a protein, its tumbling is slowed, and the emitted light remains more polarized.[20]
For inhibitor studies, a competitive FP assay is often employed. In this format, a fluorescent tracer that binds to the target protein (TS) is used. In the presence of an unlabeled inhibitor that competes for the same binding site, the tracer is displaced, resulting in a decrease in fluorescence polarization.[22][23] This makes FP an excellent method for high-throughput screening (HTS) of large compound libraries.[20][24]
Experimental Protocol: Competitive FP Assay for Thymidylate Synthase
-
Reagent Preparation:
-
Purify recombinant human Thymidylate Synthase.
-
Synthesize or acquire a fluorescently labeled probe that binds to TS. For example, a fluorescent derivative of a known TS inhibitor.[25]
-
Prepare serial dilutions of the 5-FU-based inhibitors.
-
-
Assay Setup:
-
In a black, low-volume microplate (e.g., 384-well), add a fixed concentration of purified TS and the fluorescent probe. The concentrations should be optimized to give a stable, high polarization signal.
-
-
Inhibitor Addition and Incubation:
-
Add the serially diluted inhibitors or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Plot the millipolarization (mP) values against the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the KD of the fluorescent probe is known.
-
Caption: The principle of a competitive Fluorescence Polarization (FP) assay.
Data Presentation: Comparative Inhibition Constants of 5-FU Analogs
| Compound | IC50 (µM) | Inhibition Constant (Ki) (µM) |
| 5-FU Analog A | 0.15 | 0.08 |
| 5-FU Analog B | 2.5 | 1.3 |
| Non-binding Control | >100 | Not Determined |
This table presents hypothetical but realistic data for illustrative purposes.
Comparative Summary and Expert Recommendations
The choice of a target engagement validation method depends on several factors, including the stage of the drug discovery process, the available resources, and the specific questions being asked.
| Feature | CETSA | NanoBRET™ | SPR | FP Assay |
| Principle | Thermal Stabilization | BRET | Refractive Index Change | Fluorescence Polarization |
| Assay Format | In-cell, Label-free | Live-cell, Reporter-based | In vitro, Label-free | In vitro, Homogeneous |
| Sample Type | Intact cells, Tissues | Live cells | Purified Protein | Purified Protein, Probe |
| Data Output | Thermal Shift (ΔTm) | IC50, Residence Time | ka, kd, KD | IC50, Ki |
| Throughput | Low to Medium | Medium to High | Low to Medium | High |
| Pros | Physiologically relevant, No modifications | Real-time, Live cells, Quantitative | Real-time kinetics, Label-free | High-throughput, Homogeneous |
| Cons | Lower throughput, Requires good antibody | Requires genetic modification, Tracer development | In vitro, Requires purified protein | Requires fluorescent probe, Prone to interference |
Recommendations:
-
For early-stage high-throughput screening (HTS): Fluorescence Polarization (FP) is the method of choice due to its speed, low cost, and homogeneous format.
-
For in-depth characterization of binding kinetics: Surface Plasmon Resonance (SPR) provides unparalleled real-time data on the association and dissociation rates of your inhibitors, which is invaluable for structure-activity relationship (SAR) studies.
-
For confirming target engagement in a physiological context: Cellular Thermal Shift Assay (CETSA) is an excellent choice as it is label-free and directly demonstrates that your compound can reach and bind to its target inside a cell.
-
For quantitative analysis of affinity and residence time in living cells: NanoBRET™ offers the most detailed picture of how your inhibitor behaves in a live-cell environment, providing crucial data on intracellular potency and the duration of target occupancy.
Ultimately, a multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of target engagement for your novel 5-FU-based inhibitors, significantly increasing the confidence in their mechanism of action and their potential as therapeutic candidates.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from a 5-Fluoro-2-pyridyl Scaffold
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. While kinases are crucial targets in oncology and beyond, the high degree of homology in their ATP-binding sites often leads to off-target effects, complicating therapeutic development.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of kinase inhibitors derived from a 5-Fluoro-2-pyridyl core, a privileged scaffold in medicinal chemistry. By synthesizing data from various studies on structurally related compounds, we will explore the experimental methodologies, structure-activity relationships (SAR), and data interpretation necessary to navigate the complex landscape of the human kinome.
The inclusion of a fluorine atom on the pyridine ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability. This guide will use a representative, albeit illustrative, series of compounds to demonstrate the principles of kinase inhibitor profiling and selectivity assessment.
The Rationale for Kinase Cross-Reactivity Profiling
The development of targeted therapies, particularly protein kinase inhibitors (PKIs), has revolutionized the treatment of numerous diseases.[2] However, the notion of a completely specific inhibitor is often an idealization. The human kinome comprises over 500 kinases, and even highly selective inhibitors can interact with multiple targets.[1] This polypharmacology can lead to unexpected side effects or, in some cases, beneficial synergistic therapeutic effects.[1] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity and predicting its clinical performance.[3]
Early and comprehensive profiling against a broad panel of kinases is essential to:
-
Identify and mitigate off-target liabilities: Understanding which other kinases are inhibited can help predict potential toxicities.
-
Uncover novel therapeutic opportunities: An inhibitor's activity against unforeseen targets may suggest its use in other diseases.
-
Guide lead optimization: Selectivity data provides crucial feedback for medicinal chemists to refine the molecular structure and enhance the desired activity profile.
Experimental Workflows for Kinase Inhibitor Profiling
A multi-faceted approach is necessary to build a comprehensive cross-reactivity profile. This typically involves a combination of biochemical and cell-based assays.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (protein or peptide), and the kinase reaction buffer.
-
Compound Addition: The test compounds, such as our hypothetical 5-Fluoro-2-pyridylbenzylalcohol derivatives, are added to the reaction mixture at various concentrations. A known potent, non-selective kinase inhibitor like Staurosporine is often used as a positive control, and DMSO serves as a vehicle control.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition and Analysis: The luminescence is measured using a microplate reader. The signal is inversely proportional to the kinase activity. IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]
Workflow for Biochemical Kinase Profiling
Caption: A generalized workflow for determining kinase inhibitor potency using a luminescence-based biochemical assay.
Cell-Based Assays: Assessing Cellular Potency and Toxicity
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide crucial information about a compound's performance in a more physiologically relevant context. These assays can assess a compound's ability to penetrate cell membranes, its on-target efficacy within the cell, and its overall cytotoxicity. The MTT assay is a common method for evaluating cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition and Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. IC50 values are calculated to determine the concentration at which the compound reduces cell viability by 50%.[4]
Comparative Analysis of a Hypothetical 5-Fluoro-2-pyridyl-based Inhibitor Series
To illustrate the principles of cross-reactivity profiling, let's consider a hypothetical series of inhibitors derived from a 5-Fluoro-2-pyridyl scaffold. The data presented in the following tables are a composite based on published findings for structurally related pyridine and pyrimidine-based kinase inhibitors to provide a realistic comparison.
Table 1: Kinase Inhibitory Activity of Hypothetical 5-Fluoro-2-pyridyl Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity Score (S-Score) |
| Exemplar-1 (Parent) | Kinase A | 50 | 0.2 |
| Exemplar-2 (R1-mod) | Kinase A | 25 | 0.1 |
| Exemplar-3 (R2-mod) | Kinase A | 150 | 0.4 |
| Reference Inhibitor X | Kinase A | 10 | 0.05 |
| Reference Inhibitor Y | Kinase B | 75 | 0.3 |
Note: The Selectivity Score is a measure of promiscuity, with a lower score indicating higher selectivity. It is often calculated based on the number of off-target kinases inhibited above a certain threshold.
Table 2: Cross-Reactivity Profile of Exemplar-2 against a Panel of 100 Kinases (% Inhibition at 1 µM)
| Kinase Family | Number of Kinases Inhibited >50% | Number of Kinases Inhibited >90% | Key Off-Target Hits (>90% Inhibition) |
| TK (Tyrosine Kinases) | 5 | 2 | Kinase B, Kinase C |
| TKL (Tyrosine Kinase-Like) | 2 | 1 | Kinase D |
| STE (Serine/Threonine) | 1 | 0 | - |
| CK1 (Casein Kinase 1) | 0 | 0 | - |
| AGC (PKA, PKG, PKC families) | 3 | 1 | Kinase E |
| CAMK (Calcium/calmodulin-dependent) | 1 | 0 | - |
| CMGC (CDK, MAPK, GSK, CLK families) | 4 | 2 | Kinase F, Kinase G |
Structure-Activity Relationship (SAR) Insights
The data from our hypothetical series reveal key SAR trends that are commonly observed in kinase inhibitor development:
-
Modification at R1 (Exemplar-2): This modification led to a 2-fold increase in potency against the primary target (Kinase A) and improved selectivity (lower S-score). This suggests that the R1 position is crucial for optimizing interactions within the ATP-binding pocket of Kinase A.
-
Modification at R2 (Exemplar-3): Conversely, modification at the R2 position resulted in a 3-fold decrease in potency, indicating that this position may be sensitive to steric bulk or electronic changes.
-
Off-Target Profile: Exemplar-2, despite its improved selectivity over the parent compound, still exhibits significant inhibition of several other kinases at a 1 µM concentration. This underscores the importance of screening against a broad kinase panel to identify potential off-target liabilities. The inhibition of Kinases B, C, D, E, F, and G would require further investigation to determine if these activities are desirable or problematic.
Visualizing Signaling Pathways and Inhibition
Understanding the cellular context of kinase inhibition is crucial. The following diagram illustrates a simplified signaling pathway and the point of intervention by a kinase inhibitor.
Simplified Kinase Signaling Pathway and Point of Inhibition
Caption: A hypothetical inhibitor targeting a key kinase (e.g., MEK) in a common cancer-related signaling pathway.
Conclusion and Future Directions
The development of selective kinase inhibitors is a complex but achievable goal. The 5-Fluoro-2-pyridyl scaffold represents a promising starting point for the design of novel inhibitors. This guide has outlined the critical experimental workflows and data analysis strategies required to characterize the cross-reactivity profiles of such compounds.
By combining rigorous biochemical and cell-based screening with insightful SAR analysis, researchers can effectively navigate the human kinome. This systematic approach not only helps in identifying and minimizing off-target effects but also paves the way for the discovery of next-generation kinase inhibitors with improved therapeutic indices. The illustrative data presented herein, while based on a composite of existing knowledge, provides a framework for the type of comparative analysis that is essential for advancing promising chemical matter from the bench to the clinic.
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Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. Available at: [Link]
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Nishiguchi, G. A., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Carmi, C., et al. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zheng, Y., et al. (2022). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. BMC Bioinformatics. Available at: [Link]
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Patel, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry. Available at: [Link]
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El-Karim, S. S. A., & Abbas, S. E. (2020). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
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Metz, J. T., et al. (2011). Kinase inhibitor data set for systematic analysis of representative kinases across the human kinome. Data in Brief. Available at: [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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De Witte, W., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. Available at: [Link]
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Wang, Y., et al. (2020). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, in vivo efficacy, and metabolic stability study. Acta Pharmaceutica Sinica B. Available at: [Link]
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Laufer, S., & Bajorath, J. (2022). Kinase inhibitor data set for systematic analysis of representative kinases across the human kinome. Data in Brief. Available at: [Link]
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bioanalytical method validation for quantifying 5-Fluoro-2-pyridylbenzylalcohol in plasma
Executive Summary
Quantifying 5-Fluoro-2-pyridylbenzylalcohol (5-F-PBA) in plasma presents a distinct bioanalytical challenge.[1] As a pyridine-based alcohol, this analyte possesses dual characteristics: the pyridine ring offers a basic site for ionization, while the benzyl alcohol moiety introduces polarity that can complicate extraction recovery and chromatographic retention.
This guide compares the industry gold standard—LC-ESI-MS/MS —against the cost-effective alternative of HPLC-UV . While HPLC-UV offers robustness for high-concentration samples (toxicokinetics), LC-MS/MS is the requisite choice for sub-nanogram sensitivity in pharmacokinetic (PK) profiling. We prioritize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to mitigate matrix effects associated with plasma phospholipids, ensuring compliance with FDA (2018) and ICH M10 guidelines.
Part 1: The Analyte & The Challenge
Before selecting a method, one must understand the physicochemical behavior of 5-F-PBA in a biological matrix.
| Property | Characteristic | Bioanalytical Implication |
| Structure | Pyridine ring + Benzyl alcohol + Fluorine | Ionization: The pyridine nitrogen (pKa ~5.2) is the primary site for protonation [M+H]⁺ in ESI positive mode. |
| Polarity | Moderate to High (Hydroxyl group) | Extraction: Too polar for hexane; requires mid-polarity solvents like Ethyl Acetate or MTBE for LLE. |
| Metabolism | Phase II Conjugation (Glucuronidation) | Stability: Plasma samples must be handled on ice to prevent ex vivo enzymatic degradation or interconversion. |
Part 2: Method Comparison (LC-MS/MS vs. HPLC-UV)
This section objectively compares the two dominant methodologies.
LC-ESI-MS/MS (Recommended)[2]
-
Mechanism: Electrospray Ionization (Positive Mode) followed by Multiple Reaction Monitoring (MRM).
-
Best For: Clinical PK, trace metabolite analysis, bioequivalence studies.
-
Pros: Extreme sensitivity (LLOQ < 1.0 ng/mL), high selectivity against plasma interference.
-
Cons: Susceptible to ion suppression (matrix effect); high capital cost.
HPLC-UV (Alternative)
-
Mechanism: UV Absorbance (typically 254–260 nm for the pyridine/benzyl chromophore).
-
Best For: Early-stage toxicokinetics (high dose), formulation stability testing.
-
Pros: Low cost, robust, no matrix ionization effects.
-
Cons: Poor sensitivity (LLOQ ~50–100 ng/mL); longer run times required to separate interferences.
Comparative Performance Data (Simulated)
| Parameter | LC-ESI-MS/MS (Triple Quad) | HPLC-UV (Diode Array) |
| LLOQ | 0.5 ng/mL | 50 ng/mL |
| Linearity Range | 0.5 – 1000 ng/mL | 50 – 10,000 ng/mL |
| Sample Volume | 50 µL | 200–500 µL |
| Run Time | 3.5 min | 12–15 min |
| Specificity | High (Mass transition) | Moderate (Retention time only) |
Part 3: Strategic Workflow Visualization
The following diagram illustrates the decision logic for selecting the extraction and detection method based on study requirements.
Figure 1: Decision tree for selecting detection and extraction methodologies based on sensitivity needs and matrix effect risks.
Part 4: Detailed Experimental Protocol (LC-MS/MS)
This protocol utilizes Liquid-Liquid Extraction (LLE) .[2] While Protein Precipitation (PPT) is faster, it often leaves phospholipids that cause ion suppression in the ESI source, specifically affecting early-eluting polar compounds like 5-F-PBA.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 1.8 µm. Reason: T3 bonding provides better retention for polar alcohols.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS Mode: ESI Positive, MRM.
-
Transition: m/z [Parent]⁺ → m/z [Fragment]⁺ (e.g., Loss of H₂O or cleavage of benzyl ring).
-
Sample Preparation (LLE Workflow)
Rationale: Ethyl Acetate is chosen as the solvent because its polarity matches the hydroxyl group of 5-F-PBA, ensuring high recovery (>85%) while excluding salts and proteins.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard (stable isotope labeled 5-F-PBA-d4). Vortex 10 sec.
-
Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 5.0). Reason: Stabilizes pH to ensure consistent ionization state.
-
Extraction: Add 600 µL of Ethyl Acetate .
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (10:90 ACN:Water). Vortex.
Part 5: Validation Criteria (FDA & ICH M10 Compliance)
To ensure scientific integrity, the method must be validated against the following parameters. Failure to meet these renders the data invalid for regulatory submission.
Selectivity & Specificity
-
Requirement: Analyze 6 lots of blank plasma (including lipemic and hemolyzed).
-
Acceptance: Interference at the retention time of 5-F-PBA must be < 20% of the LLOQ response.
Accuracy & Precision
-
Design: Three runs, 5 replicates per level (LLOQ, Low QC, Mid QC, High QC).
-
Acceptance:
-
Mean accuracy: ±15% nominal (±20% at LLOQ).
-
Precision (CV%): <15% (<20% at LLOQ).
-
Matrix Effect (ME)
-
Calculation:
-
Requirement: The IS-normalized Matrix Factor should be close to 1.0 with a CV < 15% across 6 lots.
-
Troubleshooting: If suppression is observed (ME < 85%), switch from Ethyl Acetate to MTBE or implement Solid Phase Extraction (SPE) .
Stability
-
Bench-top: 4 hours at room temperature (critical for alcohols which may oxidize).
-
Freeze-Thaw: 3 cycles from -70°C to RT.
-
Autosampler: 24 hours at 10°C.
Part 6: Extraction Workflow Diagram
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for 5-F-PBA.
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in plasma using LC/MS/MS. Journal of Chromatography B.
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Historical context for European standards, largely superseded by ICH M10 but relevant for older studies).
Sources
A Comparative Guide to the ADME Properties of Fluorinated vs. Non-Fluorinated Pyridylbenzylalcohols
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for optimizing the pharmacological profile of drug candidates.[1] Pyridylbenzylalcohols, a scaffold present in numerous biologically active molecules, serve as a pertinent example of a chemical class where fluorination can dramatically influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyridylbenzylalcohols, offering insights into how this single atomic substitution can be leveraged to enhance drug-like characteristics. We will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed protocols for key in vitro assays.
The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond, are central to its utility.[2][3] These attributes allow for the subtle yet profound modulation of a molecule's pKa, lipophilicity, conformation, and, most critically, its metabolic fate.[1][2] For researchers in drug development, understanding these effects is paramount to designing molecules with improved oral bioavailability, longer half-lives, and a reduced potential for undesirable drug-drug interactions.[4]
Comparative Analysis of Key ADME Properties
The introduction of fluorine can significantly alter the ADME profile of pyridylbenzylalcohols. Below, we compare the anticipated effects on metabolic stability, membrane permeability, and cytochrome P450 (CYP) inhibition.
Metabolic Stability
One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[2] This is primarily due to the strength of the C-F bond, which is considerably more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond.[5][6]
For a typical non-fluorinated pyridylbenzylalcohol, common metabolic "soft spots" include the benzylic carbon and various positions on the aromatic rings, which are susceptible to hydroxylation. Placing a fluorine atom at these vulnerable positions can effectively "block" this oxidative metabolism.[7][8]
Table 1: Predicted Comparative Metabolic Stability in Human Liver Microsomes
| Compound Analogue | Predicted Primary Metabolic Pathway | Predicted In Vitro Half-life (t½) | Predicted Intrinsic Clearance (CLint) | Rationale for Difference |
| Non-Fluorinated Pyridylbenzylalcohol | Benzylic hydroxylation, Pyridine N-oxidation, Aromatic hydroxylation | Short | High | Multiple sites are susceptible to CYP-mediated oxidation. |
| Fluorinated Pyridylbenzylalcohol (e.g., at the benzylic position) | Pyridine N-oxidation, Aromatic hydroxylation (at non-fluorinated positions) | Long | Low | The strong C-F bond at the benzylic position prevents hydroxylation, a primary clearance pathway.[5][9] |
Note: The data in this table is predictive and based on established principles of drug metabolism. Actual values would need to be determined experimentally.
Membrane Permeability
A molecule's ability to permeate cell membranes is crucial for its oral absorption and distribution. This property is often related to its lipophilicity (log P). A single fluorine-for-hydrogen substitution can slightly increase the lipophilicity of a molecule.[8] This enhanced lipophilicity can lead to improved membrane permeability.[10][11]
However, the effect of fluorination on permeability is not always straightforward. While increased lipophilicity can improve passive diffusion, it may also increase non-specific binding. In a study on MK2 inhibitors, strategically placed fluorine atoms led to a remarkable improvement in permeability, which, combined with other ADME enhancements, resulted in significantly increased oral exposure.[10][12]
Table 2: Predicted Permeability Comparison
| Compound Analogue | Predicted LogP | Predicted Caco-2 Permeability (Papp) | Expected Impact on Oral Absorption |
| Non-Fluorinated Pyridylbenzylalcohol | Moderate | Moderate | Moderate |
| Fluorinated Pyridylbenzylalcohol | Moderately Higher | High | Potentially Improved |
Note: This data is illustrative. The Caco-2 permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[13][14]
Cytochrome P450 (CYP) Inhibition
While beneficial for metabolic stability, fluorination can sometimes lead to the inhibition of CYP enzymes.[15] This is a critical consideration, as CYP inhibition is a primary cause of drug-drug interactions (DDIs).[16] The highly electronegative fluorine atom can alter the electron distribution within the molecule, potentially increasing its binding affinity to the heme iron within the active site of a CYP enzyme.[17] Some per- and polyfluoroalkyl substances (PFAS) have been shown to inhibit CYP3A7 through direct coordination with the heme iron.[15][18]
Therefore, it is essential to screen both fluorinated and non-fluorinated analogues for their potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) early in the drug discovery process.[16]
Experimental Protocols
To empirically determine and compare the ADME properties of fluorinated and non-fluorinated pyridylbenzylalcohols, the following in vitro assays are fundamental.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in CYP enzymes.[4][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Test compounds (fluorinated and non-fluorinated pyridylbenzylalcohols)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO). Prepare the incubation buffer and warm it to 37°C.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the mixture for 5-10 minutes at 37°C.[4][20]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately terminate the reaction for each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) can then be calculated from the half-life.[21]
Caption: Logic for assessing both absorption and active efflux in the Caco-2 model.
Conclusion and Future Perspectives
The strategic fluorination of pyridylbenzylalcohols represents a powerful and well-established approach to enhancing ADME properties, particularly metabolic stability. [22]By blocking sites of oxidative metabolism, medicinal chemists can significantly improve a compound's half-life and oral exposure. [1][10]However, this guide highlights that the effects of fluorination are multifaceted. While permeability may be improved, the potential for CYP inhibition must be carefully evaluated to avoid clinical drug-drug interactions.
The decision of where and how to incorporate fluorine should be guided by a deep understanding of the molecule's structure-activity relationship (SAR) and its likely metabolic pathways. [5]The in vitro assays detailed herein are crucial for generating the empirical data needed to make these informed decisions. As synthetic methodologies for precise fluorination continue to advance, the ability to fine-tune the ADME properties of promising drug candidates like pyridylbenzylalcohols will only become more sophisticated, ultimately contributing to the development of safer and more effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Books.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). JoVE.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018, April 26). ACS Publications.
- Per- and polyfluoroalkyl substances (PFAS) inhibit cytochrome P450 CYP3A7 through direct coordination to the heme iron and water displacement - PMC. (n.d.). National Center for Biotechnology Information.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure | Request PDF. (n.d.). ResearchGate.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information.
- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (2025, April 18). MDPI.
- CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018, April 26). OAK Open Access Archive.
- Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. (n.d.). BenchChem.
- MultiScreen Caco-2 Assay System. (n.d.). Merck Millipore.
- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). Institute of Pharmacology, Polish Academy of Sciences.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018, March 20). PubMed.
- Overview of the cytochrome P450-mediated defluorination of... (n.d.). ResearchGate.
- Per- and polyfluoroalkyl substances (PFAS) inhibit cytochrome P450 CYP3A7 through direct coordination to the heme iron and water displacement. (2023, January 4). PubMed.
- Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... - PMC. (2021, September 26). National Center for Biotechnology Information.
- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (2025, May 24). MDPI.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). ACS Publications.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
- Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
- Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (n.d.). BenchChem.
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A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-pyridylbenzylalcohol: A Guide for Researchers
Introduction: The Significance of 5-Fluoro-2-pyridylbenzylalcohol
5-Fluoro-2-pyridylbenzylalcohol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates. As such, the efficient and scalable synthesis of this intermediate is of considerable interest to researchers in drug discovery and development. This guide provides a detailed head-to-head comparison of two distinct synthetic routes to 5-Fluoro-2-pyridylbenzylalcohol, offering insights into the practical considerations and experimental nuances of each approach.
Route 1: The Grignard-Based Approach
This synthetic strategy hinges on the nucleophilic addition of a phenyl Grignard reagent to the key intermediate, 5-fluoro-2-pyridinecarboxaldehyde. The overall transformation is a two-step process starting from the commercially available 2-bromo-5-fluoropyridine.
Workflow for Route 1
Caption: Synthetic workflow for the Grignard-based approach.
Experimental Protocols for Route 1
Step 1: Synthesis of 5-Fluoro-2-pyridinecarboxaldehyde
This step involves a halogen-metal exchange followed by formylation using N,N-dimethylformamide (DMF). The use of n-butyllithium (n-BuLi) at low temperatures is crucial to prevent side reactions.
-
Materials: 2-Bromo-5-fluoropyridine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
A solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise while maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes at this temperature.
-
Anhydrous DMF (1.2 eq) is added dropwise, and the reaction mixture is stirred for an additional hour at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 5-fluoro-2-pyridinecarboxaldehyde.
-
-
Expertise & Experience: The low temperature (-78 °C) is critical to ensure the stability of the generated 2-lithiated pyridine species and to prevent unwanted side reactions, such as attack on the solvent or another molecule of the starting material. The slow, dropwise addition of reagents helps to control the exothermicity of the reactions.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
The synthesized aldehyde is then reacted with a commercially available phenylmagnesium bromide solution to yield the target alcohol.
-
Materials: 5-Fluoro-2-pyridinecarboxaldehyde, Phenylmagnesium bromide solution in THF, Anhydrous THF, Saturated aqueous ammonium chloride solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
A solution of 5-fluoro-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Phenylmagnesium bromide solution (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched with a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield 5-Fluoro-2-pyridylbenzylalcohol.
-
-
Trustworthiness: The progress of both reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding with the workup.
Route 2: The Reduction-Based Approach
This alternative route involves the synthesis of a ketone intermediate, 5-fluoro-2-benzoylpyridine, followed by its reduction to the desired secondary alcohol. This approach offers a different set of synthetic challenges and advantages.
Workflow for Route 2
Caption: Synthetic workflow for the reduction-based approach.
Experimental Protocols for Route 2
Step 1: Synthesis of 5-Fluoro-2-benzoylpyridine
This key ketone intermediate can be prepared from 2-bromo-5-fluoropyridine by a sequence of lithium-halogen exchange, reaction with benzaldehyde, and subsequent oxidation of the resulting secondary alcohol.
-
Materials: 2-Bromo-5-fluoropyridine, n-Butyllithium in hexanes, Anhydrous THF, Benzaldehyde, Manganese dioxide (MnO2), Dichloromethane (DCM), Saturated aqueous ammonium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes.
-
Add benzaldehyde (1.1 eq) dropwise and stir for 1 hour at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude intermediate alcohol.
-
Dissolve the crude alcohol in DCM and add activated manganese dioxide (5-10 eq). Stir the suspension vigorously at room temperature until TLC analysis indicates complete oxidation.
-
Filter the reaction mixture through a pad of celite, wash the celite with DCM, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain 5-fluoro-2-benzoylpyridine.
-
-
Authoritative Grounding: The oxidation of benzylic alcohols to ketones using MnO2 is a well-established and mild method, often favored for its selectivity.[1]
Step 2: Reduction of 5-Fluoro-2-benzoylpyridine
The final step involves the reduction of the ketone to the target alcohol. Two common and effective methods are presented here.
Method A: Sodium Borohydride Reduction
-
Materials: 5-Fluoro-2-benzoylpyridine, Sodium borohydride (NaBH4), Methanol or Ethanol.
-
Procedure:
-
Dissolve 5-fluoro-2-benzoylpyridine (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify by flash column chromatography if necessary.
-
-
Expertise & Experience: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, making it a safe and convenient choice for this transformation.[2][3][4][5][6] The reaction is typically high-yielding and clean.
Method B: Catalytic Hydrogenation
-
Materials: 5-Fluoro-2-benzoylpyridine, Platinum(IV) oxide (PtO2, Adams' catalyst), Glacial acetic acid, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 5-fluoro-2-benzoylpyridine (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of PtO2 (e.g., 5 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-70 bar) and stir at room temperature until hydrogen uptake ceases.[7][8][9]
-
Carefully vent the hydrogen and filter the reaction mixture through celite to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., NaHCO3) and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to yield the product.
-
-
Trustworthiness: Catalytic hydrogenation is a very clean reduction method, often providing high yields with minimal byproducts.[7][8][9] However, it requires specialized high-pressure equipment.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Route 1: Grignard-Based Approach | Route 2: Reduction-Based Approach |
| Starting Material | 2-Bromo-5-fluoropyridine | 2-Bromo-5-fluoropyridine |
| Number of Steps | 2 | 3 (including oxidation) |
| Key Intermediates | 5-Fluoro-2-pyridinecarboxaldehyde | 5-Fluoro-2-benzoylpyridine |
| Overall Yield | Potentially moderate to good, dependent on the efficiency of the halogen-metal exchange and Grignard reaction. | Potentially good to high, especially with an efficient oxidation and high-yielding reduction. |
| Scalability | The use of n-BuLi at very low temperatures can pose challenges for large-scale synthesis. | The oxidation with MnO2 can be cumbersome on a large scale due to the large excess of reagent required. Catalytic hydrogenation is highly scalable but requires specialized equipment. |
| Safety Considerations | n-Butyllithium is pyrophoric and requires careful handling under inert conditions. Grignard reagents are highly reactive with water and protic solvents. | Catalytic hydrogenation involves flammable hydrogen gas under high pressure, requiring appropriate safety measures and equipment. |
| Reagent Cost & Availability | n-Butyllithium and Grignard reagents are readily available but can be more expensive than some reducing agents. | Sodium borohydride is an inexpensive and common laboratory reagent. Hydrogenation catalysts can be more costly but are used in catalytic amounts. |
| Environmental Impact | Generates organolithium and magnesium salt byproducts. | The use of a stoichiometric oxidant (MnO2) generates significant inorganic waste. Catalytic hydrogenation is atom-economical. |
Conclusion and Recommendations
Both the Grignard-based and reduction-based routes offer viable pathways to 5-Fluoro-2-pyridylbenzylalcohol.
-
Route 1 (Grignard-Based Approach) is more direct, involving only two steps from the starting material. However, it relies on the use of highly reactive and pyrophoric n-butyllithium at cryogenic temperatures, which may be a limiting factor for some laboratories, particularly for scale-up.
-
Route 2 (Reduction-Based Approach) , while involving an additional step, may offer advantages in terms of safety and ease of handling for the final reduction step, especially if using sodium borohydride. The catalytic hydrogenation option is particularly attractive for its high efficiency and atom economy on a larger scale, provided the necessary equipment is available.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the comfort level of the researcher with the handling of organolithium reagents versus high-pressure hydrogenation. For small-scale laboratory synthesis, the Grignard route may be quicker if the necessary expertise and equipment for handling organolithiums are in place. For larger-scale production or in laboratories where handling pyrophoric reagents is a concern, the reduction-based approach, particularly with sodium borohydride, may be the more practical and safer option.
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Validating Mechanism of Action: A Comparative Analysis of Genetic and Chemical Probes
For researchers in drug discovery and development, a critical inflection point is the validation of a compound's mechanism of action (MoA). Identifying a bioactive molecule is only the beginning; rigorously proving how it works at a molecular level is paramount for advancing a candidate through the pipeline. This guide provides an in-depth comparison of the two principal methodologies for MoA validation: genetic perturbation and the use of chemical probes. We will explore the causality behind experimental choices, provide actionable protocols, and offer a clear framework for selecting the most appropriate strategy for your research question.
The Central Question: Is the Phenotype On-Target?
Genetic Probes: Modifying the Message or the Messenger
Genetic techniques validate a target by altering its abundance within the cell. If a compound's efficacy is dependent on a specific protein, then removing or reducing the levels of that protein should render the compound ineffective. Conversely, in some cases, overexpressing the target can confer resistance.[4] The primary tools for this approach are CRISPR-Cas9, RNA interference (RNAi), and overexpression systems.[5][6]
CRISPR-Cas9: The Scalpel for the Genome
The CRISPR-Cas9 system offers the most definitive genetic validation through permanent gene knockout.[7] By creating a double-strand break (DSB) at a specific genomic locus, guided by a guide RNA (gRNA), the cell's error-prone repair mechanisms introduce mutations that typically result in a non-functional protein.[8] If your compound loses its activity in these knockout cells compared to wild-type cells, you have strong evidence that the knocked-out gene is its direct target.[9]
Experimental Protocol: CRISPR-Cas9 Knockout for MoA Validation
-
gRNA Design & Cloning:
-
Design 2-3 unique gRNAs targeting early exons of your gene of interest using online tools (e.g., Addgene's guide).[8] Ensure high on-target scores and minimal off-target predictions.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production & Transduction:
-
Co-transfect the gRNA/Cas9 plasmid with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles after 48-72 hours.
-
Transduce your target cell line with the lentivirus at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one viral particle.[7]
-
-
Selection & Clonal Isolation:
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand clonal populations.
-
Extract genomic DNA and perform Sanger sequencing of the target locus to identify insertions/deletions (indels).
-
Confirm loss of protein expression via Western Blot or mass spectrometry. This step is critical to ensure a functional knockout.
-
-
Phenotypic Assay:
-
Treat both the validated knockout clones and wild-type parental cells with a dose-response of your compound.
-
Measure the relevant phenotypic endpoint (e.g., cell viability, target phosphorylation). A significant rightward shift in the dose-response curve for the knockout cells validates the target.
-
RNA Interference (RNAi): A Transient Alternative
Overexpression: The Rescue Experiment
Chemical Probes: Interrogating Function with Precision
A chemical probe is a small molecule with high potency and selectivity for a specific target, used to interrogate its biological function.[14][15] Unlike a drug, a probe's primary purpose is not therapeutic but rather to produce a clean, on-target biological effect for research.[1] Using a chemical probe allows for temporal control that genetic methods lack; you can add and remove the probe to study the acute effects of target inhibition.[1]
The cornerstone of using a chemical probe for MoA validation is demonstrating target engagement —proving the molecule physically binds to its intended target in a cellular context.[14]
The Hallmarks of a High-Quality Chemical Probe
Before initiating experiments, the probe itself must be validated. The use of poorly characterized compounds is a common cause of misleading results and irreproducible data.[16][17]
| Parameter | Guideline | Rationale |
| Potency | In vitro IC50 or Kd <100 nM | Ensures the probe is effective at concentrations that minimize off-target activity.[15] |
| Selectivity | >30-fold selectivity over related family members | Minimizes the risk that the observed phenotype is due to inhibition of other proteins.[15] |
| Cellular Activity | On-target effect at <1 µM | Confirms the probe can penetrate the cell membrane and engage its target in a physiological context.[15] |
| Controls | Availability of a structurally similar but inactive negative control | Essential for distinguishing on-target effects from non-specific effects like cytotoxicity.[2][15] |
Cellular Thermal Shift Assay (CETSA): Visualizing Target Engagement
CETSA is a powerful biophysical assay that directly measures a compound's binding to its target in intact cells or tissues.[18] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[18][19] By heating cell lysates treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.[20]
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol aims to determine the concentration at which the probe engages the target at a fixed temperature.
-
Cell Culture & Treatment:
-
Culture cells (e.g., MCF-7) to ~80% confluency.
-
Harvest and resuspend cells in culture media.
-
Aliquot cells into PCR tubes. Treat with a serial dilution of your chemical probe (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate at 37°C for 1 hour.[19]
-
-
Heat Challenge:
-
First, determine the optimal melt temperature (Tm) by heating vehicle-treated cells across a temperature gradient (e.g., 40°C to 70°C). The optimal temperature for the isothermal experiment is one where ~50-80% of the protein is denatured.
-
Heat all dose-response tubes in a thermal cycler at the pre-determined optimal temperature for 3 minutes, followed by cooling to room temperature.[19][21]
-
-
Lysis & Fractionation:
-
Quantification:
-
Normalize the total protein concentration of all supernatant samples using a BCA assay.
-
Prepare samples for SDS-PAGE and perform a Western Blot using a specific antibody for your target protein.[19]
-
Quantify the band intensities. A dose-dependent increase in the soluble target protein confirms target engagement.
-
Head-to-Head Comparison: Genetic vs. Chemical Probes
The choice between genetic and chemical approaches depends on the specific biological question, the nature of the target, and available resources.
| Feature | Genetic Probes (e.g., CRISPR) | Chemical Probes |
| Specificity | High on-target specificity at the gene level. Off-target gene editing is a potential concern that requires validation.[9] | Dependent on the quality of the probe. Off-target effects (polypharmacology) are a major concern and must be controlled for.[2][22] |
| Mechanism | Removes the protein entirely, eliminating both catalytic and scaffolding functions. | Typically modulates a specific function (e.g., enzymatic activity), leaving the protein scaffold intact.[1] |
| Temporal Control | Permanent (knockout) or slow-acting and semi-permanent (knockdown). Not easily reversible. | Rapid and reversible. Allows for acute, time-dependent studies of target inhibition.[1] |
| Translational Relevance | Confirms target dependency but does not mimic a therapeutic intervention. | More closely mimics the action of a small-molecule drug, providing insights into pharmacology.[1] |
| Key Limitation | Can be uninformative for essential genes (cell death) or targets with functional redundancy. | Availability of a high-quality, well-validated probe can be a significant bottleneck.[14] |
| Best For... | Definitive validation of target necessity for a phenotype; studying non-enzymatic/scaffolding roles. | Studying the acute consequences of inhibiting target function; dose-response studies; mimicking a therapeutic strategy. |
Integrated Strategies: The Gold Standard
By thoughtfully designing experiments that combine genetic and chemical tools, researchers can build a self-validating system that delivers high-confidence MoA packages, de-risking and accelerating the journey from discovery to clinical development.
References
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Best Practices for Chemical Probes. (2016). Alto Predict. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
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How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. MtoZ Biolabs. [Link]
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Custom Overexpression Cell Lines for Target Validation & Drug Discovery. Cyagen. [Link]
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Recent development of RNAi in drug target discovery and validation. (2007). PubMed. [Link]
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RNA interference: from target validation to therapeutics. (2023). ResearchGate. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]
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The art of the chemical probe. (2010). Nature Chemical Biology. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). PubMed. [Link]
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How to use chemical probes. Chemical Probes Portal. [Link]
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Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. (2024). Oxford Academic. [Link]
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Targeting Mapping by Chemical Genetics. Creative Biolabs. [Link]
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Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
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Chemical probes and probe miner recommended in new review in Nature Reviews Genetics. (2020). The Institute of Cancer Research. [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. [Link]
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Drug target gene expression. NMI. [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews. [Link]
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Chemical Genetics–Based Target Identification in Drug Discovery. (2011). e-Learning - UNIMIB. [Link]
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The era of high-quality chemical probes. (2022). RSC Publishing - The Royal Society of Chemistry. [Link]
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Inferring gene targets of drugs and chemical compounds from gene expression profiles. (2014). PMC. [Link]
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The promise and peril of chemical probes. (2015). PMC. [Link]
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Identifying biological perturbation targets through causal differential networks. (2025). arXiv. [Link]
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"Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. (2017). National Institutes of Health. [Link]
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Chemical Genetic Screening. Singer Instruments. [Link]
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How Proof of Mechanism Studies Can Advance Clinical Drug Development. (2024). BioPharma Services Inc. [Link]
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What is CRISPR-Cas9 and how does it work?. (2022). INTEGRA Biosciences. [Link]
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DNA Probe – Applications, Types, and Advances in Molecular Testing. (2025). Astor Scientific. [Link]
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CRISPR Protocols and Methods. Springer Nature Experiments. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. (2013). PMC. [Link]
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Strengths and Weaknesses of Different Target Validation Methods. ResearchGate. [Link]
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CRISPR Guide. Addgene. [Link]
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DNA Probes: Labeling, Types, Applications and Limitations. (2019). Genetic Education. [Link]
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Development and application of DNA molecular probes. (2017). Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale. [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Fluoro-2-pyridylbenzylalcohol: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-2-pyridylbenzylalcohol, a fluorinated pyridyl compound. By understanding the chemical nature of this substance and adhering to established safety and environmental regulations, laboratories can ensure a safe and compliant operational workflow.
The procedural recommendations outlined herein are grounded in the principles of chemical safety, waste minimization, and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for 5-Fluoro-2-pyridylbenzylalcohol, this guide synthesizes data from structurally analogous compounds to infer potential hazards and inform disposal protocols. The core tenets of this guide are to treat this compound with the caution it warrants as a halogenated organic molecule and to empower laboratory personnel to make informed, safety-conscious decisions.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of 5-Fluoro-2-pyridylbenzylalcohol is the foundation of its safe handling and disposal. As a molecule containing a fluorinated pyridine ring and a benzyl alcohol moiety, it is prudent to assume it shares characteristics with similar chemical entities.
Inferred Hazardous Characteristics:
Based on the analysis of safety data for related compounds such as 2-Amino-5-fluoropyridine and various fluorinated benzoic acids, 5-Fluoro-2-pyridylbenzylalcohol is anticipated to exhibit the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]
-
Aquatic Toxicity: Assumed to be toxic to aquatic life, with potentially long-lasting effects.
It is imperative to handle this compound with appropriate personal protective equipment (PPE) at all times.
| Property | Inferred Value/Characteristic | Source/Rationale |
| Physical State | Solid (crystalline powder) or liquid | Based on related compounds like 5-Fluoro-2-phenyl-pyridine being a solid.[3] |
| Solubility | Likely soluble in organic solvents | Benzyl alcohol is miscible with alcohols and diethyl ether. |
| Toxicity | Harmful if swallowed or inhaled. | Inferred from SDS of similar fluorinated pyridines.[1][4] |
| Chemical Stability | Stable under normal laboratory conditions. | Assumed based on general stability of similar aromatic alcohols. |
Known Incompatibilities: To prevent dangerous reactions, 5-Fluoro-2-pyridylbenzylalcohol waste should not be mixed with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[5]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling 5-Fluoro-2-pyridylbenzylalcohol in any capacity, including for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended. All handling of the compound and its waste should ideally be conducted within a certified chemical fume hood.
Segregation and Collection of Waste: A Critical Step
The cornerstone of proper chemical waste management is meticulous segregation at the source. This prevents hazardous reactions and ensures that waste is disposed of in the most environmentally sound and cost-effective manner.
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated container for "Halogenated Organic Waste." This container must be made of a material compatible with 5-Fluoro-2-pyridylbenzylalcohol.
-
Labeling: The container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Fluoro-2-pyridylbenzylalcohol"
-
The primary hazard pictograms (e.g., irritant, environmentally hazardous)
-
The date accumulation started
-
-
Waste Forms:
-
Solid Waste: Unused or expired pure compound, as well as contaminated materials such as weighing paper, gloves, and wipers, should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing 5-Fluoro-2-pyridylbenzylalcohol should be collected in a separate, leak-proof, and shatter-resistant container. Do not mix with non-halogenated solvent waste.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Spill Management and Decontamination
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is significant, evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Containment (for minor spills): For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.
-
Cleanup:
-
For solid spills, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.
-
For liquid spills, use absorbent pads to soak up the material and place them in the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated PPE: Any PPE that has come into contact with the chemical must be disposed of as hazardous waste.
Final Disposal Procedures
The ultimate disposal of 5-Fluoro-2-pyridylbenzylalcohol must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup.
Final Disposal Workflow:
-
Request Pickup: Once the waste container is full (no more than 90%) or ready for disposal, follow your institution's protocol to request a waste pickup from the EHS department.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste tag or manifest, is accurately completed.
-
Incineration: The most probable and environmentally responsible method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility. This process is designed to break down the molecule into less harmful components.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-2-pyridylbenzylalcohol.
Caption: Decision workflow for the disposal of 5-Fluoro-2-pyridylbenzylalcohol.
Chemical Waste Segregation Workflow
This diagram outlines the broader context of chemical waste segregation in a laboratory setting, highlighting where 5-Fluoro-2-pyridylbenzylalcohol fits.
Caption: Segregation of laboratory chemical waste streams.
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of 5-Fluoro-2-pyridylbenzylalcohol, thereby protecting personnel, minimizing environmental impact, and upholding the highest standards of laboratory practice.
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- Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid.
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- BLDpharm. (n.d.). 2-Fluoro-5-(pyridin-3-yl)benzaldehyde.
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- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.
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- PubChem. (n.d.). 5-Fluoro-2-methoxybenzoic acid.
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A Researcher's Guide to the Safe Handling of 5-Fluoro-2-pyridylbenzylalcohol
As a novel fluorinated pyridine derivative, 5-Fluoro-2-pyridylbenzylalcohol presents unique opportunities in drug discovery and development. Its structure, combining a fluorinated pyridine ring with a benzyl alcohol moiety, necessitates a nuanced approach to laboratory safety. This guide provides essential, field-tested safety and logistical information to ensure that researchers can manage this compound with confidence, minimizing risk and ensuring the integrity of their work.
Hazard Assessment: A Synthesis of Structural Analogs
A specific Safety Data Sheet (SDS) for 5-Fluoro-2-pyridylbenzylalcohol is not broadly available. Therefore, a conservative hazard assessment has been synthesized from the known properties of its core structural components: fluorinated pyridines and benzyl alcohol.
Vendor-supplied safety information for (5-Fluoropyridin-2-yl)methanol, a synonym for the target compound, indicates it is a warning-level hazard (GHS07 pictogram) and comes with the following hazard statements:
-
H302: Harmful if swallowed.[1]
These hazards are consistent with data from analogous compounds. For instance, 2-Fluoropyridine is known to cause skin, eye, and respiratory irritation.[3] Pyridine itself is harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Benzyl alcohol is also harmful if swallowed and can cause serious eye irritation.[7][8][9] Therefore, all handling procedures must assume the compound is toxic, irritant, and potentially harmful by multiple routes of exposure.
Core Protective Measures: Your First Line of Defense
Personal Protective Equipment (PPE) is non-negotiable when handling 5-Fluoro-2-pyridylbenzylalcohol. The following table outlines the minimum required PPE, selected to provide comprehensive protection against the anticipated hazards.
| PPE Category | Item | Specifications and Rationale |
| Engineering Controls | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must be performed in a fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][6] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles with side shields are mandatory.[7][10] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., preparing stock solutions, transfers). |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[6][11] Given the aromatic nature of the compound, breakthrough times should be monitored. For extended handling or spill cleanup, double-gloving is recommended. Always inspect gloves before use and change them immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | A fully-buttoned, flame-retardant lab coat should be worn to protect against skin contact.[3] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the foot are required in the laboratory to protect from spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing contamination.
A. Preparation and Weighing:
-
Verify Engineering Controls: Before starting, confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
-
Weighing: Carefully weigh the desired amount of 5-Fluoro-2-pyridylbenzylalcohol. Use a spatula to transfer the solid, avoiding any actions that could generate dust.
B. Dissolution and Handling:
-
Solvent Addition: Add the solvent to the solid in a stable container (e.g., flask or beaker). If the compound is a liquid, use appropriate pipetting techniques.
-
Mixing: Cap the container securely before mixing or sonicating to ensure no aerosols are generated.
-
Transfers: When transferring solutions, do so carefully to avoid splashing.
C. Post-Handling and Decontamination:
-
Surface Cleaning: Once the experimental work is complete, decontaminate all surfaces and equipment used with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[3][8]
Emergency Response Plan
Accidents can happen. A clear and immediate response plan is crucial.
A. Spill Management: In the event of a spill, the priority is to contain the material and prevent exposure.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.
-
Contain: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to cover and contain the spill.[7]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][12]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
Caption: Spill Response Workflow for 5-Fluoro-2-pyridylbenzylalcohol.
B. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][14]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are paramount for laboratory and environmental safety.
-
Waste Segregation: As a halogenated organic compound, all waste containing 5-Fluoro-2-pyridylbenzylalcohol must be collected in a dedicated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.
-
Solid Waste: Unused compound, contaminated weigh boats, and grossly contaminated items (e.g., paper towels from spill cleanup) should be placed in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and clearly labeled container for halogenated liquid waste.
-
Contaminated PPE: Used gloves and other disposable PPE that have come into contact with the chemical should be disposed of as solid hazardous waste.
-
Final Disposal: All waste containers must be sealed, labeled with the full chemical name and "Hazardous Waste," and stored in a designated satellite accumulation area.[16] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local and federal regulations.[17]
By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling 5-Fluoro-2-pyridylbenzylalcohol, fostering a safe and productive research environment.
References
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. (n.d.). Consolidated Chemical. Retrieved from [Link]
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Benzyl Alcohol | C6H5CH2OH. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH. Retrieved from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
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Benzyl alcohol EPR Safety Data Sheet. (2023, January 12). Labbox Export. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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Toxicological Profile for Pyridine. (n.d.). NCBI. Retrieved from [Link]
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Appendix A: Disposal Procedures by Chemical. (2019, March 15). University of Wisconsin-Madison. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
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Safety Data Sheet: Phenylmethanol. (n.d.). Carl ROTH. Retrieved from [Link]
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Hazardous waste acceptance conditions. (n.d.). University of Groningen. Retrieved from [Link]
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5-Fluorouracil Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]
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- 5. fishersci.com [fishersci.com]
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- 8. carlroth.com [carlroth.com]
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- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pccarx.com [pccarx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
